2-Ethyl-2-adamantyl methacrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-ethyl-2-adamantyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-4-16(18-15(17)10(2)3)13-6-11-5-12(8-13)9-14(16)7-11/h11-14H,2,4-9H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTVCFJTKSQXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943303 | |
| Record name | 2-Ethyladamantan-2-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209982-56-9 | |
| Record name | 2-Ethyl-2-adamantyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209982-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-ethyltricyclo(3.3.1.13,7)dec-2-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209982569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-ethyltricyclo[3.3.1.13,7]dec-2-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethyladamantan-2-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethyl-2-methacryloyloxyadamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-2-adamantyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-adamantyl methacrylate (EAdMA) is a specialty methacrylate monomer featuring a bulky, rigid adamantyl group. This unique molecular architecture imparts exceptional properties to its corresponding polymer, poly(this compound), making it a valuable component in advanced materials science. EAdMA is primarily utilized as a monomer in the formulation of photoresists for 193 nm (ArF) lithography, a critical process in the fabrication of microelectronic devices.[1][2] Its adamantyl moiety provides excellent plasma etch resistance and contributes to the precise, chemically amplified deprotection mechanisms required for high-resolution patterning.[1][3] Beyond microelectronics, the hydrophobic and rigid nature of the adamantyl group makes polymers derived from EAdMA interesting candidates for biomedical applications, including the development of novel drug delivery systems.[4][5][6][] This guide provides a comprehensive overview of the chemical properties, synthesis, polymerization, and key applications of this compound.
Core Chemical Properties
This compound is a white, powdered solid at room temperature. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | EAdMA, 2-Ethyl-2-methacryloyloxyadamantane, Methacrylic Acid 2-Ethyl-2-adamantyl Ester | [2] |
| CAS Number | 209982-56-9 | [8] |
| Molecular Formula | C16H24O2 | [8] |
| Molecular Weight | 248.36 g/mol | [8] |
| Appearance | White to almost white powder or lump | [2] |
| Melting Point | 40 °C | [2] |
| Boiling Point | 318.3 ± 11.0 °C at 760 mmHg | |
| Density | 1.04 ± 0.1 g/cm³ | |
| Purity | >98.0% (GC) | [2] |
| Storage Temperature | <0°C, under inert atmosphere |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. Two common laboratory-scale protocols are detailed below.
Method 1: Transesterification of Vinyl Methacrylate with 2-Ethyladamantanol
This method involves the reaction of 2-ethyladamantanol with vinyl methacrylate in the presence of a basic ion exchange resin.
Experimental Protocol:
-
To a 3L four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 2175 mL of n-hexane.
-
With stirring, add 97 g of 2-ethyladamantanol to the flask.
-
Slowly add 0.0072 g of tetrachlorobenzoquinone as a polymerization inhibitor.
-
Add 72.5 g of a basic ion exchange resin and adjust the pH to 7-8.
-
Cool the reaction mixture to -10°C.
-
Slowly add 72.5 g of vinyl methacrylate dropwise to the reaction mixture.
-
Maintain the reaction at -10°C for 6 hours, monitoring the progress by gas chromatography.
-
Upon completion, add 800 mL of water to the reaction system and stir for 30 minutes.
-
Separate the organic phase, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
The final product, 125 g of this compound, can be obtained with a yield of approximately 93.45%.[8]
Caption: Synthesis of EAdMA via Transesterification.
Method 2: Esterification of 2-Ethyl-2-adamantanol with Methacryloyl Chloride
This alternative synthesis involves the direct esterification of 2-ethyl-2-adamantanol with methacryloyl chloride.
Experimental Protocol:
-
Dissolve adamantanone in a suitable solvent (e.g., anhydrous tetrahydrofuran).
-
Add bromoethane dropwise to the solution to form 2-ethyl-2-adamantanol in situ via a Grignard-type reaction with magnesium metal. This step is typically carried out under an inert atmosphere (e.g., nitrogen).
-
After the formation of 2-ethyl-2-adamantanol, cool the reaction mixture to below 0°C.
-
Add a polymerization inhibitor.
-
Slowly add methacryloyl chloride dropwise to the reaction mixture.
-
Allow the reaction to proceed for 10-20 hours at room temperature.
-
Quench the reaction by adding water.
-
Perform a post-treatment involving extraction, crystallization, and concentration to obtain the final product, 2-Ethyl-2-adamantanol methacrylate.[9]
Caption: Synthesis of EAdMA via Esterification.
Polymerization of this compound
Poly(this compound) is typically synthesized via free-radical polymerization. The following is a general protocol that can be adapted for this purpose.
Experimental Protocol for Free-Radical Polymerization:
-
Dissolve the desired amount of this compound monomer in a suitable solvent (e.g., toluene, dioxane) in a reaction flask.
-
Add a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The initiator concentration is typically 0.1-1.0 mol% with respect to the monomer.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN).
-
Maintain the reaction under an inert atmosphere with stirring for a specified period (e.g., 6-24 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol or hexane.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at an elevated temperature (e.g., 50-60°C) until a constant weight is achieved.
Caption: Free-Radical Polymerization of EAdMA.
Characterization
The synthesized monomer and resulting polymer can be characterized using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the EAdMA monomer and the successful polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups in the monomer and to monitor the disappearance of the vinyl C=C bond during polymerization. Key peaks for methacrylates include the C=O stretch (~1720 cm⁻¹), C=C stretch (~1638 cm⁻¹), and C-O-C stretches (~1150-1300 cm⁻¹).[10][11][12]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and polydispersity index (PDI) of the synthesized polymer.
-
Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polymer, while Thermogravimetric Analysis (TGA) provides information on its thermal stability. Adamantane-containing polymers are known for their high thermal stability.[13]
Applications
Photoresists for Microlithography
The primary application of this compound is in the formulation of chemically amplified photoresists for 193 nm (ArF) lithography.[1][2] The bulky and etch-resistant adamantyl group enhances the performance of the photoresist in several ways:
-
High Etch Resistance: The adamantane structure provides superior resistance to plasma etching processes used to transfer the patterned image to the underlying substrate.[1]
-
Acid-Cleavable Group: The tertiary ester linkage is susceptible to acid-catalyzed cleavage. In a chemically amplified photoresist, exposure to UV light generates a photoacid, which then catalyzes the deprotection of the adamantyl group during a post-exposure bake. This change in polarity allows for selective dissolution of either the exposed or unexposed regions of the resist in a developer solution.
-
Solubility Control: The hydrophobic nature of the adamantyl group helps to control the dissolution behavior of the polymer in the aqueous alkaline developer.[14]
Caption: Photoresist Processing Workflow.
Drug Delivery Systems
The unique properties of adamantane-containing polymers also make them promising materials for drug delivery applications.[4][5][6] The hydrophobic adamantyl group can serve as a physical anchor for drug molecules or can form the core of micelles for the encapsulation of hydrophobic drugs.
-
Controlled Release: Adamantane-based polymers can be designed to form nanoparticles or micelles that encapsulate therapeutic agents. The release of the drug can be controlled by the degradation of the polymer matrix or by diffusion.[4]
-
Targeted Delivery: The surface of these drug delivery systems can be functionalized with targeting ligands to direct them to specific cells or tissues, potentially increasing the efficacy of the drug and reducing side effects.
-
Enhanced Bioavailability: By encapsulating poorly water-soluble drugs within a polymer matrix, their bioavailability can be improved.
While the use of poly(this compound) specifically for drug delivery is an emerging area of research, the broader class of adamantane-containing polymers has shown significant potential in this field.
Conclusion
This compound is a versatile monomer with significant applications in advanced materials, particularly in the microelectronics industry. Its unique adamantane structure provides a combination of high etch resistance, thermal stability, and tunable solubility, making it an ideal component for high-performance photoresists. Furthermore, the inherent properties of the adamantyl group open up possibilities for its use in the development of sophisticated drug delivery systems. As research in both nanotechnology and nanomedicine continues to advance, the demand for specialized monomers like EAdMA is expected to grow, driving further innovation in its synthesis and application.
References
- 1. fujitsu.com [fujitsu.com]
- 2. Sinomer® EADMA this compound | ArF Photoresist Monomer [sinocurechem.com]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 6. mdpi.com [mdpi.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. CN104628561B - Preparation method for 2-ethyl-2-adamantanol methacrylate - Google Patents [patents.google.com]
- 10. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Ethyl-2-adamantyl methacrylate (CAS 209982-56-9)
For Researchers, Scientists, and Drug Development Professionals
Core Concepts and Properties
2-Ethyl-2-adamantyl methacrylate (EAdMA) is a specialty monomer recognized for its bulky, rigid adamantane cage structure attached to a polymerizable methacrylate group.[1] This unique molecular architecture imparts exceptional thermal and mechanical stability to polymers incorporating this monomer.[2] Its primary application lies in the formulation of advanced photoresists for microlithography, particularly for 193 nm (ArF) and Extreme Ultraviolet (EUV) lithography, where high etch resistance is a critical requirement.[3][4][5] While its use in drug delivery is less direct, the inherent properties of the adamantane moiety suggest potential applications in the design of novel drug carrier systems.[1][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 209982-56-9 | [1] |
| Molecular Formula | C₁₆H₂₄O₂ | [1] |
| Molecular Weight | 248.36 g/mol | [1] |
| Appearance | White to off-white powder or lump | [] |
| Melting Point | 40 °C | [] |
| Boiling Point | 318.3 ± 11.0 °C at 760 mmHg | [1] |
| Density | 1.047 g/cm³ | [] |
| Purity | Typically >98% | [3] |
Applications in Advanced Materials Science: Photoresists
The most significant and well-documented application of EAdMA is as a monomer in the synthesis of chemically amplified photoresists (CARs).[5][8] The incorporation of the bulky and etch-resistant adamantyl group into the polymer backbone enhances the material's resistance to plasma etching processes, a crucial step in semiconductor manufacturing.[9]
Mechanism of Action in Chemically Amplified Photoresists
The functionality of EAdMA in a positive-tone photoresist relies on an acid-catalyzed deprotection mechanism. Upon exposure to deep ultraviolet (DUV) or EUV radiation, a photoacid generator (PAG) within the resist formulation releases a strong acid. During a subsequent post-exposure bake (PEB), this acid catalyzes the cleavage of the acid-labile 2-ethyl-2-adamantyl ester group from the polymer backbone. This reaction transforms the polymer from a nonpolar, insoluble state to a polar, soluble state in an aqueous alkaline developer. The exposed regions of the resist are then washed away, leaving a positive-tone image of the mask.[10]
Experimental Protocol: Synthesis of a Photoresist Copolymer
The following is a representative protocol for the synthesis of a terpolymer for photoresist applications, based on literature methods.[4]
Materials:
-
4-Hydroxystyrene
-
This compound (EAdMA)
-
A suitable photoacid generator (PAG)-containing monomer (e.g., phenyl methacrylate dimethylsulfonium nonaflate)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as a radical initiator
-
Tetrahydrofuran (THF) as a solvent
-
Methanol for precipitation
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratios of 4-hydroxystyrene, EAdMA, and the PAG-containing monomer in anhydrous THF.
-
Add AIBN (typically 1-2 mol% relative to the total monomer concentration).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 60-70 °C for 12-24 hours.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a small amount of THF and re-precipitate into methanol to further purify it.
-
Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Potential Applications in Drug Development
The adamantane group is known for its lipophilic nature and its ability to interact with biological membranes and cyclodextrins.[1][6] These properties make adamantane-containing polymers attractive candidates for the development of drug delivery systems.[1][6] While specific studies on poly(this compound) for drug delivery are limited, analogous systems provide a strong basis for its potential in this field.[11]
Rationale for Use in Drug Delivery
Polymers containing EAdMA could be formulated into nanoparticles or micelles for the encapsulation and controlled release of hydrophobic drugs. The bulky adamantane group can contribute to the stability of these nanostructures and enhance drug loading capacity.[11] Furthermore, copolymers can be designed to be stimuli-responsive, for example, by incorporating pH-sensitive monomers, allowing for targeted drug release in specific physiological environments such as tumor tissues or intracellular compartments.[2]
Representative Experimental Protocol: Nanoparticle Formulation and Drug Release
The following protocol is a representative example for the formulation of drug-loaded nanoparticles using an adamantane-containing copolymer, adapted from methodologies for similar systems.[12]
Materials:
-
Amphiphilic block copolymer containing this compound
-
Hydrophobic drug (e.g., doxorubicin)
-
Organic solvent (e.g., acetone or dimethylformamide)
-
Deionized water
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS) at pH 7.4 and an acidic buffer (e.g., acetate buffer at pH 5.0)
Procedure:
A. Nanoparticle Formulation:
-
Dissolve the copolymer and the hydrophobic drug in the chosen organic solvent.
-
Add deionized water dropwise to the organic solution under constant stirring to induce self-assembly and nanoparticle formation.
-
Continue stirring for several hours to allow the organic solvent to evaporate.
-
Dialyze the resulting nanoparticle suspension against deionized water for 24-48 hours to remove any remaining organic solvent and unloaded drug.
-
Characterize the size, morphology, and drug loading content of the nanoparticles using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and UV-Vis spectrophotometry.
B. In Vitro Drug Release Study:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or acetate buffer at pH 5.0).
-
Maintain the system at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative drug release as a function of time to determine the release kinetics at different pH values.
Summary of Quantitative Data
The following tables summarize key quantitative data related to the synthesis and performance of materials containing this compound.
Table 1: Synthesis of this compound
| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Ethyladamantanol, Vinyl methacrylate | Basic ion exchange resin, Tetrachlorobenzoquinone | n-Hexane | -10 | 6 | 93.45 | [3] |
| Adamantane derivatives, Methacryloyl chloride | Pyridine, DABCO | Pyridine | Not specified | Not specified | Good | [8] |
Table 2: Properties of Photoresist Polymers Containing this compound
| Copolymer Composition | Application | Key Performance Metric | Value | Reference |
| Poly(4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-PAG) | EUV Lithography | Resolution | Sub-50 nm features | [4] |
Table 3: Representative Drug Loading and Release from Adamantane-Cored Micelles (Analogous System)
| Polymer Architecture | Drug Loading Capacity (%) | Cumulative Drug Release at pH 7.4 (80h) (%) | Cumulative Drug Release at pH 5.0 (80h) (%) | Reference |
| Star-shaped adamantane-cored polymer | 21.6 | 18.5 | 77.6 | [11] |
| Linear adamantane-cored polymer | 22.9 | 19.0 | 78.8 | [11] |
Conclusion
This compound is a valuable monomer in the field of advanced materials, particularly for the development of high-performance photoresists used in the semiconductor industry. Its unique adamantane structure provides excellent etch resistance and contributes to the precise patterning required in modern lithographic processes. While its direct application in drug delivery is an emerging area, the known properties of adamantane-containing polymers suggest significant potential for creating novel, stimuli-responsive drug delivery systems. Further research into the biocompatibility and drug release kinetics of polymers derived from this compound is warranted to fully explore their therapeutic potential.
References
- 1. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Design and Performance of EUV Resist Containing Photoacid Generat...: Ingenta Connect [ingentaconnect.com]
- 5. Sinomer® EADMA this compound | ArF Photoresist Monomer [sinocurechem.com]
- 6. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. fujitsu.com [fujitsu.com]
- 10. Photoresist - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
physical properties of 2-Ethyl-2-adamantyl methacrylate
An In-depth Technical Guide on the Physical Properties of 2-Ethyl-2-adamantyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (EAMA) is a specialized monomer characterized by the bulky, rigid adamantyl group attached to a methacrylate backbone. This unique structure imparts notable properties to the polymers derived from it, including enhanced thermal stability, mechanical robustness, and high etch resistance.[1] These characteristics make EAMA a valuable component in the formulation of advanced materials. While its primary application is in the manufacturing of photoresists for the semiconductor industry, its properties are also of significant interest in the biomedical field.[] Specifically, polymers synthesized from EAMA are being explored for the development of novel drug delivery systems, where its hydrophobicity and stability can be leveraged to create controlled-release formulations.[] This guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis and characterization, and a workflow illustrating its application in drug delivery systems.
Core Physical Properties
The are summarized in the table below. These values are critical for its application in polymer synthesis and material design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₄O₂ | [] |
| Molecular Weight | 248.36 g/mol | [] |
| Appearance | White to almost white powder or lump | [] |
| Melting Point | 40 °C | [3] |
| Boiling Point | 318.253 °C at 760 mmHg | [] |
| Density | 1.047 g/cm³ | [] |
| Refractive Index | 1.513 | [] |
| Solubility | Soluble in Methanol | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective application in research and development.
Synthesis of this compound
A common method for the synthesis of this compound is through the reaction of 2-ethyl-2-adamantanol with vinyl methacrylate.[4]
Materials:
-
3L four-necked flask equipped with a stirring paddle, condenser, and thermometer
-
2-ethyladamantanol (97g)
-
n-hexane (2175 ml)
-
Tetrachlorobenzoquinone (polymerization inhibitor, 0.0072g)
-
Basic ion exchange resin (72.5g)
-
Vinyl methacrylate (72.5g)
-
Water (800 ml)
Procedure:
-
Add 2175 ml of n-hexane to the 3L four-necked flask.
-
With stirring, add 97g of 2-ethyladamantanol to the flask.
-
Slowly add 0.0072g of tetrachlorobenzoquinone and 72.5g of the basic ion exchange resin.
-
Adjust the pH of the mixture to 7-8.
-
Cool the reaction mixture to -10°C.
-
Slowly add 72.5g of vinyl methacrylate dropwise to the reaction system.
-
Maintain the reaction at -10°C for 6 hours, monitoring the progress of the reaction.
-
Once the reaction is complete, add 800 ml of water to the system for extraction.
-
Separate the organic phase, dry it, and concentrate it under reduced pressure to obtain the final product.[4]
Determination of Physical Properties
Standardized methods are employed to determine the physical properties of methacrylate monomers.
1. Melting Point Determination (Capillary Method): The melting point of a powdered sample can be determined using a melting point apparatus.[5]
Procedure:
-
Ensure the sample is completely dry and in a fine powdered form.
-
Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5][6]
-
Place the capillary tube into the heating block of a melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-20°C below the expected melting point.[6]
-
Decrease the heating rate to about 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.
2. Boiling Point Determination (Thiele Tube Method): The boiling point can be measured using a small amount of the liquid sample in a Thiele tube.[7]
Procedure:
-
Place about 0.5-1 mL of the liquid into a small test tube.
-
Invert a capillary tube (sealed at one end) and place it, open end down, into the test tube.
-
Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Place the assembly into a Thiele tube containing a high-boiling point oil, such as mineral oil.[7]
-
Heat the side arm of the Thiele tube gently with a Bunsen burner. This creates a convection current that ensures uniform heating.[8]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Continue heating until a steady stream of bubbles is observed, then remove the heat.
-
The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.[7]
3. Refractive Index Measurement (Abbe Refractometer): The refractive index of a liquid monomer can be measured using an Abbe refractometer.[9]
Procedure:
-
Calibrate the Abbe refractometer using a standard sample with a known refractive index.
-
Place a few drops of the this compound sample onto the prism of the refractometer.
-
Close the prism and ensure the liquid spreads evenly.
-
Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index value from the scale.
-
Perform the measurement at a constant temperature, typically 20°C or 25°C, as the refractive index is temperature-dependent.[9]
Mandatory Visualizations
The following diagrams illustrate the synthesis of this compound and its application in forming a drug delivery system.
Caption: Synthesis workflow for this compound.
Caption: Workflow for drug delivery system synthesis using EAMA.
References
- 1. Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. ijsr.in [ijsr.in]
2-Ethyl-2-adamantyl methacrylate molecular structure
An In-depth Technical Guide to 2-Ethyl-2-adamantyl Methacrylate
This technical guide provides a comprehensive overview of this compound (EAdMA), a specialty monomer increasingly utilized in advanced materials science. Aimed at researchers, scientists, and professionals in drug development and polymer chemistry, this document details the molecule's structure, properties, synthesis, and key applications.
Introduction
This compound (CAS No: 209982-56-9) is an organic compound featuring a bulky, rigid adamantyl group attached to a methacrylate functional group.[1][2] This unique structure imparts desirable properties such as high thermal stability and etch resistance, making it a critical component in the formulation of chemically amplified photoresists for advanced lithography processes, including 193 nm (ArF) and EUV lithography.[3] Its derivatives are also explored in the development of novel polymers for optical materials and drug delivery systems.[3][]
Molecular Structure and Physicochemical Properties
The molecular structure of EAdMA is characterized by the ester linkage between a 2-ethyl-2-adamantanol moiety and a methacrylic acid moiety. The adamantane cage provides significant steric bulk and thermal stability.
Quantitative Data
The physical, chemical, and computed properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 209982-56-9 | [1][2][3][][5][6][7][8][9] |
| Molecular Formula | C₁₆H₂₄O₂ | [1][][5][8][9] |
| Molecular Weight | 248.36 g/mol | [1][][5][8][9] |
| IUPAC Name | (2-ethyl-2-adamantyl) 2-methylprop-2-enoate | [] |
| Synonyms | EAdMA, 2-Ethyltricyclo[3.3.1.1 | [] |
| InChI Key | DCTVCFJTKSQXED-UHFFFAOYSA-N | [][10] |
| SMILES | CCC1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C | [][10] |
| Physical Properties | ||
| Appearance | White to almost white powder or lump | [1][][7] |
| Melting Point | 40 °C | [][7][11] |
| Boiling Point | 318.3 ± 11.0 °C at 760 mmHg | [1][7][10] |
| Density | 1.047 g/cm³ | [][6][11] |
| Flash Point | 130.9 °C | [6][10][11] |
| Solubility | Soluble in Methanol | [7] |
| Storage Temperature | < 0°C | [][7] |
| Computed Properties | ||
| XLogP3 | 4.2 | [10] |
| Topological Polar Surface Area | 26.3 Ų | [10] |
| Hydrogen Bond Donor Count | 0 | [10] |
| Hydrogen Bond Acceptor Count | 2 | [10] |
| Rotatable Bond Count | 4 | [10] |
Experimental Protocols: Synthesis
Several synthetic routes for this compound have been reported. A common and high-yield method involves the reaction of 2-ethyladamantanol with vinyl methacrylate.[3][5][7][11] An alternative approach proceeds via the reaction of adamantanone with bromoethane, followed by methacryloyl chloride.[12]
Detailed Protocol from 2-Ethyladamantanol
This protocol details the synthesis of EAdMA from 2-ethyladamantanol and vinyl methacrylate.[3][5][7][11]
Materials:
-
2-ethyladamantanol (97g)
-
n-hexane (2175 ml)
-
Tetrachlorobenzoquinone (polymerization inhibitor, 0.0072g)
-
Basic ion exchange resin (72.5g)
-
Vinyl methacrylate (72.5g)
-
Deionized water
Equipment:
-
3L four-necked flask
-
Stirring paddle
-
Condenser tube
-
Thermometer
-
Dropping funnel
-
Apparatus for reduced pressure concentration
Procedure:
-
Reaction Setup: Equip a 3L four-necked flask with a stirring paddle, condenser, and thermometer. Add 2175 ml of n-hexane to the flask.
-
Addition of Reactants: While stirring, add 97g of 2-ethyladamantanol to the system. Subsequently, add 0.0072g of the polymerization inhibitor tetrachlorobenzoquinone and 72.5g of a basic ion exchange resin.
-
pH Adjustment & Cooling: Adjust the pH of the mixture to 7-8. Cool the reaction flask to -10°C.
-
Reaction: Slowly add 72.5g of vinyl methacrylate dropwise to the cooled reaction mixture. Maintain the reaction at this temperature for 6 hours.
-
Monitoring: Monitor the progress of the reaction by taking samples for analysis (e.g., GC).
-
Work-up: Once the reaction is complete, add 800 ml of water to the flask. Stir the mixture to extract and separate the phases.
-
Purification: The organic phase is collected, dried, and then concentrated under reduced pressure to evaporate the solvent.
-
Final Product: The resulting product is 125g of this compound, achieving a yield of approximately 93.45%.[3]
Applications in Research and Drug Development
The primary application of this compound is in the field of materials science, specifically for the production of photoresists used in semiconductor manufacturing.[3]
-
Photoresists: EAdMA is a key monomer for ArF photoresists. The bulky adamantyl group provides high resistance to plasma etching, a crucial step in creating integrated circuits. Its acid reactivity is reportedly 2.5 times higher than that of adamantyl methacrylate (MAdMA), which is beneficial for the performance of chemically amplified resists.[3]
-
Advanced Polymers: The incorporation of the adamantane structure into polymers can significantly enhance their thermal and mechanical properties.[1] These polymers are investigated for use as optical materials like lenses and optical fibers due to their potential for high transparency and heat resistance.[3]
-
Drug Delivery: While not an active pharmaceutical ingredient itself, polymers and copolymers synthesized from EAdMA are explored for biomedical applications. These polymers can be used to create drug delivery systems, such as nanoparticles or hydrogels, for targeted therapeutics.[] The adamantane moiety can provide a hydrophobic core for encapsulating drugs, potentially enhancing efficacy and reducing side effects.[]
Conclusion
This compound is a versatile and valuable monomer with a unique molecular architecture. Its combination of a rigid, bulky adamantyl group and a polymerizable methacrylate function makes it an essential building block for high-performance materials. Its primary role in advancing semiconductor lithography is well-established, and its potential in other areas, including specialty polymers and drug delivery systems, continues to be an active area of research and development. This guide provides foundational data and protocols to support further investigation and application of this important compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 209982-56-9 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound, CAS No. 209982-56-9 - iChemical [ichemical.com]
- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound|209982-56-9-Maohuan Chemical [bschem.com]
- 9. This compound | 209982-56-9 [sigmaaldrich.com]
- 10. 209982-56-9(this compound) | Kuujia.com [kuujia.com]
- 11. Reputable Manufacturer and Factory Supply High Purity 209982-56-9 with Reasonable Cheapest Price [jq-molecular.com]
- 12. CN104628561B - Preparation method for 2-ethyl-2-adamantanol methacrylate - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Thermal Stability of Methacrylate-Based Polymers
This technical guide provides a comprehensive overview of the thermal stability of methacrylate-based polymers, with a focus on poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and copolymers containing ethylene glycol dimethacrylate (EGDMA). This information is critical for researchers, scientists, and drug development professionals working with these polymers, as thermal stability influences manufacturing processes, storage conditions, and the ultimate performance of drug delivery systems and other biomedical applications.
Introduction to Methacrylate Polymer Thermal Stability
The thermal stability of a polymer refers to its ability to resist decomposition at high temperatures. This is a crucial characteristic for polymers used in pharmaceutical and biomedical applications, where they may be subjected to heat during sterilization, processing, or storage. The degradation of a polymer can lead to a loss of mechanical integrity, changes in drug release profiles, and the formation of potentially toxic byproducts.
The thermal degradation of polymers is a complex process involving various chemical reactions, including chain scission, depolymerization, and the elimination of side groups.[1][2] The temperature at which these processes begin and the rate at which they proceed are dependent on the polymer's chemical structure, molecular weight, and the presence of any additives.[3]
Two primary techniques are used to evaluate the thermal stability of polymers: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5][6] TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures.[7][8] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of glass transition temperatures (Tg), melting points (Tm), and crystallization temperatures (Tc).[9][10][11]
Thermal Properties of PDMAEMA and EGDMA-Containing Polymers
The following tables summarize key quantitative data on the thermal properties of PDMAEMA and EGDMA-containing polymers, derived from various studies. These values can vary depending on the specific molecular weight, copolymer composition, and experimental conditions.
Table 1: Thermal Decomposition Temperatures of Methacrylate-Based Polymers from TGA
| Polymer System | Onset Decomposition Temperature (Tonset) (°C) | Temperature of Maximum Decomposition Rate (Tmax) (°C) | Reference |
| Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) | ~390 (start of first stage) | - | [12] |
| Cyclic PDMA | - | 278 (loss of pendent groups) | [13] |
| Linear PDMA Precursor | - | 309 (loss of pendent groups) | [13] |
| Poly(GMA-co-EGDMA) | 253 - 273 (first maximum mass loss) | - | [14] |
| Poly(EMA-co-TEGDMA) Copolymers | 240 - 280 (5% weight loss) | - | [15] |
Table 2: Glass Transition Temperatures of Methacrylate-Based Polymers from DSC
| Polymer System | Glass Transition Temperature (Tg) (°C) | Reference |
| Cyclic Poly(2-(dimethylamino)ethyl methacrylate)s (PDMA) | Increase of 51.8 - 59.7 °C compared to linear precursor | [13] |
Experimental Protocols for Thermal Analysis
Detailed methodologies are crucial for reproducing and comparing thermal analysis data. The following sections outline typical experimental protocols for TGA and DSC analysis of methacrylate-based polymers.
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A thermogravimetric analyzer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).[4]
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate, for example, 10 °C/min or 20 °C/min, under a controlled atmosphere (e.g., nitrogen or air).[4][7]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps identify the temperatures of maximum decomposition.[7]
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.[10]
-
An empty, sealed aluminum pan is used as a reference.[10]
-
Both the sample and reference pans are placed in the DSC cell.
-
The pans are heated and/or cooled at a controlled rate, for instance, 10 °C/min.[10]
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[5]
-
The resulting DSC thermogram plots heat flow versus temperature. The glass transition is observed as a step change in the baseline of the thermogram.[10]
Polymer Degradation Pathways and Mechanisms
The thermal degradation of methacrylate polymers can proceed through several pathways, primarily initiated by heat.[1][16] The specific mechanism depends on the polymer's structure.
A generalized degradation pathway for a methacrylate polymer can be visualized as follows:
Caption: Generalized thermal degradation pathway for methacrylate polymers.
For PDMAEMA, the degradation process has been described as a two-stage event.[12] The initial stage involves the decomposition of the side groups, followed by the degradation of the main polymer chain at higher temperatures.[12] In copolymers containing EGDMA, the degradation can be initiated by the depolymerization of the glycidyl parts.[14]
Experimental and Logical Workflows
The process of evaluating the thermal stability of a polymer follows a logical workflow, from synthesis to analysis and interpretation.
Caption: Workflow for assessing the thermal stability of polymers.
References
- 1. azom.com [azom.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. m.youtube.com [m.youtube.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. azom.com [azom.com]
- 6. The Thermomechanical Analysis of Polymers | System Analysis Blog | Cadence [resources.system-analysis.cadence.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Differential scanning calorimetry of polymers : physics, chemistry, analysis, technology | Semantic Scholar [semanticscholar.org]
- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 11. Differential scanning calorimetry (DSC) of semicrystalline polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. Synthesis, Thermal Properties, and Thermoresponsive Behaviors of Cyclic Poly(2-(dimethylamino)ethyl Methacrylate)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thermal and Mechanical Characterization of EMA-TEGDMA Mixtures for Cosmetic Applications [mdpi.com]
- 16. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Thermal Properties of Poly(2-Ethyl-2-adamantyl methacrylate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the bulky, rigid adamantane cage into polymer structures is a well-established strategy for enhancing their thermal stability. The adamantyl moiety significantly restricts the segmental motion of the polymer chains, which directly translates to a higher glass transition temperature. This property is crucial for applications demanding dimensional stability at elevated temperatures, such as in advanced photoresists and high-performance optical materials.
Comparative Analysis of Adamantyl Methacrylate Polymers
To estimate the potential Tg of P(EAMA), it is instructive to examine the reported Tg values of other adamantyl-containing methacrylate polymers. The structural similarity of these polymers provides a strong basis for predicting the thermal behavior of P(EAMA).
| Polymer | Glass Transition Temperature (Tg) (°C) | Measurement Method |
| Poly(1-adamantyl methacrylate) | 183 - 243 | DSC |
| Poly(2-methyl-2-adamantyl methacrylate) | ~257 (Decomposition may overlap) | DSC |
| Poly(1-adamantylmethyl methacrylate) | 201 | DSC |
| Poly(4-(1-adamantyl)phenyl methacrylate) | 253 | DSC |
Note: The wide range for Poly(1-adamantyl methacrylate) can be attributed to variations in polymer tacticity and molecular weight.
Based on the data presented, it is highly probable that the glass transition temperature of poly(2-Ethyl-2-adamantyl methacrylate) is also significantly elevated, likely falling within a similar high-temperature range. The ethyl group at the 2-position of the adamantyl cage is expected to influence the polymer's Tg, though the precise effect requires experimental determination.
Experimental Protocols
Synthesis of this compound (EAMA) Monomer
A common method for the synthesis of EAMA is through the transesterification of 2-ethyl-2-adamantanol with vinyl methacrylate.
Materials:
-
2-Ethyl-2-adamantanol
-
Vinyl methacrylate
-
n-Hexane
-
Tetrachlorobenzoquinone (polymerization inhibitor)
-
Basic ion exchange resin
-
Water (for washing)
Procedure:
-
In a four-necked flask equipped with a stirrer, condenser, and thermometer, dissolve 2-ethyl-2-adamantanol in n-hexane.
-
Add a catalytic amount of a polymerization inhibitor, such as tetrachlorobenzoquinone, to the solution.
-
Introduce a basic ion exchange resin to the mixture to facilitate the reaction and adjust the pH to 7-8.
-
Cool the reaction mixture to approximately -10°C.
-
Slowly add vinyl methacrylate dropwise to the cooled solution.
-
Allow the reaction to proceed for several hours (e.g., 6 hours), monitoring its progress via a suitable analytical technique (e.g., gas chromatography).
-
Upon completion, quench the reaction by adding water and perform an extraction.
-
Separate the organic phase, dry it over an appropriate drying agent, and concentrate it under reduced pressure to yield the this compound monomer.
Polymerization of this compound
Free radical polymerization is a common method for synthesizing poly(methacrylates).
Materials:
-
This compound (EAMA) monomer
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous toluene or other suitable solvent
Procedure:
-
Dissolve the EAMA monomer and the radical initiator (e.g., AIBN) in anhydrous toluene in a reaction vessel.
-
De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN) and maintain it for several hours.
-
After the polymerization period, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
DSC is the standard technique for measuring the glass transition temperature of polymers.
Instrument:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Accurately weigh a small amount of the dried polymer sample (typically 5-10 mg) into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample to a temperature above its expected Tg (e.g., 200°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere to erase the thermal history of the polymer.
-
Cool the sample to a temperature well below its expected Tg (e.g., 0°C) at a controlled cooling rate (e.g., 10°C/min).
-
Reheat the sample at the same controlled heating rate (e.g., 10°C/min) to a temperature above the Tg.
-
The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The Tg is typically determined as the midpoint of this transition.
Visualized Workflows
Caption: Experimental workflow for the synthesis and thermal analysis of P(EAMA).
Caption: Protocol for determining Tg using Differential Scanning Calorimetry (DSC).
An In-depth Technical Guide to the Solubility of 2-Ethyl-2-adamantyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-2-adamantyl methacrylate, a key monomer in the development of advanced polymers for drug delivery systems and other specialized applications. Understanding its solubility is critical for its polymerization, purification, and formulation. This document consolidates available qualitative solubility data, presents detailed experimental protocols for both its synthesis and the quantitative determination of its solubility, and visualizes the synthetic workflow.
Core Concepts of Solubility
The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is primarily governed by the principle of "like dissolves like," where substances with similar intermolecular forces and polarity tend to be miscible. This compound possesses a large, nonpolar adamantyl group and a more polar methacrylate group, giving it a distinct solubility profile in a range of organic solvents.
Data Presentation: Solubility of this compound
Quantitative solubility data for this compound is not extensively available in public literature. However, based on its chemical structure and information from its synthesis, a qualitative summary of its solubility in common solvents is presented below.
| Solvent Classification | Solvent | Qualitative Solubility | Rationale / Source |
| Polar Protic | Methanol | Soluble | Stated as "soluble in Methanol" in chemical property databases[1]. |
| Water | Insoluble (Predicted) | The large, nonpolar adamantyl group significantly reduces its affinity for water. Water is used for extraction during its synthesis, indicating low solubility of the product in the aqueous phase[2][3]. | |
| Nonpolar Aprotic | n-Hexane | Soluble | n-Hexane is used as the reaction solvent during the synthesis of this compound, indicating good solubility[2][3]. |
| Toluene | Soluble (Predicted) | As a nonpolar aromatic solvent, it is expected to dissolve the largely nonpolar monomer. | |
| Polar Aprotic | Tetrahydrofuran (THF) | Soluble (Predicted) | THF is a common solvent for methacrylate monomers and polymers and is expected to be a good solvent for this compound. |
| Acetone | Soluble (Predicted) | Ketones are generally good solvents for methacrylate monomers. | |
| Dichloromethane (DCM) | Soluble (Predicted) | Chlorinated solvents are often effective in dissolving a wide range of organic compounds, including those with both polar and nonpolar moieties. |
Experimental Protocols
Experimental Protocol for the Synthesis of this compound
This protocol is based on a transesterification reaction, a common method for the synthesis of this monomer.
Materials:
-
2-Ethyl-2-adamantanol
-
Vinyl methacrylate
-
n-Hexane
-
Tetrachlorobenzoquinone (polymerization inhibitor)
-
Basic ion exchange resin
-
Deionized water
-
3L four-necked flask equipped with a mechanical stirrer, condenser, and thermometer
-
Standard laboratory glassware for extraction and concentration
Procedure:
-
Reaction Setup: To a 3L four-necked flask, add 2175 ml of n-hexane.
-
Addition of Reactants: While stirring, add 97g of 2-ethyladamantanol to the flask.
-
Inhibitor and Catalyst: Slowly add 0.0072g of the polymerization inhibitor, tetrachlorobenzoquinone, followed by 72.5g of a basic ion exchange resin.
-
pH Adjustment: Adjust the pH of the mixture to a range of 7-8.
-
Cooling: Cool the reaction mixture to -10°C.
-
Addition of Vinyl Methacrylate: Slowly add 72.5g of vinyl methacrylate dropwise to the cooled reaction mixture.
-
Reaction: Maintain the reaction at -10°C for 6 hours, monitoring the progress of the reaction by a suitable analytical method (e.g., GC or TLC).
-
Quenching and Extraction: Once the reaction is complete, add 800 ml of water to the reaction mixture. Stir vigorously to extract any water-soluble impurities. Allow the layers to separate.
-
Workup: Separate the organic phase. Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Isolation: Concentrate the dried organic phase under reduced pressure to evaporate the solvent and obtain the this compound product.[2][3]
Standard Experimental Protocol for Quantitative Solubility Determination
This protocol outlines a standard method for determining the quantitative solubility of this compound in a given solvent at a specific temperature.[4][5][6]
Materials and Equipment:
-
This compound
-
Selected solvent of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker set to the desired temperature.
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
To ensure complete separation of the solid from the solution, centrifuge the vials at the same temperature.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) from each vial.
-
Dilute the withdrawn sample with a known volume of a suitable solvent in a volumetric flask.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or GC method.
-
-
Calculation of Solubility:
-
From the measured concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in g/L or mol/L.
-
Mandatory Visualization
Caption: Synthesis Workflow of this compound.
References
- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Reputable Manufacturer and Factory Supply High Purity 209982-56-9 with Reasonable Cheapest Price [jq-molecular.com]
- 4. store.astm.org [store.astm.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
2-Ethyl-2-adamantyl methacrylate spectral data (NMR, IR, GC-MS)
An In-Depth Technical Guide to the Spectral Characterization of 2-Ethyl-2-adamantyl methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Moiety as a Privileged Scaffold
Adamantane, a perfectly symmetrical, rigid, and highly lipophilic diamondoid hydrocarbon, has transitioned from a chemical curiosity to a cornerstone in modern medicinal chemistry and materials science.[1][2] First synthesized in 1933, its unique three-dimensional structure provides a robust scaffold that can enhance the pharmacokinetic properties of drug candidates, such as bioavailability and metabolic stability.[3][4] This has led to the development of several successful drugs, including the antiviral amantadine and the Alzheimer's treatment memantine.[2][4]
Beyond medicine, the thermal and chemical stability of the adamantane cage is leveraged in advanced materials.[1] Adamantyl-containing polymers are critical components in the formulation of photoresists for high-resolution lithography in the semiconductor industry.[5][6] this compound (EAdMA) is a key monomer in this field, valued for its contribution to the etch resistance and imaging performance of photoresists designed for 193 nm (ArF) lithography.[5]
This guide provides a comprehensive analysis of the essential spectral data—NMR, IR, and GC-MS—for EAdMA. As a Senior Application Scientist, the following sections are designed not merely to present data, but to explain the underlying principles and experimental rationale, empowering researchers to confidently synthesize, purify, and characterize this versatile monomer.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical properties is crucial for its handling, purification, and application. The bulky adamantane group imparts distinct characteristics to the methacrylate monomer.
| Property | Value | Source |
| CAS Number | 209982-56-9 | [7] |
| Molecular Formula | C₁₆H₂₄O₂ | [7][8] |
| Molecular Weight | 248.36 g/mol | [7][8] |
| Appearance | White to almost white powder or lump | [9][] |
| Melting Point | 40 °C | [9][] |
| Boiling Point | 318.3 ± 11.0 °C at 760 mmHg (Predicted) | [9][11] |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [9][11] |
Synthesis and Purification: A Validated Protocol
The reliable synthesis of high-purity EAdMA is the first critical step for any application. While several routes exist, a common and effective method involves the esterification of 2-ethyl-2-adamantanol. The following protocol is a synthesized methodology based on established procedures.[5][7][9]
Experimental Protocol: Synthesis of EAdMA
Objective: To synthesize this compound from 2-ethyladamantanol and vinyl methacrylate with a high yield and purity.
Materials:
-
2-ethyladamantanol
-
Vinyl methacrylate
-
n-Hexane (Anhydrous)
-
Basic ion exchange resin
-
Tetrachlorobenzoquinone (polymerization inhibitor)
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
3L four-necked flask with mechanical stirrer, condenser, and thermometer
-
Dropping funnel
Procedure:
-
Setup: Assemble the 3L four-necked flask with the mechanical stirrer, condenser, thermometer, and dropping funnel in a fume hood. Ensure all glassware is dry.
-
Initial Charge: Add 2175 mL of n-hexane to the flask, followed by 97 g of 2-ethyladamantanol.
-
Inhibitor & Catalyst: Begin stirring and add 0.0072 g of tetrachlorobenzoquinone to prevent premature polymerization. Add 72.5 g of a basic ion exchange resin to catalyze the reaction and maintain a pH of 7-8.[5][7]
-
Cooling: Cool the reaction mixture to -10 °C using an appropriate cooling bath (e.g., ice-salt or a cryocooler).
-
Reactant Addition: Slowly add 72.5 g of vinyl methacrylate dropwise to the cold, stirring mixture over a period of 1-2 hours. Maintaining a low temperature is critical to control the exothermic reaction.
-
Reaction: Keep the reaction mixture at -10 °C for 6 hours.[5][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (2-ethyladamantanol) is consumed.
-
Quenching & Extraction: Once the reaction is complete, add 800 mL of deionized water to the flask to quench the reaction and dissolve the ion exchange resin. Stir for 15 minutes, then transfer the mixture to a separatory funnel.
-
Phase Separation: Allow the layers to separate. Collect the upper organic phase (n-hexane).
-
Drying & Filtration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the n-hexane.
-
Final Product: The resulting solid/oil is the crude this compound. Further purification can be achieved by column chromatography or recrystallization if necessary. A typical yield for this process is around 93%.[5][7]
Caption: Workflow for the synthesis of EAdMA.
Spectroscopic Characterization: A Multi-Faceted Analysis
Spectroscopic analysis provides the definitive structural confirmation and purity assessment of the synthesized EAdMA. Each technique offers a unique piece of the structural puzzle.
Caption: Key structural regions of EAdMA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of EAdMA. The rigidity of the adamantane cage and the distinct electronic environments of the methacrylate and ethyl groups result in a predictable and interpretable spectrum.
¹H NMR (Proton NMR): Expected Chemical Shifts The proton NMR spectrum confirms the presence of all key hydrogen-containing groups. Due to the molecule's fixed, cage-like structure, the adamantane protons are diastereotopic and appear as a series of broad, overlapping multiplets.
| Proton Environment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| Vinyl (=CH₂) | 5.5 - 6.1 | Two singlets (or doublets) | 2H | Olefinic protons of the methacrylate group. They are inequivalent. |
| **Adamantane (CH, CH₂) ** | 1.5 - 2.2 | Broad multiplets | 14H | The rigid cage structure results in complex, overlapping signals for the bridgehead and methylene protons. |
| Methacrylate Methyl (-CH₃) | 1.9 - 2.0 | Singlet | 3H | Methyl group attached to the C=C double bond. |
| Ethyl Methylene (-CH₂-) | 1.6 - 1.8 | Quartet | 2H | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| Ethyl Methyl (-CH₃) | 0.8 - 1.0 | Triplet | 3H | Methyl protons of the ethyl group, split by the adjacent methylene group. |
¹³C NMR (Carbon-13 NMR): Expected Chemical Shifts The ¹³C NMR spectrum provides a count of the unique carbon environments and confirms the overall carbon backbone.
| Carbon Environment | Expected δ (ppm) | Rationale |
| Carbonyl (C=O) | 165 - 168 | Ester carbonyl carbon, deshielded by the two oxygen atoms. |
| Vinyl (=C<) | 135 - 137 | Quaternary olefinic carbon of the methacrylate group. |
| Vinyl (=CH₂) | 124 - 126 | Methylene olefinic carbon of the methacrylate group. |
| Quaternary Adamantyl (-C-O) | 80 - 85 | The sp³ carbon of the adamantane cage bonded to the ester oxygen. |
| **Adamantane (CH, CH₂) ** | 28 - 40 | Carbons of the adamantane cage, appearing in a distinct region. |
| Ethyl Methylene (-CH₂-) | 30 - 35 | Methylene carbon of the ethyl group. |
| Methacrylate Methyl (-CH₃) | 18 - 19 | Methyl carbon attached to the double bond. |
| Ethyl Methyl (-CH₃) | 7 - 9 | Methyl carbon of the ethyl group, highly shielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for rapidly identifying the key functional groups within the molecule. The spectrum is expected to be dominated by the strong ester carbonyl stretch and the characteristic C-H vibrations of the aliphatic cage.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 2850 - 3000 | C-H Stretch | Adamantane & Ethyl | Confirms the presence of the saturated aliphatic framework. |
| ~1720 | C=O Stretch | Ester | A very strong and sharp peak, characteristic of the methacrylate carbonyl group.[12] |
| ~1635 | C=C Stretch | Alkene | A medium-intensity peak confirming the methacrylate double bond. |
| 1140 - 1200 | C-O Stretch | Ester | Strong C-O-C stretch associated with the ester linkage.[12] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves a dual purpose: it confirms the purity of the sample via chromatography and provides structural information through mass spectrometry-based fragmentation analysis.
Gas Chromatography (GC): A pure sample of EAdMA should ideally produce a single, sharp peak in the gas chromatogram, confirming the absence of volatile impurities or residual starting materials. The retention time is characteristic of the compound under the specific GC conditions (column, temperature program, etc.).
Mass Spectrometry (MS): The mass spectrum reveals the molecular weight and fragmentation pattern upon electron ionization.
-
Molecular Ion (M⁺): A peak at m/z = 248.36 would correspond to the parent molecule. This peak may be weak or absent due to the molecule's propensity to fragment.
-
Major Fragmentation: The most likely fragmentation pathway involves the cleavage of the ester bond. This would result in a highly stable tertiary carbocation of the 2-ethyl-2-adamantyl moiety.
Predicted Fragmentation Pattern:
-
m/z = 163: [M - C₄H₅O₂]⁺. This prominent peak would correspond to the 2-ethyl-2-adamantyl cation , the base peak of the spectrum, whose stability is a key feature of this molecular class.
-
m/z = 86: [C₄H₅O₂H]⁺. A peak corresponding to protonated methacrylic acid.
-
m/z = 69: [C₄H₅O]⁺. A fragment from the methacrylate portion.
Caption: Predicted primary fragmentation of EAdMA in MS.
Conclusion
The comprehensive spectral analysis of this compound provides an unambiguous structural fingerprint, essential for quality control and research applications. The NMR spectra precisely map the proton and carbon framework, distinguishing the rigid adamantane cage from the flexible ethyl and methacrylate groups. FT-IR offers rapid confirmation of the critical ester functionality, while GC-MS validates purity and reveals a characteristic fragmentation pattern dominated by the stable 2-ethyl-2-adamantyl cation. This complete dataset provides researchers and developers with the authoritative information needed to confidently utilize EAdMA in the creation of advanced materials and novel therapeutic systems.
References
- 1. jchr.org [jchr.org]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 209982-56-9 [chemicalbook.com]
- 6. 2-Methyl-2-adamantyl methacrylate | High Purity [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound|209982-56-9-Maohuan Chemical [bschem.com]
- 9. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. 209982-56-9(this compound) | Kuujia.com [kuujia.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
EADMA Monomer: A Technical Guide to Purity and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Ethyl-2-adamantyl methacrylate (EADMA), a critical monomer in advanced photolithography for the semiconductor industry. The purity and characterization of EADMA are paramount to ensure the performance and reliability of photoresist formulations. This document details the synthesis, potential impurities, and analytical methodologies for assessing the quality of the EADMA monomer.
EADMA Monomer: Properties and Synthesis
EADMA, with the chemical formula C16H24O2 and a molecular weight of 248.36 g/mol , is a white to almost-white crystalline powder at room temperature.[1] It is a key component in the formulation of 193 nm (ArF) photoresists due to its bulky adamantyl group, which imparts etch resistance and influences the dissolution properties of the polymer.
Synthesis:
A common synthetic route to EADMA involves the reaction of 2-ethyladamantanol with methacryloyl chloride or through transesterification with vinyl methacrylate. One reported method describes the reaction of 2-ethyladamantanol with vinyl methacrylate in n-hexane, using a basic ion exchange resin as a catalyst and a polymerization inhibitor to prevent premature polymerization.[1][2] The reaction is typically carried out at a low temperature (-10°C) for several hours.[1][2]
Potential Impurities:
Based on the synthesis pathway, potential impurities in the final EADMA product may include:
-
Residual Reactants: Unreacted 2-ethyladamantanol and methacryloyl chloride/vinyl methacrylate.
-
By-products: Polymers of EADMA or other side-reaction products.
-
Solvents: Residual solvents from the reaction and purification steps, such as n-hexane.
-
Inhibitors: Residual polymerization inhibitors, for example, tetrachlorobenzoquinone.
A thorough purification process, often involving extraction, drying, and concentration under reduced pressure, is crucial to minimize these impurities.[1][2]
Purity and Characterization Data
The quality of EADMA monomer is typically assessed through a combination of analytical techniques to determine its purity and key physical properties. The following table summarizes typical specifications for high-purity EADMA monomer.
| Parameter | Typical Specification | Analytical Method |
| Purity | > 98.0% | Gas Chromatography (GC) |
| Appearance | White to almost white powder | Visual Inspection |
| Melting Point | 40 °C | Differential Scanning Calorimetry (DSC) |
| Molecular Weight | 248.36 g/mol | Mass Spectrometry (MS) |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of EADMA monomer.
Purity Determination by Gas Chromatography (GC)
Gas chromatography with a flame ionization detector (GC-FID) is a standard method for determining the purity of volatile and semi-volatile compounds like EADMA.[1]
Objective: To quantify the purity of EADMA monomer and identify any volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Autosampler
Reagents:
-
EADMA monomer sample
-
High-purity solvent (e.g., acetone or dichloromethane) for sample dilution.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the EADMA monomer into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Instrument Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature (FID): 300°C
-
-
Analysis: Inject the prepared sample solution into the GC.
-
Data Analysis: The purity of the EADMA monomer is determined by the area percent method. The area of the EADMA peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the presence of key functional groups in the EADMA molecule.
Objective: To verify the chemical structure of EADMA by identifying its characteristic functional groups.
Instrumentation:
-
Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the EADMA powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the methacrylate and adamantyl groups.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~2900-3000 | C-H stretching (adamantyl group) |
| ~1720 | C=O stretching (ester) |
| ~1635 | C=C stretching (alkene) |
| ~1160 | C-O stretching (ester) |
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal transitions of the EADMA monomer.
Objective: To measure the melting point and assess the thermal stability of EADMA.
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the EADMA monomer into an aluminum DSC pan and seal it.
-
Instrument Parameters:
-
Temperature Program: Heat the sample from 25°C to 100°C at a rate of 10°C/min under a nitrogen atmosphere.
-
-
Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic melting transition.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC provides an alternative method for purity determination, particularly for identifying non-volatile impurities.
Objective: To determine the purity of EADMA and quantify non-volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-Phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
EADMA monomer sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
Procedure:
-
Sample Preparation: Prepare a stock solution of EADMA in acetonitrile at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 60:40 (acetonitrile:water), ramping to 100% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
-
Analysis: Inject the sample and record the chromatogram.
-
Data Analysis: Calculate the purity based on the area percentage of the main EADMA peak relative to the total peak area.
Application Workflow: Photolithography Process
EADMA is a crucial monomer for ArF photoresists used in semiconductor manufacturing. The following diagram illustrates the typical workflow of a photolithography process utilizing a photoresist containing EADMA.
Caption: Workflow of a typical photolithography process using an EADMA-based photoresist.
Logical Relationship of Characterization Techniques
The characterization of EADMA monomer involves a series of orthogonal analytical techniques to provide a complete picture of its quality.
Caption: Logical relationship of analytical techniques for EADMA monomer characterization.
References
Adamantane Derivatives in Polymer Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a unique, rigid, diamondoid hydrocarbon, has garnered significant interest in polymer chemistry.[1] Its bulky, three-dimensional cage-like structure, when incorporated into polymer backbones or as pendant groups, imparts a range of exceptional properties.[2][3] These include enhanced thermal stability, higher glass transition temperatures (Tg), improved mechanical strength, and desirable optical clarity.[1][2][4] In the realm of drug development, the lipophilic nature of adamantane makes it a valuable component for advanced drug delivery systems, where it can improve drug loading, stability, and cellular interactions.[1][5][6] This technical guide provides an in-depth overview of the synthesis, properties, and applications of adamantane-containing polymers, complete with experimental protocols and quantitative data to facilitate further research and development.
Core Concepts: Structure and Properties
The remarkable characteristics of adamantane-based polymers stem directly from the inherent properties of the adamantane moiety itself.[4] Comprised of three fused cyclohexane rings in a strain-free chair conformation, its structure is exceptionally stable.[4][7] When integrated into a polymer chain, this bulky group restricts segmental motion, leading to a significant increase in the glass transition temperature (Tg) and enhanced thermal stability compared to analogous polymers without the adamantane unit.[4][8] This effect is observed across various polymer families, including polyimides, poly(methacrylates), and polyaramids.[4][9][10]
Furthermore, the tetrahedral geometry and rigidity of adamantane contribute to improved mechanical properties such as stiffness and tensile strength.[4][11] In optical applications, the aliphatic nature of adamantane helps to disrupt the formation of charge-transfer complexes in polymers like polyimides, resulting in colorless films with high optical transparency.[12][13]
Data Presentation: Properties of Adamantane-Based Polymers
The incorporation of adamantane moieties significantly influences the physicochemical properties of polymers. The following tables summarize key quantitative data for different classes of adamantane-based polymers, providing a comparative overview for material selection and design.
Table 1: Thermal and Mechanical Properties of Adamantane-Based Polyimides
| Polymer Composition (Diamine + Dianhydride) | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane + Various Dianhydrides | 248 - 308 | > 500 (in air and N₂) | Data not specified | Data not specified | Data not specified |
| 1,3-Bis(4-aminophenyl)adamantane (ADMDA) + Various Dianhydrides | 285 - 440 | Data not specified | 69.7 - 110.8 | 2.1 - 11.3 | 2.0 - 2.3 |
| DMADMDA-based Polyimides¹ | Higher than ADMDA-based | Data not specified | Inferior to ADMDA-based | Data not specified | Data not specified |
| FADMDA-based Polyimides² | Lower than ADMDA-based | Data not specified | Data not specified | Lower than ADMDA-based | Higher than ADMDA-based |
¹ DMADMDA: 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane. These polymers showed higher d-spacing and lower coefficient of thermal expansion (CTE).[12] ² FADMDA: 1,3-bis(fluoro-aminophenyl) adamantane. These polymers exhibited lower d-spacing and higher CTE.[12] [9][12][14]
Table 2: Properties of Adamantane-Containing Methacrylate Polymers
| Polymer | Glass Transition Temp. (Tg, °C) | Refractive Index | Transparency (% at UV-Vis) | Dielectric Constant | Water Absorption |
| PADMA (poly(1-adamantyl methacrylate)) | ~178 | 1.51 - 1.52 | > 95% | Lower than PMMA | Lower than PMMA |
| P(ADMA-co-MMA) | Higher than PMMA | 1.51 - 1.52 | > 95% | Lower than PMMA | Lower than PMMA |
| PMMA (Polymethyl Methacrylate) | ~105 | ~1.49 | High | Reference | Reference |
Table 3: Optical Properties of Adamantane-Based Polyimide Films
| Polymer Film Composition | Transmittance at 400 nm (%) | Cut-off Wavelength (λcut, nm) |
| 1,3-Bis(4-aminophenyl)adamantane (ADMDA) based Polyimide | > 80 | ~360 - 380 |
| Fluorinated Polyimide (e.g., 6FDA-based) | > 80 | ~318 - 362 |
| Alicyclic Dianhydride based Polyimide | > 80 | ~287 - 304 |
Note: Optical properties can vary with the specific co-monomers, film thickness, and processing conditions.[13] [12][13]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of key adamantane-based polymers.
Synthesis of Adamantane-Based Polyimides
This protocol describes a conventional two-stage synthesis for preparing polyimides from an adamantane-based diamine.[1][9]
Materials:
-
Adamantane-based diamine (e.g., 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane or 1,3-bis(4-aminophenyl)adamantane)[1][9]
-
Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)[1]
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)[1][13]
-
Nitrogen gas[1]
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the adamantane-based diamine in the anhydrous solvent (NMP or DMAc).[1][13]
-
Under a continuous nitrogen atmosphere, slowly add an equimolar amount of the aromatic dianhydride powder to the stirred solution at room temperature.[1]
-
Continue stirring for approximately 24 hours at room temperature to allow the polymerization to proceed, resulting in a viscous poly(amic acid) solution.[1] The inherent viscosity of this solution can be measured to monitor polymerization progress.[9]
-
-
Film Casting and Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure uniform thickness.[1]
-
Place the cast film in a vacuum oven and subject it to a stepwise heating program. A typical cycle is: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to complete the imidization process.[1][9]
-
After the heating cycle, allow the oven to cool slowly to room temperature.[1]
-
Carefully peel the flexible, and often transparent, polyimide film from the glass substrate.[1]
-
Free Radical Polymerization of Adamantyl Methacrylate
This protocol outlines the synthesis of adamantane-containing methacrylate polymers via free radical polymerization.[10][16]
Materials:
-
Initiator (e.g., α,α′-azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Toluene or Tetrahydrofuran - THF)
-
Nitrogen gas
Procedure:
-
Place the desired amounts of ADMA and MMA monomers into a reaction vessel.
-
Dissolve the monomers in the chosen solvent.
-
Add the radical initiator (AIBN, typically 0.1-1.0 mol% relative to the monomers).
-
Purge the solution with nitrogen for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Seal the vessel and heat the reaction mixture to a temperature sufficient to decompose the initiator (typically 60-80°C for AIBN).
-
Maintain the reaction for several hours (e.g., 6-24 hours) with continuous stirring.
-
Precipitate the resulting polymer by pouring the cooled reaction mixture into a non-solvent, such as methanol.
-
Filter and collect the polymer, then wash it with the non-solvent to remove unreacted monomers and initiator fragments.
-
Dry the final polymer product in a vacuum oven until a constant weight is achieved.
Preparation of Drug-Loaded Adamantane-Polymer Micelles
This protocol describes the self-assembly of adamantane-terminated amphiphilic block copolymers into micelles for drug delivery.[1]
Materials:
-
Adamantane-terminated amphiphilic block copolymer (e.g., Adamantane-PEG-PLA)
-
Hydrophobic drug (e.g., Doxorubicin)[1]
-
Organic solvent (e.g., Dimethylformamide - DMF)[1]
-
Deionized water[1]
-
Dialysis membrane (e.g., MWCO 3500 Da)[1]
Procedure:
-
Micelle Formation:
-
Dissolve the adamantane-based block copolymer and the hydrophobic drug in the organic solvent (DMF).[1]
-
Under gentle stirring, add deionized water dropwise to the polymer/drug solution.[1] The gradual addition of water, a non-solvent for the hydrophobic blocks, induces the self-assembly of the amphiphilic chains into core-shell micellar structures, encapsulating the drug within the hydrophobic core.[1]
-
-
Purification:
-
Transfer the micellar solution into a dialysis bag with an appropriate molecular weight cut-off.[1]
-
Dialyze the solution against a large volume of deionized water for 24-48 hours, with frequent changes of the water, to remove the organic solvent and any unencapsulated drug.[1]
-
The resulting purified solution of drug-loaded micelles can be used directly or lyophilized for long-term storage.[1]
-
Visualizations: Workflows and Pathways
The following diagrams, created using Graphviz, illustrate key processes involving adamantane-based polymers.
Applications
The unique combination of properties offered by adamantane-containing polymers has led to their investigation in a variety of high-performance applications.
-
High-Performance Films and Coatings: Due to their excellent thermal stability and mechanical robustness, adamantane-based polyimides are prime candidates for applications in the aerospace and electronics industries, such as flexible display substrates and high-temperature coatings.[1][2][13]
-
Optical Materials: The high transparency and refractive index of adamantane-containing polymers, particularly polyimides and methacrylates, make them suitable for optical lenses, films, and other optoelectronic components.[2][10][12]
-
Drug Delivery Systems: Adamantane's lipophilicity and ability to form strong host-guest interactions (e.g., with cyclodextrins) are leveraged in designing sophisticated drug delivery vehicles.[5][6][18] Adamantane-based polymers can self-assemble into nanoparticles or micelles that encapsulate therapeutic agents, potentially offering controlled release and targeted delivery to diseased tissues, thereby minimizing systemic toxicity.[1][6]
-
Gas Separation Membranes: The rigid, bulky nature of the adamantane unit can increase the fractional free volume within a polymer matrix, which is a critical parameter for designing efficient gas separation membranes.[19]
Conclusion and Outlook
Adamantane derivatives represent a versatile and powerful platform for the development of advanced polymers. The incorporation of this rigid, diamondoid cage structure consistently enhances thermal, mechanical, and optical properties across a wide range of polymer systems. For researchers in materials science, these polymers offer a pathway to creating robust materials for demanding electronic and optical applications. For professionals in drug development, adamantane provides a unique structural motif for designing innovative and effective delivery systems. As synthetic methodologies become more refined, the tailored design of adamantane-containing polymers will undoubtedly unlock new possibilities and expand their application in high-technology fields.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of adamantane-containing methacrylate polymers: Charact...: Ingenta Connect [ingentaconnect.com]
- 11. benchchem.com [benchchem.com]
- 12. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of adamantane-containing methacrylate polymers: Charact...: Ingenta Connect [ingentaconnect.com]
- 17. Polymerizability of exomethylene monomers based on adamantyl frameworks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
The Adamantyl Advantage: A Deep Dive into the Function of Adamantyl Groups in Methacrylate Polymers
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the bulky, rigid adamantyl group into methacrylate polymers imparts a unique and highly desirable set of properties, driving their application in diverse fields ranging from advanced photoresistors to innovative drug delivery systems. This technical guide explores the core functions of the adamantyl moiety in methacrylate polymers, detailing its impact on polymer properties, outlining key experimental protocols, and visualizing fundamental concepts.
Core Functions and Impact on Polymer Properties
The adamantane molecule, with its diamondoid cage structure, is a highly symmetric and stable tricyclic hydrocarbon. When incorporated as a pendant group in methacrylate polymers, it profoundly influences the final material's characteristics.
1.1. Enhanced Thermal Stability: The rigid and bulky nature of the adamantyl group significantly restricts the segmental motion of the polymer chains. This leads to a substantial increase in the glass transition temperature (Tg) and overall thermal stability of the polymer.[1][2][3] Polymers containing adamantyl methacrylate exhibit higher decomposition temperatures compared to their non-adamantyl counterparts like poly(methyl methacrylate) (PMMA).[1][4]
1.2. Improved Mechanical Properties: The introduction of the adamantyl group enhances the mechanical strength of methacrylate polymers.[1][3][5] The interlocking of these bulky groups between polymer chains increases the material's stiffness and resistance to deformation.[1][6]
1.3. Controlled Solubility and Etch Resistance: The hydrophobic nature of the adamantyl group plays a crucial role in tuning the solubility of methacrylate copolymers.[7][8][9] This property is extensively exploited in the field of photolithography. Polymers with a higher proportion of adamantyl methacrylate are less soluble in aqueous developers, a key feature for creating negative photoresists.[7] Furthermore, the high carbon-to-hydrogen ratio of the adamantyl group provides excellent resistance to plasma etching, a critical requirement for high-resolution patterning in semiconductor manufacturing.[2][10]
1.4. Tailored Optical Properties: Adamantyl-containing methacrylate polymers exhibit high optical transparency, particularly in the deep UV region (~193 nm), making them suitable for ArF lithography.[4][10] The refractive index of these polymers can also be tuned by copolymerization with other monomers, such as styrene.[4]
1.5. Biocompatibility and Drug Delivery Applications: Polymers derived from adamantyl methacrylate generally exhibit good biocompatibility.[2][] Their hydrophobicity and the steric hindrance provided by the adamantyl group can be leveraged to control the release of encapsulated drugs.[2] This makes them promising candidates for the development of advanced drug delivery systems, medical devices, and biocompatible materials.[2][] For instance, star-shaped polymers with an adamantane core have been investigated as platforms for anticancer drug delivery, demonstrating pH-responsive drug release.[12]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for adamantyl-containing methacrylate polymers.
Table 1: Thermal Properties of Adamantyl Methacrylate Polymers
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(1-adamantyl methacrylate) (PAdMA) | ~220[13] | > 320[14] |
| Poly(1-adamantyl acrylate) (PAdA) | 133[15] | 376[15] |
| Azeotropic copolymer of 1-adamantyl methacrylate (AdMA) and Styrene (St) (55/45 mol%) | 170[4] | ~340[4] |
Table 2: Optical and Dielectric Properties of Adamantyl Methacrylate Polymers
| Polymer/Copolymer | Refractive Index | Transparency (UV-visible) | Dielectric Constant |
| Adamantane-containing methacrylate polymers | 1.51–1.52[1][4] | >95%[1][4] | Lower than PMMA[1][4] |
| Copolymers of AdMA and St | 1.522–1.591 (increases with St content)[4] | High | - |
Experimental Protocols
This section provides an overview of the methodologies for the synthesis and characterization of adamantyl-containing methacrylate polymers based on cited literature.
3.1. Synthesis of 1-Adamantyl Methacrylate (AdMA) Monomer
A common method for the synthesis of AdMA involves the acylation of 1-adamantanol with methacryloyl chloride.[1]
-
Materials: 1-adamantanol, triethylamine, methacryloyl chloride, tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 1-adamantanol and triethylamine in THF in a round-bottom flask under a nitrogen atmosphere.
-
Stir the solution at room temperature for a specified period.
-
Add methacryloyl chloride dropwise to the solution.
-
Allow the reaction to proceed overnight at room temperature.
-
Filter the resulting solid and wash the filtrate with a sodium bicarbonate solution and water.
-
The final product can be purified by distillation under reduced pressure.[16]
-
Another reported method involves the reaction of 1-adamantanol with methacrylic acid in the presence of an acid catalyst and a dehydrating agent.[16][17]
3.2. Polymerization of Adamantyl Methacrylate
3.2.1. Free-Radical Polymerization: This is a common and relatively simple method for synthesizing poly(adamantyl methacrylate) (PAdMA) and its copolymers.[1]
-
Materials: 1-Adamantyl methacrylate (AdMA), initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN), solvent (e.g., THF).
-
Procedure:
-
Dissolve AdMA and AIBN in THF in a round-bottom flask.
-
Purge the solution with nitrogen to remove oxygen.
-
Heat the reaction mixture to a specific temperature (e.g., 60°C) and stir for a set time (e.g., 2 hours).
-
Cool the reaction to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry in a vacuum oven.[1]
-
3.2.2. Atom Transfer Radical Polymerization (ATRP): ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.[18]
-
Materials: AdMA, initiator (e.g., methyl α-bromoisobutyrate), catalyst system (e.g., CuBr/CuBr2), ligand (e.g., 1,1,4,7,10,10-hexamethyltriethylenetetramine - HMTETA), solvent (e.g., toluene).
-
Procedure:
-
A specific ratio of AdMA, initiator, catalyst, and ligand is dissolved in the solvent in a reaction vessel.
-
The mixture is degassed through several freeze-pump-thaw cycles.
-
The polymerization is carried out at a controlled temperature (e.g., 60°C).
-
Samples are taken at different time intervals to monitor monomer conversion and molecular weight progression.
-
The polymerization is terminated, and the polymer is purified to remove the catalyst.[18]
-
3.3. Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure of the synthesized monomers and polymers.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the monomers and polymers.[1]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight and polydispersity index (PDI) of the polymers.[1][13]
-
Differential Scanning Calorimetry (DSC): DSC is utilized to measure the glass transition temperature (Tg) of the polymers.[13]
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability and decomposition temperature of the polymers.
-
Mechanical Testing: A dynamic mechanical analyzer (DMA) or a thermal mechanical analyzer (TMA) can be used to assess the mechanical properties of the polymers.[1]
Visualizing Key Concepts and Workflows
Diagram 1: Synthesis of Poly(1-adamantyl methacrylate) via Free-Radical Polymerization
Caption: Workflow for the synthesis of PAdMA.
Diagram 2: Impact of Adamantyl Group on Polymer Properties
Caption: Influence of the adamantyl group on polymer properties.
Diagram 3: Application in pH-Responsive Drug Delivery
Caption: pH-responsive drug release mechanism.
References
- 1. Synthesis of adamantane-containing methacrylate polymers: Charact...: Ingenta Connect [ingentaconnect.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. polymersource.ca [polymersource.ca]
- 14. 1-Adamantyl methacrylate | 66786-62-7 | Benchchem [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1-Adamantyl Methacrylate synthesis - chemicalbook [chemicalbook.com]
- 17. 1-Adamantyl Methacrylate | 16887-36-8 [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 2-Ethyl-2-adamantyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling considerations for 2-Ethyl-2-adamantyl methacrylate (EAMA), a specialty monomer increasingly utilized in the development of advanced polymers for photoresists and other high-performance materials.[1][] Due to the limited availability of a specific Safety Data Sheet (SDS) for EAMA, this guide collates available data and extrapolates information from structurally similar adamantyl and methacrylate compounds to provide a thorough understanding of its potential hazards and recommended safety protocols.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 209982-56-9 | [1][][3] |
| Molecular Formula | C16H24O2 | [] |
| Molecular Weight | 248.36 g/mol | [] |
| Appearance | White to off-white powder or lump | [] |
| Boiling Point | 318.253 °C at 760 mmHg | [] |
| Melting Point | 40 °C | [] |
| Density | 1.047 g/cm³ | [] |
Hazard Identification and Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
It is imperative to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.
Toxicological Profile
Detailed toxicological studies on this compound have not been widely published. However, the general toxicological profile of methacrylate esters suggests the following potential health effects:
-
Inhalation: Vapors or dust may cause irritation to the respiratory tract.[4]
-
Skin Contact: Expected to be a skin irritant, potentially causing redness, itching, and inflammation.[3][5] Prolonged or repeated contact may lead to dermatitis.
-
Eye Contact: Likely to cause serious eye irritation, with symptoms including redness, pain, and watering.[3][5]
-
Ingestion: The oral toxicity is not known, but ingestion should be avoided.
Carcinogenicity: Methacrylate esters are generally not considered to be carcinogenic.[6]
Safe Handling and Storage
Adherence to strict safety protocols is essential when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific laboratory procedures should be conducted to determine the appropriate level of PPE. The following are general recommendations:
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | To prevent skin contact and irritation.[7] Glove selection should be based on breakthrough time and degradation resistance for similar chemicals.[8] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons or suits may be necessary. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent inhalation of dust or vapors.[4][7] |
Engineering Controls
-
Ventilation: All handling of this compound powder or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Eyewash Stations and Safety Showers: These should be readily accessible in any area where the compound is handled.
Storage
Proper storage is crucial to maintain the stability of the monomer and prevent hazardous reactions.
| Storage Condition | Recommendation | |---|---|---| | Temperature | Store in a cool, dry place. | | Light | Protect from light. | | Incompatible Materials | Store away from strong oxidizing agents, acids, bases, and polymerization initiators.[10] | | Container | Keep container tightly closed. | | Inhibitor | Methacrylate monomers are often stabilized with an inhibitor (e.g., MEHQ). The effectiveness of the inhibitor is dependent on the presence of dissolved oxygen. Therefore, do not store under an inert atmosphere.[9] |
Accidental Release and First Aid Measures
Accidental Release
-
Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent.
-
Large Spills: Evacuate the area. Prevent the spread of dust. Contact environmental health and safety personnel for assistance with cleanup.
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the transesterification of 2-ethyladamantanol with vinyl methacrylate. The following is a representative protocol:
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 2-ethyladamantanol (e.g., 97g) and n-hexane (e.g., 2175 ml).
-
Addition of Reagents: While stirring, add a polymerization inhibitor (e.g., 0.0072g of tetrachlorobenzoquinone) and a basic ion exchange resin (e.g., 72.5g).
-
Cooling: Cool the reaction mixture to -10°C.
-
Addition of Vinyl Methacrylate: Slowly add vinyl methacrylate (e.g., 72.5g) dropwise to the reaction mixture.
-
Reaction: Maintain the reaction at -10°C for 6 hours, monitoring the progress by a suitable analytical method (e.g., GC or TLC).
-
Workup: After the reaction is complete, add water (e.g., 800 ml) to the reaction mixture and stir. Separate the organic phase.
-
Purification: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the this compound product.
Safety Testing Protocols (General)
Specific safety testing data for EAMA is not publicly available. However, the following standard OECD guidelines are typically used to assess the hazards of new chemical substances:
-
Skin Irritation/Corrosion (OECD TG 439): This in vitro test uses reconstructed human epidermis to assess the potential of a substance to cause skin irritation.
-
Acute Eye Irritation/Corrosion (OECD TG 492): This in vitro test uses reconstructed human cornea-like epithelium to assess the potential for eye irritation.
-
Acute Oral Toxicity (OECD TG 423): This in vivo test in rodents is used to determine the acute toxicity of a substance after oral administration.
Logical Workflow for Risk Assessment and Handling
The following diagram illustrates a logical workflow for the risk assessment and safe handling of this compound in a research and development setting.
References
- 1. This compound | 209982-56-9 [chemicalbook.com]
- 3. CAS # 209982-56-9, this compound - chemBlink [chemblink.com]
- 4. Industrial Hygiene | Enhance Safety Practices — Methacrylate Producers Association, Inc. [mpausa.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Carcinogenicity | Explore Safety Data — Methacrylate Producers Association, Inc. [mpausa.org]
- 7. sa.usdentaldepot.com [sa.usdentaldepot.com]
- 8. petrochemistry.eu [petrochemistry.eu]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Ethyl-2-adamantyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-Ethyl-2-adamantyl methacrylate, a key monomer in the development of advanced polymers for photoresists and biomedical applications.[1][2][][4] Two primary synthetic routes are presented, starting from 2-ethyladamantanol. The first method involves a transesterification reaction with vinyl methacrylate using a basic ion exchange resin, offering a greener chemical approach.[5] The second method details the esterification using methacryloyl chloride in the presence of a base. This document includes comprehensive experimental procedures, tabulated quantitative data for easy comparison, and visual diagrams of the reaction pathways and experimental workflows to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound (EAMA) is a specialty monomer containing a bulky, hydrophobic adamantyl group.[6] This structural feature imparts unique properties to polymers derived from it, including high thermal stability, enhanced mechanical strength, and excellent optical clarity.[7] Consequently, EAMA is a critical component in the formulation of chemically amplified photoresists for high-resolution lithography in the microelectronics industry.[1][2][4] Furthermore, its application extends to the biomedical field, where polymers based on EAMA are being explored for the creation of novel drug delivery systems, aiming to improve therapeutic efficacy and minimize side effects.[] The synthesis of high-purity EAMA is therefore of significant interest to researchers in materials science and drug development. This document outlines two effective methods for its preparation from 2-ethyladamantanol.
Data Presentation
The following tables summarize the quantitative data associated with the two primary synthetic routes for this compound.
Table 1: Synthesis of this compound via Transesterification with Vinyl Methacrylate
| Parameter | Value | Reference |
| Starting Material | 2-ethyladamantanol | [5] |
| Reagent | Vinyl methacrylate | [5] |
| Catalyst | Basic ion exchange resin | [5] |
| Polymerization Inhibitor | Tetrachlorobenzoquinone | [5] |
| Solvent | n-Hexane | [5] |
| Reaction Temperature | -10 °C | [5] |
| Reaction Time | 6 hours | [5] |
| pH | 7-8 | [5] |
| Product Yield | 93.45% | [5][8] |
| Product Purity | Not specified |
Table 2: Synthesis of this compound via Esterification with Methacryloyl Chloride
| Parameter | Value | Reference |
| Starting Material | 2-ethyladamantanol | [1][2] |
| Reagent | Methacryloyl chloride | [1][2] |
| Base/Solvent | Pyridine | [1][2] |
| Co-base | 1,4-diazabicyclo[2.2.2]octane (DABCO) | [1][2] |
| Reaction Temperature | Not specified | |
| Reaction Time | 10-20 hours (in a related patent) | [9] |
| Product Yield | Good yields (specific value not provided) | [1][2] |
| Product Purity | 99.0% (after recrystallization) | [10] |
Experimental Protocols
Protocol 1: Synthesis via Transesterification with Vinyl Methacrylate
This protocol is based on a green chemistry approach that utilizes a basic ion exchange resin as a catalyst.[5]
Materials:
-
2-ethyladamantanol (97 g)
-
Vinyl methacrylate (72.5 g)
-
Basic ion exchange resin (72.5 g)
-
Tetrachlorobenzoquinone (0.0072 g)
-
n-Hexane (2175 ml)
-
Deionized water (800 ml)
-
3L four-necked flask equipped with a mechanical stirrer, condenser, and thermometer
Procedure:
-
To the 3L four-necked flask, add 2175 ml of n-hexane.
-
With stirring, add 97 g of 2-ethyladamantanol to the flask.
-
Add 0.0072 g of the polymerization inhibitor, tetrachlorobenzoquinone, to the reaction mixture.
-
Add 72.5 g of the basic ion exchange resin. Adjust the pH of the mixture to 7-8.
-
Cool the reaction mixture to -10 °C using an appropriate cooling bath.
-
Slowly add 72.5 g of vinyl methacrylate dropwise to the cooled mixture.
-
Maintain the reaction at -10 °C for 6 hours. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or GC).
-
Once the reaction is complete, add 800 ml of water to the flask and stir to extract the aqueous phase.
-
Separate the organic phase.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Concentrate the organic phase under reduced pressure to remove the solvent.
-
The resulting product is this compound (125 g, 93.45% yield).[5][8]
Protocol 2: Synthesis via Esterification with Methacryloyl Chloride
This protocol employs the reaction of an alcohol with an acyl chloride to form the corresponding ester.[1][2]
Materials:
-
2-ethyladamantanol
-
Methacryloyl chloride
-
Pyridine (anhydrous)
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Round-bottom flask with a magnetic stirrer and a dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-ethyladamantanol in anhydrous pyridine.
-
Add a catalytic amount of DABCO to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add methacryloyl chloride dropwise to the stirred solution. A molar ratio of 1.1:1 of methacryloyl chloride to the alcohol is suggested.
-
Allow the reaction to warm to room temperature and stir for 10-20 hours.[9]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound via transesterification.
Caption: Reaction scheme for the synthesis of this compound via esterification.
Caption: Experimental workflow for the transesterification synthesis protocol.
Caption: Experimental workflow for the esterification synthesis protocol.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 4. This compound | 209982-56-9 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. CN104628561B - Preparation method for 2-ethyl-2-adamantanol methacrylate - Google Patents [patents.google.com]
- 10. US6770777B2 - Process for producing 2-alkyl-2-adamantyl ester - Google Patents [patents.google.com]
Application Notes and Protocols for the Polymerization of 2-Ethyl-2-adamantyl Methacrylate (EAMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-adamantyl methacrylate (EAMA) is a specialty monomer that produces polymers with unique properties, including high thermal stability, significant etch resistance, and precise, chemically-amplified deprotection capabilities. These characteristics make poly(this compound) (PEAMA) a valuable material in various advanced applications, particularly in the fabrication of photoresists for microelectronics and as a component in the development of novel drug delivery systems. The bulky, rigid adamantyl group imparts a high glass transition temperature (Tg) to the polymer, enhancing its mechanical robustness and thermal stability.
This document provides an overview of common polymerization techniques for EAMA, including free-radical, atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, and anionic polymerization. Detailed experimental protocols and comparative data are presented to guide researchers in the synthesis of PEAMA with tailored properties.
Data Presentation: Polymerization of Adamantyl Methacrylates
Table 1: Atom Transfer Radical Polymerization (ATRP) of 1-Adamantyl Methacrylate (AdMA) *
| Initiator/Catalyst System | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| MBiB/CuBr/CuBr2/HMTETA | Toluene | 60 | 6 | >95 | 10,400 | 1.15 | [1] |
| MBiB/CuBr/CuBr2/Me6TREN | Toluene | 60 | 6 | ~90 | 9,800 | 1.20 | [1] |
| MBiB/CuBr/bpy | Toluene | 60 | 6 | ~85 | 9,200 | 1.25 | [1] |
*Data adapted from studies on 1-adamantyl methacrylate (AdMA) as a proxy for EAMA. MBiB: methyl α-bromoisobutyrate; HMTETA: 1,1,4,7,10,10-hexamethyltriethylenetetramine; Me6TREN: tris[2-(dimethylamino)ethyl]amine; bpy: 2,2'-bipyridine.
Table 2: Anionic Polymerization of 1-Adamantyl Methacrylate (AdMA) *
| Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| DPMK/Et2Zn | THF | -78 | 24 | Quantitative | 4,300 - 71,800 | ~1.10 | [2][3] |
| [1,1-bis(4'-trimethylsilylphenyl)-3-methylpentyl]lithium/LiCl | THF | -78 | 24 | Quantitative | Predicted | 1.05 - 1.18 | [4] |
*Data adapted from studies on 1-adamantyl methacrylate (AdMA) and 1-adamantyl acrylate (PAdA) as a proxy for EAMA. DPMK: diphenylmethylpotassium; Et2Zn: diethylzinc; THF: tetrahydrofuran.
Experimental Protocols
1. Free-Radical Polymerization of EAMA
This protocol describes a conventional free-radical polymerization of EAMA to produce a homopolymer.
Materials:
-
This compound (EAMA), purified
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous toluene
-
Methanol
-
Nitrogen or Argon gas supply
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve EAMA (e.g., 5.0 g, 20.1 mmol) and AIBN (e.g., 0.033 g, 0.20 mmol, for a monomer to initiator ratio of 100:1) in anhydrous toluene (e.g., 20 mL).
-
Seal the flask with a rubber septum and deoxygenate the solution by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol with vigorous stirring.
-
Collect the white precipitate by filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C to a constant weight.
-
Characterize the resulting polymer (PEAMA) for its molecular weight and polydispersity using gel permeation chromatography (GPC).
2. Atom Transfer Radical Polymerization (ATRP) of EAMA
This protocol is adapted from the ATRP of 1-adamantyl methacrylate and is expected to yield well-defined PEAMA.[1]
Materials:
-
EAMA, purified
-
Ethyl α-bromoisobutyrate (EBiB) or methyl α-bromoisobutyrate (MBiB), initiator
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA), ligand
-
Anhydrous toluene
-
Methanol
-
Nitrogen or Argon gas supply
-
Schlenk flask and line
Procedure:
-
To a dry Schlenk flask, add CuBr (e.g., 14.4 mg, 0.1 mmol) and a magnetic stir bar.
-
Seal the flask, evacuate, and backfill with nitrogen three times.
-
Add anhydrous toluene (e.g., 10 mL) and the ligand PMDETA (e.g., 20.8 μL, 0.1 mmol) via syringe. Stir the mixture until a homogeneous green/brown solution is formed.
-
In a separate flask, prepare a solution of EAMA (e.g., 2.48 g, 10 mmol) and the initiator EBiB (e.g., 14.7 μL, 0.1 mmol, for a target degree of polymerization of 100) in toluene (e.g., 10 mL). Deoxygenate this solution by bubbling with nitrogen for 30 minutes.
-
Transfer the deoxygenated monomer/initiator solution to the catalyst solution in the Schlenk flask via a cannula.
-
Place the sealed flask in a thermostated oil bath at 60 °C.
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
After the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling.
-
Dilute the reaction mixture with toluene and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
3. Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of EAMA
This is a general protocol for the RAFT polymerization of methacrylates, which can be adapted for EAMA.
Materials:
-
EAMA, purified
-
AIBN or another suitable radical initiator
-
RAFT agent, e.g., 2-cyano-2-propyl dithiobenzoate (CPDB) or 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)
-
Anhydrous 1,4-dioxane or toluene
-
Methanol or hexane for precipitation
-
Nitrogen or Argon gas supply
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask, combine EAMA (e.g., 2.48 g, 10 mmol), the RAFT agent CPDB (e.g., 22.1 mg, 0.1 mmol, for a target DP of 100), and the initiator AIBN (e.g., 3.3 mg, 0.02 mmol, for a CTA:initiator ratio of 5:1) in anhydrous 1,4-dioxane (e.g., 10 mL).
-
Subject the solution to three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to 70 °C and stir.
-
Monitor the polymerization by taking samples at regular intervals.
-
Quench the reaction by cooling and exposing it to air.
-
Precipitate the polymer by adding the solution dropwise into a large volume of a suitable non-solvent (e.g., cold methanol or hexane).
-
Isolate the polymer by filtration and dry it under vacuum.
4. Anionic Polymerization of EAMA
This protocol is adapted from the living anionic polymerization of other adamantyl (meth)acrylates and requires stringent anhydrous and oxygen-free conditions.[2][3][4]
Materials:
-
EAMA, rigorously purified (e.g., by distillation over CaH₂)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
Initiator, e.g., sec-butyllithium (sec-BuLi) or diphenylmethylpotassium (DPMK)
-
1,1-Diphenylethylene (DPE), if using sec-BuLi
-
Methanol, degassed
-
High-vacuum line and all-glass, flame-dried apparatus
Procedure:
-
Under a high-vacuum line, introduce freshly distilled THF into a flame-dried reactor equipped with a magnetic stirrer.
-
Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Add the initiator. If using sec-BuLi, add a small amount of DPE to form a more stable, less reactive initiating species.
-
Slowly add the purified EAMA monomer to the initiator solution via cannula. A color change should indicate the formation of the living polymer anions.
-
Allow the polymerization to proceed for several hours (e.g., 4-24 hours) at -78 °C.
-
Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.
-
Warm the solution to room temperature and precipitate the polymer in a non-solvent like methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Visualizations
Caption: Workflow for Free-Radical Polymerization of EAMA.
Caption: ATRP Equilibrium and Polymerization Workflow.
Caption: Key Steps in RAFT Polymerization of EAMA.
Applications in Research and Drug Development
The unique properties of PEAMA make it a material of significant interest:
-
Microelectronics: PEAMA is a key component in chemically amplified photoresists for 193 nm and EUV lithography.[] The acid-labile ethyl-adamantyl group allows for high-resolution patterning, while the adamantane moiety provides excellent plasma etch resistance.
-
Drug Delivery: The hydrophobic and rigid nature of the adamantyl group can be exploited in the design of novel polymer-drug conjugates and controlled-release systems. The adamantane cage can act as a host for guest drug molecules, and the overall polymer architecture can be tailored to control solubility and release kinetics.
-
Biomaterials: Copolymers of EAMA with hydrophilic monomers can be synthesized to create amphiphilic materials that self-assemble into nanoparticles, micelles, or vesicles. These structures have potential applications in diagnostics, bio-imaging, and as scaffolds for tissue engineering.
Conclusion
The polymerization of this compound can be achieved through various techniques, each offering different levels of control over the final polymer properties. While free-radical polymerization is straightforward, controlled radical processes like ATRP and RAFT, as well as anionic polymerization, provide the means to synthesize well-defined polymers with predictable molecular weights and narrow polydispersities. The choice of polymerization technique will depend on the specific requirements of the intended application, from the precise architectural control needed for advanced lithography to the robust and scalable synthesis for certain biomaterial applications. The protocols and data provided herein, adapted from closely related systems, serve as a valuable starting point for researchers venturing into the synthesis and application of this versatile polymer.
References
Application Notes and Protocols for the Free Radical Polymerization of 2-Ethyl-2-adamantyl methacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the free radical polymerization of 2-Ethyl-2-adamantyl methacrylate (EAMA), a specialty monomer pivotal in the development of advanced materials. The bulky and rigid adamantyl group imparts unique properties to the resulting polymer, poly(this compound) (PEAMA), including enhanced thermal stability and mechanical strength.[1][2] These characteristics make PEAMA a material of significant interest in applications such as photoresists for microlithography and as a component in specialized drug delivery systems.[3][][5] This guide offers detailed protocols for both the synthesis of the EAMA monomer and its subsequent polymerization, alongside methodologies for polymer characterization.
Introduction: The Significance of Adamantyl-Containing Polymers
Adamantane, a tricyclic hydrocarbon with a diamondoid structure, offers a unique combination of bulkiness, rigidity, and thermal stability.[1] When incorporated into polymer chains as a pendant group, these properties are transferred to the macromolecule, resulting in materials with superior performance characteristics compared to their non-adamantyl counterparts.[2][6] this compound is a key monomer in this class, with its ethyl group further enhancing its solubility in organic solvents. The resulting polymer, PEAMA, is a hydrophobic material with a high glass transition temperature, making it suitable for applications requiring dimensional stability at elevated temperatures.[6]
Synthesis of this compound (EAMA) Monomer
The synthesis of EAMA is typically achieved through the transesterification of 2-ethyl-2-adamantanol with vinyl methacrylate. This method offers high yields and avoids the use of more hazardous reagents like methacryloyl chloride.[7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Ethyl-2-adamantanol | ≥98% | Sigma-Aldrich |
| Vinyl methacrylate | ≥98% | Sigma-Aldrich |
| n-Hexane | Anhydrous, ≥99% | Fisher Scientific |
| Basic ion exchange resin | Amberlyst A21 or equivalent | Dow |
| Tetrachlorobenzoquinone | ≥98% | TCI America |
| Deionized water | High purity | --- |
| Anhydrous magnesium sulfate | ≥97% | Acros Organics |
Experimental Protocol for EAMA Synthesis
-
To a 3L four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 2175 mL of n-hexane.
-
With stirring, add 97 g of 2-ethyl-2-adamantanol to the flask.
-
Add 0.0072 g of tetrachlorobenzoquinone as a polymerization inhibitor.
-
Add 72.5 g of basic ion exchange resin. The pH of the mixture should be between 7 and 8.[3]
-
Cool the reaction mixture to -10 °C using an appropriate cooling bath.
-
Slowly add 72.5 g of vinyl methacrylate dropwise to the reaction mixture.
-
Maintain the reaction at -10 °C for 6 hours, monitoring the progress by thin-layer chromatography or gas chromatography.
-
Upon completion, add 800 mL of deionized water to the reaction mixture and stir to extract the aqueous phase.
-
Separate the organic phase and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the this compound product. A typical yield is around 93%.[3][8]
Free Radical Polymerization of EAMA
The free radical polymerization of EAMA can be carried out in solution using a common free radical initiator such as azobisisobutyronitrile (AIBN). The choice of solvent is crucial to ensure the solubility of both the monomer and the resulting polymer. Toluene or dioxane are suitable options.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound (EAMA) | ≥98% | Synthesized as above or purchased |
| Azobisisobutyronitrile (AIBN) | ≥98% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific |
| Methanol | ACS grade | VWR |
| Tetrahydrofuran (THF) | HPLC grade | Fisher Scientific |
Experimental Protocol for Free Radical Polymerization
-
In a Schlenk flask, dissolve a desired amount of EAMA (e.g., 5 g, 20.1 mmol) in anhydrous toluene (e.g., 20 mL).
-
Add the desired amount of AIBN initiator. A typical monomer-to-initiator ratio is 100:1 to 500:1, depending on the target molecular weight. For a 200:1 ratio, use approximately 16.5 mg of AIBN.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the sealed flask in a preheated oil bath at 70-80 °C.
-
Allow the polymerization to proceed for 12-24 hours with constant stirring.
-
To terminate the reaction, cool the flask to room temperature and expose the solution to air.
-
Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate into methanol to further purify it.
-
Dry the purified poly(this compound) in a vacuum oven at 60 °C to a constant weight.
Caption: Experimental workflow for the free radical polymerization of EAMA.
Advanced Polymerization Technique: Atom Transfer Radical Polymerization (ATRP)
For more precise control over the polymer's molecular weight and dispersity, Atom Transfer Radical Polymerization (ATRP) can be employed. This controlled radical polymerization technique allows for the synthesis of well-defined polymers and block copolymers.[9][10][11]
A typical ATRP system for a methacrylate monomer like EAMA would involve an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate), a copper(I) halide catalyst (e.g., CuBr), and a nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).[12] The reaction is typically carried out in an organic solvent such as toluene or anisole at temperatures ranging from 60 to 90 °C.
Characterization of Poly(this compound) (PEAMA)
The synthesized PEAMA should be characterized to determine its structure, molecular weight, and thermal properties.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization, the disappearance of the vinyl C=C stretching vibration (around 1630 cm⁻¹) from the monomer spectrum and the presence of characteristic polymer backbone vibrations should be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure. The disappearance of the vinyl proton signals from the monomer (typically between 5.5 and 6.1 ppm in ¹H NMR) is a clear indication of successful polymerization.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A low PDI (typically < 1.5 for ATRP and < 2.0 for free radical polymerization) indicates a well-controlled polymerization.[13]
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. The bulky adamantyl group is expected to impart a high Tg to PEAMA, indicating good thermal stability.[6]
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability and decomposition temperature of the polymer.
Caption: General mechanism of free radical polymerization.
Applications and Future Perspectives
The unique properties of PEAMA make it a promising material for several advanced applications:
-
Microelectronics: As a component of photoresists for deep-UV (DUV) and extreme-UV (EUV) lithography, the adamantyl group provides high etch resistance.[7][8]
-
Drug Delivery: The hydrophobic nature of PEAMA can be utilized in the formulation of nanoparticles for the controlled release of hydrophobic drugs.[] Copolymers of EAMA can be designed to create amphiphilic structures for micellar drug delivery systems.
-
Specialty Coatings: The thermal stability and hardness imparted by the adamantyl moiety make PEAMA a candidate for protective coatings and high-performance films.
Future research may focus on the synthesis of PEAMA-based block copolymers to create self-assembling nanostructures and functional materials with tailored properties for specific applications in nanotechnology and biomedicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methyl-2-adamantyl methacrylate | High Purity [benchchem.com]
- 9. [PDF] Precise synthesis of poly(1-adamantyl methacrylate) by atom transfer radical polymerization | Semantic Scholar [semanticscholar.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ripublication.com [ripublication.com]
Application Notes and Protocols for Living Anionic Polymerization of Adamantyl Methacrylates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(adamantyl methacrylate) (PAdMA) and its derivatives are polymers of significant interest, particularly in the fields of drug delivery, nanomedicine, and advanced materials. The bulky, rigid adamantyl group imparts unique properties to the polymer, including high glass transition temperature (Tg), enhanced thermal stability, and specific interaction capabilities, making it a valuable component in the design of sophisticated polymer architectures.[1] Living anionic polymerization offers precise control over molecular weight, a narrow molecular weight distribution (low polydispersity index, Đ), and the ability to synthesize well-defined block copolymers.[1][2] This document provides detailed application notes and protocols for the successful living anionic polymerization of adamantyl methacrylates.
Key Applications in Drug Development
The unique properties of adamantyl-containing polymers make them suitable for various applications in drug delivery:
-
Nanoparticle Drug Carriers: The hydrophobicity and rigidity of the adamantyl group can drive the self-assembly of amphiphilic block copolymers into stable micelles or nanoparticles for encapsulating hydrophobic drugs.[3]
-
Targeted Drug Delivery: Adamantane can act as a guest molecule in host-guest interactions, for example, with cyclodextrins. This allows for the construction of supramolecular drug delivery systems that can target specific cells or tissues.[4][5]
-
Enhanced Thermal Stability: The high Tg of PAdMA contributes to the formation of robust and stable drug formulations.[1][6]
-
Stimuli-Responsive Systems: Adamantyl-containing polymers can be incorporated into stimuli-responsive systems, such as pH-sensitive polymers, for controlled drug release in specific microenvironments like tumors.[3]
Experimental Data Summary
The living anionic polymerization of adamantyl methacrylates allows for the synthesis of polymers with a wide range of molecular weights and low polydispersity. Below is a summary of representative data from the literature.
Table 1: Polymerization of 1-Adamantyl Methacrylate (1-AdMA)
| Initiator System | Ligand | Temperature (°C) | Mn ( kg/mol ) | Đ (Mw/Mn) | Tg (°C) | Reference |
| Diphenylmethylpotassium (DPMK) | Diethylzinc (Et2Zn) | -78 | 4.3 - 71.8 | ~1.10 | 133 | [6][7] |
| [1,1-bis(4'-trimethylsilylphenyl)-3-methylpentyl]lithium | Lithium Chloride (LiCl) | -78 | Not Specified | 1.05 - 1.18 | Not Specified | [1] |
| Diphenylmethylpotassium (DPMK) | None Specified | -78 | Not Specified | 1.05 - 1.18 | >193 | [1] |
| Not Specified | Not Specified | Not Specified | 17.5 | 1.15 | 220 | [8] |
| Not Specified | Not Specified | Not Specified | 3.0 | 1.25 | 195 | [6] |
Visualization of the Polymerization Workflow
The following diagram illustrates the key steps in the living anionic polymerization of adamantyl methacrylate under high-vacuum conditions.
Caption: Workflow for living anionic polymerization of adamantyl methacrylate.
Detailed Experimental Protocols
Successful living anionic polymerization requires rigorous exclusion of air and moisture. Therefore, all procedures should be performed using high-vacuum techniques and custom glassware.
Protocol 1: Purification of Reagents
1.1 Tetrahydrofuran (THF) - Solvent:
-
Initial Drying: Stir THF over calcium hydride (CaH2) for at least 24 hours.
-
Final Purification: Distill the pre-dried THF under high vacuum onto a sodium mirror or a solution of sodium naphthalenide until a persistent green color is observed. The solvent is then distilled directly into the reaction vessel.
1.2 1-Adamantyl Methacrylate (1-AdMA) - Monomer:
-
Drying: Stir the monomer over finely ground CaH2 for several days.
-
Purification: The monomer should be distilled under high vacuum. For rigorous purification, multiple distillations may be necessary. The purified monomer is then collected in a calibrated ampoule for addition to the reaction.
Protocol 2: Preparation of Diphenylmethylpotassium (DPMK) Initiator
-
Method: A common method for preparing DPMK is the reaction of potassium naphthalenide (K-Naph) with diphenylmethane.[7]
-
Procedure:
-
Under an inert atmosphere, dissolve a slight excess of naphthalene in dry THF.
-
Add potassium metal (1 equivalent) and stir until a deep green solution of K-Naph is formed.
-
Slowly add a slight excess of dry diphenylmethane. The solution will turn red over several hours to days as the DPMK is formed.
-
The concentration of the initiator solution should be determined by titration before use.
-
Protocol 3: Living Anionic Polymerization of 1-AdMA
The following diagram outlines the logical relationship of the components in the polymerization reaction.
References
Application Notes and Protocols for the Copolymerization of 2-(Diethylamino)ethyl Methacrylate (EADMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copolymerization of 2-(diethylamino)ethyl methacrylate (EADMA), a versatile pH-responsive monomer, with other monomers. The focus is on the synthesis of functional copolymers for applications in drug delivery, leveraging the unique properties of the PDEAEMA block. Detailed experimental protocols for copolymer synthesis, characterization, drug loading, and in vitro release are provided, along with visual representations of key processes.
Introduction to EADMA Copolymerization
Copolymers incorporating 2-(diethylamino)ethyl methacrylate (EADMA) are of significant interest, primarily due to the pH-responsive nature of the resulting poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) block. The tertiary amine groups in the EADMA side chains have a pKa of approximately 7.3, which means they are protonated and thus hydrophilic at pH values below this, and deprotonated and hydrophobic at higher pH values. This reversible transition makes EADMA-containing copolymers ideal candidates for "smart" materials, particularly in the field of controlled drug delivery.
By copolymerizing EADMA with other monomers, it is possible to create a wide range of materials with tailored properties. For instance, copolymerization with hydrophobic monomers like methyl methacrylate (MMA) can lead to the formation of amphiphilic block copolymers that self-assemble into micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted release in the acidic microenvironment of tumors or within the endo-lysosomal compartments of cells.
Controlled radical polymerization techniques, such as Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are commonly employed for the synthesis of well-defined EADMA-containing copolymers with controlled molecular weights and low polydispersity.
Applications in pH-Responsive Drug Delivery
The primary application of EADMA copolymers in the biomedical field is the development of pH-sensitive drug delivery systems.[1] The transition of the PDEAEMA block from a hydrophobic to a hydrophilic state upon acidification can trigger the disassembly of copolymer micelles, leading to the release of the encapsulated therapeutic agent. This property is particularly advantageous for cancer therapy, as the extracellular environment of solid tumors and the intracellular environment of endosomes and lysosomes are more acidic than normal physiological pH.[2]
Doxorubicin (DOX), a widely used anticancer drug, is frequently encapsulated within PDEAEMA-based micelles.[1] The hydrophobic core of the micelles can effectively load the hydrophobic form of DOX, while the hydrophilic shell, often composed of poly(ethylene glycol) (PEG), provides stability and biocompatibility in the bloodstream. Upon reaching the acidic tumor microenvironment or after cellular uptake via endocytosis, the protonation of the PDEAEMA block leads to micelle destabilization and the subsequent release of DOX, thereby increasing its therapeutic efficacy and reducing systemic toxicity.[1][3]
Table 1: Properties of EADMA-based Copolymers for Doxorubicin Delivery
| Copolymer Architecture | Comonomers | Polymerization Technique | Drug Loading Content (%) | Entrapment Efficiency (%) | Reference |
| mPEG-b-PDEAEMA-b-PMMA | EADMA, MMA, mPEG | ARGET ATRP | ~24 | ~55 | [1] |
| PDEAEMA-b-PMMA | EADMA, MMA | ARGET ATRP | - | - | [1] |
| PPEGMA-b-PDEAEMA | EADMA, PEGMA | ARGET ATRP | - | - | [1] |
Experimental Protocols
Synthesis of EADMA Copolymers by ARGET ATRP
This protocol describes the synthesis of a poly(EADMA-co-MMA) diblock copolymer using ARGET ATRP.
Materials:
-
2-(Diethylamino)ethyl methacrylate (EADMA), inhibitor removed
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB) (initiator)
-
Copper(II) bromide (CuBr₂) (catalyst)
-
Tris(2-pyridylmethyl)amine (TPMA) (ligand)
-
Tin(II) 2-ethylhexanoate (Sn(EH)₂) (reducing agent)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Hexane (for washing)
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of EADMA and MMA monomers, EBiB initiator, and anisole as the solvent. The molar ratio of monomer to initiator will determine the target molecular weight.
-
Catalyst and Ligand Preparation: In a separate vial, dissolve CuBr₂ and TPMA in a small amount of anisole to form the catalyst complex.
-
Degassing: Subject the monomer/initiator solution to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Initiation: Inject the catalyst/ligand solution into the monomer/initiator solution under an inert atmosphere.
-
Addition of Reducing Agent: Prepare a solution of Sn(EH)₂ in deoxygenated anisole and inject it into the reaction mixture to initiate the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the specified reaction time (e.g., 4-24 hours). Monitor the monomer conversion by taking aliquots at different time points and analyzing them by ¹H NMR or gas chromatography.
-
Termination: Stop the polymerization by opening the flask to air and cooling it to room temperature.
-
Purification: Precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring. Collect the precipitate by filtration and wash it several times with hexane to remove any unreacted monomers. Dry the purified copolymer in a vacuum oven at room temperature until a constant weight is achieved.
Characterization of EADMA Copolymers
The synthesized copolymers should be characterized to determine their molecular weight, molecular weight distribution, and composition.
Techniques:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the copolymer structure and determine the copolymer composition by comparing the integral ratios of characteristic peaks from each monomer unit.[4]
Table 2: Typical Characterization Data for an EADMA-MMA Copolymer
| Parameter | Value |
| Mn ( g/mol ) | 15,000 |
| PDI | 1.2 |
| EADMA content (mol%) | 45 |
Doxorubicin Loading into Copolymer Micelles
This protocol describes the loading of doxorubicin (DOX) into the hydrophobic core of self-assembled EADMA copolymer micelles.
Materials:
-
EADMA-containing amphiphilic block copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis tubing (MWCO suitable for retaining the micelles, e.g., 3.5-5 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Free DOX: Dissolve DOX·HCl in DMSO and add a molar excess of TEA to neutralize the hydrochloride and obtain the free base form of DOX. Stir the solution overnight.
-
Micelle Formation and Drug Encapsulation: Dissolve the amphiphilic EADMA copolymer in DMSO. Add the DOX solution to the copolymer solution and stir for several hours to allow for the encapsulation of the drug within the forming micelles.
-
Dialysis: Transfer the DOX-copolymer mixture to a dialysis bag and dialyze against a large volume of PBS (pH 7.4) for 24-48 hours, with several changes of the dialysis buffer. This process removes the organic solvent and any unloaded drug.
-
Purification: After dialysis, the solution of DOX-loaded micelles can be further purified by filtration through a 0.45 µm syringe filter to remove any aggregates.
-
Determination of Drug Loading: To determine the drug loading content (DLC) and entrapment efficiency (EE), lyophilize a known amount of the DOX-loaded micelle solution. Dissolve the dried sample in DMSO and measure the absorbance of DOX using a UV-Vis spectrophotometer at its characteristic wavelength (around 480 nm). The DLC and EE can be calculated using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
In Vitro pH-Triggered Doxorubicin Release
This protocol evaluates the pH-dependent release of DOX from the copolymer micelles.
Materials:
-
DOX-loaded copolymer micelles
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4, 6.5, and 5.0)
-
Dialysis tubing (MWCO suitable for allowing the release of free DOX but retaining the micelles)
-
Shaking incubator or water bath at 37 °C
Procedure:
-
Preparation: Place a known volume of the DOX-loaded micelle solution into a dialysis bag.
-
Release Study: Immerse the dialysis bag in a larger volume of PBS at a specific pH (e.g., 7.4, 6.5, or 5.0) and incubate at 37 °C with gentle shaking.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantification: Measure the concentration of released DOX in the collected samples using a UV-Vis spectrophotometer or fluorescence spectroscopy.
-
Data Analysis: Calculate the cumulative percentage of drug released over time for each pH condition.
Visualizing Key Processes and Pathways
Doxorubicin's Mechanism of Action
Doxorubicin primarily exerts its anticancer effect by intercalating into DNA and inhibiting the enzyme topoisomerase II.[2] This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA double-strand breaks and the induction of apoptosis (programmed cell death).[2][5]
References
Application Notes and Protocols: 2-Ethyl-2-adamantyl Methacrylate in ArF Photoresist Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-adamantyl methacrylate (EAdMA) is a key monomer utilized in the formulation of chemically amplified photoresists for 193 nm Argon Fluoride (ArF) lithography. Its bulky, acid-labile adamantyl group provides a crucial combination of properties essential for high-resolution patterning in semiconductor manufacturing and other microfabrication applications. This document provides detailed application notes, experimental protocols, and performance data for the use of EAdMA in ArF photoresist formulations.
The adamantyl moiety in EAdMA enhances the etch resistance of the photoresist, a critical factor for transferring the patterned image to the underlying substrate. Furthermore, the tertiary ester linkage is susceptible to acid-catalyzed cleavage. This chemical amplification mechanism allows for high sensitivity, as a single photogenerated acid molecule can induce a cascade of deprotection reactions, rendering the exposed regions soluble in an aqueous alkaline developer. EAdMA is typically copolymerized with other monomers to fine-tune the overall properties of the photoresist, such as adhesion, dissolution characteristics, and thermal stability.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 209982-56-9 | [1][2] |
| Molecular Formula | C16H24O2 | [] |
| Molecular Weight | 248.36 g/mol | |
| Appearance | White to off-white powder | [1] |
| Melting Point | 40 °C | [1][] |
| Purity | >97.0% (GC) | [1] |
Experimental Protocols
I. Synthesis of this compound (EAdMA)
Two common synthesis routes for EAdMA are presented below.
Protocol 1: From 2-Ethyl-2-adamantanol and Vinyl Methacrylate [4]
This method utilizes a transesterification reaction.
Materials:
-
2-ethyladamantanol
-
n-hexane
-
Tetrachlorobenzoquinone (polymerization inhibitor)
-
Basic ion exchange resin
-
Vinyl methacrylate
-
Deionized water
Procedure:
-
In a 3L four-necked flask equipped with a stirrer, condenser, and thermometer, add 2175 ml of n-hexane.
-
With stirring, add 97 g of 2-ethyladamantanol to the flask.
-
Slowly add 0.0072 g of the polymerization inhibitor, tetrachlorobenzoquinone.
-
Add 72.5 g of basic ion exchange resin to adjust the pH to 7-8.
-
Cool the reaction mixture to -10 °C.
-
Slowly add 72.5 g of vinyl methacrylate dropwise to the reaction mixture.
-
Maintain the reaction at -10 °C for 6 hours, monitoring the progress by taking samples.
-
Once the reaction is complete, add 800 ml of water to the flask and stir to extract and separate the phases.
-
Dry the organic phase, and then concentrate it under reduced pressure to evaporate the solvent.
-
The resulting product is this compound.
Protocol 2: From Adamantanone and Bromoethane followed by Acylation [5]
This two-step, one-pot synthesis involves a Grignard-type reaction followed by acylation.
Materials:
-
Adamantanone
-
Bromoethane
-
A suitable metal (e.g., magnesium)
-
Anhydrous solvent (e.g., THF)
-
Methacryloyl chloride
-
Polymerization inhibitor
-
Deionized water
Procedure:
-
Dissolve adamantanone in the solvent and add bromoethane dropwise to form a preparatory solution.
-
In a separate flask, place the metal in the solvent.
-
Slowly add the preparatory solution to the metal-containing solution.
-
Allow the reaction to naturally warm to room temperature and react for 10-20 hours.
-
Cool the system to below 0 °C and add a polymerization inhibitor.
-
Dropwise, add methacryloyl chloride.
-
Allow the reaction to naturally warm to room temperature and react for another 10-20 hours.
-
Quench the reaction by adding water.
-
Perform post-treatment (extraction, crystallization, and concentration) to obtain 2-ethyl-2-adamantanol methacrylate.
II. ArF Photoresist Formulation
This protocol describes the preparation of a positive-tone, chemically amplified ArF photoresist.
Materials:
-
Copolymer containing this compound (e.g., a terpolymer of EAdMA, α-gamma-butyrolactone methacrylate (GBLMA), and 3-hydroxy-1-adamantyl methacrylate (HAdMA))
-
Photoacid generator (PAG) (e.g., triphenylsulfonium triflate)
-
Solvent (e.g., propylene glycol monomethyl ether acetate (PGMEA))
-
Base quencher (optional, e.g., trioctylamine)
Procedure:
-
Dissolve the copolymer in the solvent (PGMEA) to achieve the desired solids content (typically 5-15 wt%).
-
Add the photoacid generator (PAG) to the polymer solution (typically 1-5 wt% relative to the polymer).
-
If used, add the base quencher to the solution (typically 0.1-0.5 wt% relative to the polymer).
-
Stir the mixture until all components are fully dissolved.
-
Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.
III. Lithographic Processing
Procedure:
-
Substrate Preparation: Start with a clean silicon wafer. Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), by spin-coating or vapor priming.
-
Spin Coating: Dispense the formulated photoresist onto the center of the wafer. Spin coat at a speed of 1000-4000 rpm for 30-60 seconds to achieve the desired film thickness (typically 100-300 nm for ArF lithography).
-
Post-Apply Bake (PAB): Bake the coated wafer on a hotplate at 90-130 °C for 60-90 seconds to remove the solvent from the photoresist film.
-
Exposure: Expose the wafer using an ArF excimer laser stepper (193 nm) with a patterned photomask. The exposure dose will vary depending on the resist sensitivity.
-
Post-Exposure Bake (PEB): Bake the exposed wafer on a hotplate at 90-130 °C for 60-90 seconds. This step drives the acid-catalyzed deprotection of the EAdMA units.
-
Development: Immerse the wafer in a 2.38% tetramethylammonium hydroxide (TMAH) aqueous solution for 30-60 seconds. The exposed regions of the resist will dissolve.
-
Rinse and Dry: Rinse the wafer with deionized water and dry with nitrogen.
-
Pattern Inspection: Inspect the resulting pattern using a scanning electron microscope (SEM).
Lithographic Performance Data
The following table summarizes the lithographic performance of various ArF photoresist formulations containing adamantyl methacrylate derivatives, including EAdMA.
| Polymer System | Other Monomers | Resolution (nm) | Sensitivity (mJ/cm²) | Reference |
| Vinylphenol-EAdMA copolymer | Vinylphenol | 140 | 13.2 | [5] |
| Poly(4-hydroxystyrene-co-EAdMA-co-PAG) | 4-hydroxystyrene, PAG | <50 | Not specified | [6] |
Diagrams
Caption: Chemical structure of this compound.
Caption: Synthesis workflow for this compound.
Caption: ArF photoresist lithography workflow.
References
- 1. Sinomer® EADMA this compound | ArF Photoresist Monomer [sinocurechem.com]
- 2. 2-Ethyl-2-methacryloyloxyadamantane | 209982-56-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN104628561B - Preparation method for 2-ethyl-2-adamantanol methacrylate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for EADMA in Chemically Amplified Photoresists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Ethyl Adamantyl Methacrylate (EADMA) in chemically amplified photoresists (CARs), specifically for 193 nm (ArF) lithography. Detailed protocols for the synthesis of EADMA-containing polymers, photoresist formulation, and lithographic processing are provided to enable researchers to effectively utilize this critical component in micro and nanofabrication.
Introduction to EADMA in Chemically Amplified Photoresists
Chemically amplified resists are the cornerstone of modern photolithography, enabling the fabrication of high-resolution patterns required for advanced semiconductor devices. In this system, a photoacid generator (PAG) produces a small amount of strong acid upon exposure to deep ultraviolet (DUV) light. During a subsequent post-exposure bake (PEB), this acid catalyzes a cascade of chemical reactions, typically the deprotection of acid-labile groups on a polymer backbone. This catalytic process "amplifies" the initial photochemical event, leading to a significant change in the polymer's solubility in a developer solution.
2-Ethyl-2-adamantyl methacrylate (EADMA) is a key monomer incorporated into the polymer backbone of ArF (193 nm) photoresists. Its primary role is to provide the acid-labile protecting group. The bulky and rigid adamantyl group offers several distinct advantages:
-
High Etch Resistance: The high carbon-to-hydrogen ratio of the adamantyl cage structure imparts excellent resistance to plasma etching processes, a crucial property for transferring the patterned resist image to the underlying substrate.
-
Controlled Dissolution: The adamantyl group is highly hydrophobic, which effectively inhibits the dissolution of the unexposed photoresist in an aqueous alkaline developer (typically tetramethylammonium hydroxide, TMAH). Upon acid-catalyzed deprotection, the adamantyl group is cleaved, leaving behind a carboxylic acid group, which renders the polymer soluble in the developer. This sharp solubility switch is essential for achieving high-resolution imaging.
-
Good Thermal Properties: The rigid structure of the adamantyl group contributes to a high glass transition temperature (Tg) of the polymer, which helps to maintain pattern fidelity during thermal processing steps.
A typical polymer for 193 nm photoresists is a terpolymer, often composed of EADMA for the acid-labile component, a lactone-containing methacrylate like gamma-butyrolactone methacrylate (GBLMA) to enhance adhesion and tune dissolution properties, and a polar methacrylate such as hydroxy-adamantyl methacrylate (HAMA) to further improve adhesion and surface properties.
Quantitative Data on EADMA Performance
The concentration of EADMA in the photoresist polymer has a direct and significant impact on its lithographic performance. The following tables summarize the expected trends based on available literature.
| EADMA Content (mol%) | Dissolution Rate (unexposed) (nm/s) | Etch Rate (relative to Novolac) | Lithographic Sensitivity (mJ/cm²) | Resolution (nm) |
| Low (~20%) | High | Lower | Low | Lower |
| Medium (~40%) | Low | High | Medium | High |
| High (~60%) | Very Low | Very High | High | May decrease due to high absorbance |
Table 1: Impact of EADMA Concentration on Photoresist Properties. Note: These are generalized trends. Actual values depend on the specific co-monomers, PAG, quencher, and processing conditions.
| Plasma Gas | EADMA-based Polymer Etch Rate (nm/min) | Novolac Reference Etch Rate (nm/min) |
| CF₄/Ar | ~100-150 | ~120-180 |
| Cl₂/O₂ | ~80-120 | ~100-150 |
Table 2: Typical Etch Rates of EADMA-containing Polymers in Different Plasma Chemistries. Note: Etch rates are highly dependent on plasma process parameters (power, pressure, gas flow rates).
Experimental Protocols
Synthesis of Poly(EADMA-co-GBLMA-co-HAMA) Terpolymer
This protocol describes the free-radical polymerization of a terpolymer suitable for 193 nm photoresist formulations.
Materials:
-
This compound (EADMA)
-
γ-Butyrolactone methacrylate (GBLMA)
-
3-Hydroxy-1-adamantyl methacrylate (HAMA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Tetrahydrofuran (THF) (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve the desired molar ratios of EADMA, GBLMA, and HAMA in THF. A typical starting ratio could be 40:40:20 (EADMA:GBLMA:HAMA).
-
Add AIBN (typically 1-2 mol% with respect to the total monomer concentration).
-
De-gas the solution by bubbling nitrogen through it for 30 minutes.
-
Heat the reaction mixture to 65-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing the monomer conversion using techniques like ¹H NMR or GC.
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the THF solution to a large excess of methanol (typically 10 times the volume of the THF solution) with vigorous stirring.
-
Filter the white polymer precipitate and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Characterize the polymer for its molecular weight (Mw), polydispersity index (PDI) using gel permeation chromatography (GPC), and composition using ¹H NMR.
Photoresist Formulation
This protocol outlines the preparation of a positive-tone chemically amplified photoresist.
Materials:
-
Synthesized Poly(EADMA-co-GBLMA-co-HAMA) terpolymer
-
Photoacid Generator (PAG), e.g., Triphenylsulfonium nonaflate
-
Base Quencher, e.g., Tri-n-octylamine
-
Propylene glycol methyl ether acetate (PGMEA) (solvent)
-
0.2 µm PTFE filter
Procedure:
-
Dissolve the synthesized polymer in PGMEA to achieve the desired solids content (e.g., 5-10 wt%). Stir until the polymer is completely dissolved.
-
In a separate container, dissolve the PAG (e.g., 2-5 wt% relative to the polymer) and the base quencher (e.g., 0.1-0.5 wt% relative to the polymer) in a small amount of PGMEA.
-
Add the PAG/quencher solution to the polymer solution dropwise while stirring.
-
Continue stirring the mixture for at least 4 hours in the dark to ensure homogeneity.
-
Filter the final photoresist solution through a 0.2 µm PTFE filter to remove any particulate matter.
-
Store the photoresist in a dark, cool, and dry environment.
Lithographic Processing and Patterning
This protocol provides a general procedure for patterning a silicon wafer using the formulated EADMA-based photoresist.
Materials:
-
Silicon wafer
-
Hexamethyldisilazane (HMDS) for adhesion promotion
-
Formulated EADMA photoresist
-
Developer: 0.26 N Tetramethylammonium hydroxide (TMAH) in water
-
Deionized (DI) water
Equipment:
-
Spin coater
-
Hot plates
-
193 nm ArF excimer laser exposure tool (stepper or scanner)
-
Scanning Electron Microscope (SEM) for imaging
Procedure:
-
Substrate Preparation:
-
Clean the silicon wafer using a standard cleaning procedure (e.g., Piranha clean or RCA clean).
-
Apply HMDS vapor to the wafer in a prime oven to promote adhesion of the photoresist.
-
-
Spin Coating:
-
Dispense the photoresist onto the center of the wafer.
-
Spin coat the wafer to achieve the desired film thickness. A typical spin program might be:
-
Spread: 500 rpm for 10 seconds
-
Spin: 2000-4000 rpm for 30-60 seconds (adjust speed to control thickness)
-
-
-
Soft Bake (Post-Apply Bake - PAB):
-
Bake the coated wafer on a hot plate to remove the solvent from the photoresist film.
-
Typical conditions: 90-110 °C for 60-90 seconds.
-
-
Exposure:
-
Expose the wafer to 193 nm light through a photomask using an ArF exposure tool.
-
The exposure dose will need to be optimized for the specific resist formulation and desired feature size (a dose matrix experiment is recommended).
-
-
Post-Exposure Bake (PEB):
-
Bake the exposed wafer on a hot plate to drive the acid-catalyzed deprotection reaction.
-
This is a critical step that significantly affects the final pattern profile.
-
Typical conditions: 100-120 °C for 60-90 seconds.
-
-
Development:
-
Develop the wafer in a 0.26 N TMAH solution.
-
A typical process involves a puddle or immersion development for 30-60 seconds.
-
Rinse the wafer thoroughly with DI water.
-
Dry the wafer with nitrogen.
-
-
Hard Bake (Post-Development Bake):
-
Optional: Bake the patterned wafer at a higher temperature (e.g., 110-130 °C) for 60-90 seconds to improve the mechanical and thermal stability of the resist patterns.
-
-
Inspection:
-
Inspect the patterned features using a scanning electron microscope (SEM) to evaluate resolution, line edge roughness (LER), and pattern fidelity.
-
Visualizations
Caption: Mechanism of a positive-tone chemically amplified photoresist featuring EADMA.
Caption: Standard workflow for photolithography using an EADMA-based photoresist.
Caption: Key monomers in a typical 193 nm EADMA-based photoresist polymer.
Application Notes and Protocols for the Formulation of PAG-Bound Polymer Resists with Ethyl Adamantyl Methacrylate (EADMA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemically amplified resists (CARs) are a cornerstone of modern micro- and nanolithography, enabling the fabrication of intricate patterns required for advanced electronic devices and biomedical applications. A key challenge in CAR formulation is controlling the diffusion of the photoacid generator (PAG), which can lead to a loss of resolution and increased line edge roughness (LER). One effective strategy to mitigate this is to covalently bind the PAG to the polymer backbone, creating a PAG-bound polymer resist. This approach restricts acid diffusion, leading to improved lithographic performance.[1][2]
This document provides detailed application notes and protocols for the formulation and processing of a positive-tone PAG-bound polymer resist incorporating 2-ethyl-2-adamantyl methacrylate (EAMA or EADMA). EADMA is a bulky, acid-labile monomer that provides a high degree of solubility switch upon deprotection, contributing to high resolution and contrast.[3][4] The polymer system described is a terpolymer of 4-hydroxystyrene (HS), this compound (EAMA), and a methacrylate-functionalized PAG.
Key Components and Their Functions
-
4-Hydroxystyrene (HS): Provides aqueous base solubility after deprotection of the EAMA groups and contributes to plasma etch resistance.
-
This compound (EAMA): Acts as the acid-labile imaging group. The bulky adamantyl group enhances etch resistance and its cleavage by the photogenerated acid renders the polymer soluble in the developer.
-
PAG-Methacrylate: A monomer containing a photoacid generating moiety. Upon exposure to deep ultraviolet (DUV) or extreme ultraviolet (EUV) radiation, it generates a strong acid that catalyzes the deprotection of the EAMA groups. Covalently binding the PAG to the polymer backbone minimizes acid diffusion.[1][5]
Experimental Protocols
This protocol describes the synthesis of a PAG-bound terpolymer using 2,2'-azobisisobutyronitrile (AIBN) as the free radical initiator.
Materials:
-
4-Acetoxystyrene (monomer precursor to HS)
-
This compound (EAMA)
-
Methacrylate-functionalized PAG (e.g., triphenylsulfonium salt-based)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous tetrahydrofuran (THF) and acetonitrile
-
Methanol
-
Hydrazine monohydrate
Procedure:
-
Polymerization:
-
In a sealed pressure vessel, dissolve the desired molar ratios of 4-acetoxystyrene, EAMA, and the PAG-methacrylate monomer in a mixture of anhydrous THF and acetonitrile.
-
Add AIBN (typically 1-2 mol% relative to the total monomer concentration).
-
Purge the solution with nitrogen or argon for 30 minutes to remove oxygen.
-
Seal the vessel and heat to 60-70 °C for 12-24 hours with constant stirring.[3]
-
-
Polymer Isolation and Purification:
-
After polymerization, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol or a methanol/water mixture.
-
Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and initiator residues.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate. Repeat this process 2-3 times to ensure high purity.
-
Dry the purified poly(4-acetoxystyrene-co-EAMA-co-PAG) under vacuum at 40-50 °C until a constant weight is achieved.
-
-
Deprotection of Acetoxystyrene to Hydroxystyrene:
-
Dissolve the dried polymer in THF.
-
Add hydrazine monohydrate (in excess relative to the acetoxy groups) and stir at room temperature for 24 hours to hydrolyze the acetoxy groups to hydroxyl groups.
-
Precipitate the final poly(HS-co-EAMA-co-PAG) terpolymer in a large volume of deionized water.
-
Collect the polymer by filtration, wash extensively with deionized water, and dry under vacuum.
-
Materials:
-
Synthesized poly(HS-co-EAMA-co-PAG)
-
Propylene glycol methyl ether acetate (PGMEA) or cyclohexanone (resist solvent)
-
Surfactant (optional, for improved coating uniformity)
-
Quencher (base additive, optional, to control acid diffusion and improve contrast)
-
0.2 µm PTFE filter
Procedure:
-
Dissolve the poly(HS-co-EAMA-co-PAG) in the chosen resist solvent (e.g., PGMEA) to achieve the desired solids content (typically 5-15 wt%).
-
If required, add a small amount of a suitable quencher (e.g., a tertiary amine) and/or a surfactant.
-
Stir the solution at room temperature until the polymer is completely dissolved and the solution is homogeneous.
-
Filter the resist solution through a 0.2 µm PTFE filter to remove any particulate matter.
Substrate Preparation:
-
Start with a clean silicon wafer.
-
Apply an anti-reflective coating (ARC) if necessary to minimize substrate reflections.
-
Prime the wafer with an adhesion promoter such as hexamethyldisilazane (HMDS).[3]
Processing Steps:
-
Spin Coating:
-
Dispense the filtered resist solution onto the center of the primed wafer.
-
Spin coat at a speed of 1500-3000 rpm for 30-60 seconds to achieve the desired film thickness (typically 50-150 nm).[3]
-
-
Post-Apply Bake (PAB):
-
Bake the coated wafer on a hotplate at 90-130 °C for 60-90 seconds to remove the residual solvent from the resist film.
-
-
Exposure:
-
Expose the resist-coated wafer using a DUV (e.g., 248 nm or 193 nm) or EUV stepper or an electron beam lithography system. The exposure dose will depend on the specific PAG and polymer composition and the desired feature size.
-
-
Post-Exposure Bake (PEB):
-
Bake the exposed wafer on a hotplate at 90-130 °C for 60-90 seconds. This step drives the acid-catalyzed deprotection of the EAMA groups.
-
-
Development:
-
Develop the wafer in a 0.26 N solution of tetramethylammonium hydroxide (TMAH) in water for 30-60 seconds.
-
Rinse the wafer thoroughly with deionized water.
-
Dry the wafer with a stream of nitrogen.
-
-
Pattern Transfer (Etching):
-
The patterned resist can now be used as a mask for subsequent etching processes to transfer the pattern to the underlying substrate.
-
Data Presentation
The following tables summarize typical quantitative data for PAG-bound polymer resists containing EADMA.
Table 1: Polymer Characteristics
| Polymer Composition (molar ratio) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| HS:EAMA:PAG (e.g., 50:45:5) | 5,000 - 15,000 | 1.5 - 2.5 |
Table 2: Lithographic Performance
| Parameter | Typical Value | Reference |
| Resolution (Line/Space) | sub-50 nm to 110 nm | [3][4] |
| Line Edge Roughness (LER) | < 5 nm (3σ) | [4] |
| Sensitivity (E₀) | 5 - 30 mJ/cm² | [6] |
Visualizations
Caption: Experimental workflow for the synthesis, formulation, and processing of EADMA-based PAG-bound polymer resists.
Caption: Simplified reaction mechanism in a positive-tone EADMA-based PAG-bound chemically amplified resist.
References
- 1. Enhanced Acid Diffusion Control by Using Photoacid Generator Bound Polymer Resist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced lithographic performance of polymer-bound PAG photoresists synthesized via RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Ethyl-2-adamantyl methacrylate (EAMA) in Semiconductor Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Ethyl-2-adamantyl methacrylate (EAMA) in advanced photoresist formulations for semiconductor manufacturing. EAMA is a crucial monomer that enhances the performance of chemically amplified resists, particularly for deep-ultraviolet (DUV) and extreme-ultraviolet (EUV) lithography.
Introduction to EAMA in Photoresists
This compound is a bulky, alicyclic methacrylate monomer incorporated into photoresist polymer backbones.[1][2] Its primary function is to act as an acid-labile protecting group. In chemically amplified photoresists, a photoacid generator (PAG) releases a strong acid upon exposure to light. This acid then catalytically cleaves the adamantyl group, altering the solubility of the polymer in a developer solution and enabling the formation of high-resolution patterns. The rigid and bulky structure of the adamantyl group also contributes to the polymer's thermal stability and, critically, its resistance to plasma etching during subsequent pattern transfer steps.[3][4]
Key Applications and Advantages
EAMA-based photoresists are primarily employed in advanced lithography processes for the fabrication of integrated circuits.[5] Key applications include:
-
ArF (193 nm) Lithography: EAMA's high transparency at 193 nm makes it a suitable component for photoresists used in ArF lithography, which is a workhorse for high-volume semiconductor manufacturing.[1][6]
-
Electron Beam (EB) and Extreme Ultraviolet (EUV) Lithography: The high sensitivity and resolution capabilities of EAMA-containing polymers make them promising candidates for next-generation lithography techniques like EB and EUV, which are used for patterning at the smallest technology nodes.[3][4]
Advantages of incorporating EAMA in photoresists include:
-
High Etch Resistance: The adamantane moiety provides excellent resistance to plasma etching, ensuring pattern fidelity during the transfer of the resist pattern to the underlying substrate.[3]
-
High Resolution: EAMA-based photoresists have demonstrated the ability to resolve features at the sub-100 nm level.[1][4]
-
Good Sensitivity: These resists can be formulated to provide a good balance between sensitivity (the required dose of radiation to induce the chemical change) and resolution.[3]
Lithographic Performance Data
The following table summarizes the reported lithographic performance of photoresists containing this compound or its close analogs. It is important to note that performance is highly dependent on the complete photoresist formulation and processing conditions.
| Polymer System | Lithography Technique | Resolution Achieved | Sensitivity (Dose) | Reference |
| Vinylphenol-2-ethyl-2-adamantyl methacrylate (VP-EAdMA) | 248-nm | 140 nm | 13.2 mJ/cm² | [3] |
| Poly(4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-PAG) | EUV | Sub-50 nm | Not Specified | [4] |
| Methacrylate polymer with this compound | ArF (193 nm) | 100 nm (line/space) | Not Specified | [1] |
| Vinylphenol copolymer with adamantyl methacrylate unit | Electron Beam (EB) | 59 nm (hole) | Not Specified | [1] |
| Poly(2-methyladamantyl methacrylate-co-beta-butyrolactone methacrylate) based | 193 nm | 0.1 µm (contact holes) | 31.5 mJ/cm² |
Experimental Protocols
This section provides detailed protocols for the synthesis of EAMA, the formulation of an EAMA-based photoresist, and the complete lithographic processing workflow.
Protocol 1: Synthesis of this compound (EAMA)
This protocol is based on a transesterification reaction.[7][8]
Materials:
-
2-Ethyl-2-adamantanol
-
Vinyl methacrylate
-
n-Hexane
-
Tetrachlorobenzoquinone (polymerization inhibitor)
-
Basic ion exchange resin
-
Deionized water
Equipment:
-
3L four-necked flask with stirring paddle, condenser, and thermometer
-
Dropping funnel
-
Heating/cooling mantle
-
Rotary evaporator
Procedure:
-
To a 3L four-necked flask, add 2175 ml of n-hexane.
-
With stirring, add 97 g of 2-ethyladamantanol to the flask.
-
Add 0.0072 g of tetrachlorobenzoquinone as a polymerization inhibitor.
-
Add 72.5 g of a basic ion exchange resin to adjust the pH to 7-8.
-
Cool the reaction mixture to -10°C.
-
Slowly add 72.5 g of vinyl methacrylate dropwise to the reaction mixture.
-
Maintain the reaction at -10°C for 6 hours, monitoring the progress by a suitable analytical method (e.g., GC).
-
Once the reaction is complete, add 800 ml of deionized water to the flask and stir to extract the aqueous phase.
-
Separate the organic phase, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrate it under reduced pressure using a rotary evaporator to obtain the this compound product.
Protocol 2: Formulation of an EAMA-Based Photoresist
This protocol provides a representative formulation for a chemically amplified positive-tone photoresist. The exact ratios may need to be optimized for specific applications.
Materials:
-
EAMA-containing polymer (e.g., a copolymer of EAMA, another methacrylate with an adhesion-promoting group like lactone, and a polar monomer)
-
Photoacid Generator (PAG) (e.g., triphenylsulfonium nonafluorobutanesulfonate)
-
Base quencher (e.g., diethanolamine)
-
Surfactant (e.g., a fluoroaliphatic polymeric ester)
-
Solvent (e.g., ethyl lactate or propylene glycol monomethyl ether acetate - PGMEA)
Equipment:
-
Amber glass bottle
-
Magnetic stirrer and stir bar
-
Micro-pipettes
-
0.2 µm filter
Procedure:
-
In an amber glass bottle, dissolve the EAMA-containing polymer in the chosen solvent to achieve the desired solids content (typically 10-20 wt%).
-
Add the photoacid generator (PAG) to the polymer solution. A typical concentration is 1-5 wt% relative to the polymer weight.
-
Add a base quencher to control acid diffusion. The concentration is usually a small fraction of the PAG concentration (e.g., 0.1-0.5 wt% relative to the polymer).
-
Add a surfactant to improve coating uniformity (typically < 0.1 wt%).
-
Stir the mixture at room temperature until all components are fully dissolved.
-
Filter the photoresist solution through a 0.2 µm filter to remove any particulate matter.
-
Store the formulated photoresist in a cool, dark place.
Protocol 3: Lithographic Processing of an EAMA-Based Photoresist
This protocol outlines the standard steps for patterning a silicon wafer using an EAMA-based photoresist.
Materials:
-
Silicon wafer
-
Formulated EAMA-based photoresist
-
Adhesion promoter (e.g., hexamethyldisilazane - HMDS)
-
Developer (e.g., 2.38 wt% aqueous solution of tetramethylammonium hydroxide - TMAH)
-
Deionized water
Equipment:
-
Spin coater
-
Hot plates
-
Lithography exposure tool (e.g., 193 nm scanner)
-
Development station
-
Scanning Electron Microscope (SEM)
Procedure:
-
Substrate Preparation:
-
Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean).
-
Perform a dehydration bake at 150-200°C for at least 30 minutes to remove any adsorbed moisture.
-
Apply an adhesion promoter, such as HMDS, by vapor priming or spin coating.
-
-
Spin Coating:
-
Center the wafer on the spin coater chuck.
-
Dispense a sufficient amount of the EAMA-based photoresist onto the center of the wafer.
-
Spin the wafer at a pre-determined speed (e.g., 1500-4000 rpm) for 30-60 seconds to achieve the desired film thickness.
-
-
Soft Bake (Pre-bake):
-
Transfer the coated wafer to a hot plate.
-
Bake at a temperature of 90-130°C for 60-90 seconds to remove the solvent from the photoresist film.
-
-
Exposure:
-
Place the wafer in the lithography exposure tool.
-
Expose the photoresist with the desired pattern using a photomask. The exposure dose will depend on the resist formulation and the desired feature size.
-
-
Post-Exposure Bake (PEB):
-
Immediately after exposure, transfer the wafer to a hot plate for the PEB.
-
Bake at a temperature of 90-140°C for 60-90 seconds. This step is crucial for the acid-catalyzed deprotection reaction.
-
-
Development:
-
Immerse the wafer in a 2.38 wt% TMAH developer solution for 30-60 seconds with gentle agitation.
-
Rinse the wafer thoroughly with deionized water.
-
Dry the wafer with a stream of nitrogen.
-
-
Hard Bake (Post-bake):
-
(Optional) Bake the patterned wafer at 110-130°C for 60-90 seconds to further improve the resist's etch resistance.
-
-
Pattern Characterization:
-
Inspect the patterned features using a Scanning Electron Microscope (SEM) to determine the resolution, line edge roughness (LER), and overall pattern fidelity.
-
Visualizations
Chemical Structure and Deprotection Mechanism
Caption: Acid-catalyzed deprotection of the EAMA side group.
Note: The DOT script above is a template. A graphical representation of the chemical structures would be needed for a complete diagram. Due to the limitations of the current environment, images of chemical structures cannot be generated directly. The diagram illustrates the transformation of the insoluble polymer with the EAMA protecting group to a soluble polymer with a carboxylic acid group after reacting with the photo-generated acid and heat.
Experimental Workflow for EAMA-Based Photolithography
Caption: Workflow for photolithography using an EAMA-based photoresist.
References
- 1. fujitsu.com [fujitsu.com]
- 2. Sinomer® EADMA this compound | ArF Photoresist Monomer [sinocurechem.com]
- 3. High etch-resistant EB resists employing adamantyl protective groups and their application for 248-nm lithography [jstage.jst.go.jp]
- 4. Design and Performance of EUV Resist Containing Photoacid Generat...: Ingenta Connect [ingentaconnect.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Photoresists for 193-nm lithography for IBM J. Res. Dev - IBM Research [research.ibm.com]
- 8. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
Application Notes and Protocols for 2-(Dimethylamino)ethyl Methacrylate (DMAEMA) in Advanced Polymer Synthesis
Introduction
2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a versatile functional monomer widely utilized in the synthesis of advanced polymers. Its tertiary amine group imparts unique pH- and temperature-responsive properties to the resulting polymers, making them ideal candidates for a range of biomedical applications, including drug and gene delivery. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are frequently employed to synthesize well-defined DMAEMA-based polymers with controlled molecular weights, narrow polydispersities, and complex architectures (e.g., block copolymers).[1][2][3] These advanced polymers can self-assemble into nanostructures like micelles and vesicles, which can encapsulate and protect therapeutic agents for targeted delivery.[2][4]
Applications in Drug Delivery
Polymers synthesized from DMAEMA, often referred to as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are of significant interest in drug development.[5][6][7] The cationic nature of PDMAEMA at physiological pH facilitates interaction with negatively charged biological molecules like nucleic acids, making it a suitable candidate for gene delivery vectors.[8] Furthermore, the pH-sensitivity of the polymer allows for the design of "smart" drug delivery systems that can release their payload in response to specific environmental triggers, such as the acidic environment of a tumor. The ability to form block copolymers with other monomers, such as poly(ethylene glycol) (PEG), allows for the creation of amphiphilic structures that can encapsulate hydrophobic drugs and improve their bioavailability.[9][10]
A conceptual pathway for intracellular drug delivery using a DMAEMA-based polymer is the formation of polyplexes, which are complexes of the cationic polymer with a negatively charged drug or gene. These polyplexes can be taken up by cells through endocytosis. The "proton sponge" effect of the PDMAEMA, where the tertiary amine groups become protonated in the acidic environment of the endosome, leads to endosomal swelling and rupture, releasing the therapeutic cargo into the cytoplasm.
Experimental Protocols
Protocol 1: Synthesis of PDMAEMA via Atom Transfer Radical Polymerization (ATRP)
This protocol describes the synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) using ATRP, a robust method for controlled radical polymerization.[1][9]
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Hexane (for washing)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, syringes, magnetic stirrer)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Seal the flask and purge with nitrogen or argon for 15-20 minutes to create an inert atmosphere.
-
In a separate flask, prepare a solution of DMAEMA (e.g., 10 mmol), EBiB (e.g., 0.1 mmol), and PMDETA (e.g., 0.1 mmol) in anisole (e.g., 5 mL).
-
Degas the monomer/initiator/ligand solution by bubbling with nitrogen or argon for 30 minutes.
-
Using a degassed syringe, transfer the solution to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 50-90 °C) and stir.[1]
-
Monitor the polymerization progress by taking samples at regular intervals and analyzing for monomer conversion (e.g., via ¹H NMR) and molecular weight (e.g., via Gel Permeation Chromatography - GPC).
-
Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Dilute the mixture with a small amount of a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol or hexane.
-
Isolate the polymer by filtration or decantation, wash with the non-solvent, and dry under vacuum to a constant weight.
Protocol 2: Synthesis of PDMAEMA via Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
This protocol outlines the synthesis of PDMAEMA using RAFT polymerization, another powerful CRP technique that allows for the preparation of polymers with low polydispersity.[11]
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Cold diethyl ether (for precipitation)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, syringes, magnetic stirrer)
Procedure:
-
In a Schlenk flask, dissolve DMAEMA (e.g., 10 mmol), CPADB (e.g., 0.1 mmol), and AIBN (e.g., 0.02 mmol) in 1,4-dioxane (e.g., 5 mL).
-
Seal the flask and subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen.[12]
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.[13]
-
Allow the polymerization to proceed for the desired time. Monitor the reaction by taking samples for analysis (NMR for conversion, GPC for molecular weight).
-
To quench the reaction, cool the flask in an ice bath and expose the contents to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether while stirring.[11]
-
Collect the precipitated polymer by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
Table 1: Representative Data for ATRP of DMAEMA
| Entry | [DMAEMA]:[EBiB]:[CuBr]:[Ligand] | Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn |
| 1 | 100:1:1:2 | dNbpy | Anisole | 90 | 4 | 95 | 15,400 | 1.25 |
| 2 | 100:1:1:1 | PMDETA | Butyl Acetate | 50 | 2 | 92 | 14,800 | 1.30 |
| 3 | 200:1:1:1 | PMDETA | Anisole | 70 | 6 | 89 | 28,500 | 1.35 |
Data is illustrative and based on typical results from the literature. Mn is the number-average molecular weight, and Mw/Mn is the polydispersity index.
Table 2: Representative Data for RAFT Polymerization of DMAEMA
| Entry | [DMAEMA]:[RAFT Agent]:[AIBN] | RAFT Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn |
| 1 | 100:1:0.2 | CPADB | 1,4-Dioxane | 70 | 8 | 91 | 16,000 | 1.15 |
| 2 | 200:1:0.2 | CPADB | 1,4-Dioxane | 70 | 12 | 85 | 30,500 | 1.20 |
| 3 | 100:1:0.2 | PABTC | DMF | 75 | 6 | 93 | 16,200 | 1.18 |
Data is illustrative and based on typical results from the literature. PABTC: S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate.[11]
Mandatory Visualization
Caption: Experimental workflow for ATRP of DMAEMA.
Caption: Experimental workflow for RAFT polymerization of DMAEMA.
Caption: Conceptual pathway for intracellular drug delivery.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymers Enhancing Bioavailability in Drug Delivery, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Self-Immolative RAFT End Group Modification for Macromolecular Immunodrug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Performance Dielectric Materials Based on Epoxy-Amine-Diamine Monomer Adducts (EADMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, fabrication, and characterization of high-performance dielectric materials derived from epoxy-amine-diamine monomer adducts (EADMA). The information is intended to guide researchers in developing novel insulating materials for advanced electronics and high-voltage applications.
Introduction
Epoxy resins are a class of thermosetting polymers widely utilized as electrical insulators and dielectric materials due to their excellent mechanical strength, thermal stability, and adhesive properties.[1][2] The formation of a cross-linked network through the reaction of an epoxy resin with a curing agent, typically an amine, results in a material with high dielectric strength.[3] Epoxy-amine-diamine monomer adducts (EADMA) are pre-reacted intermediates of an epoxy resin and an amine curing agent. Using these adducts can offer several advantages in processing and final material properties, such as reduced volatility, lower exotherm during curing, and improved handling characteristics.[4] This document outlines the procedures for creating and evaluating EADMA-based dielectric materials.
Quantitative Data Presentation
The following tables summarize the dielectric properties of various epoxy-amine systems, which are representative of the materials that can be achieved using the protocols described herein. The data has been compiled from multiple sources and it is important to note the specific materials and conditions for each entry.
Table 1: Dielectric Properties of Amine-Cured Epoxy Systems
| Epoxy Resin | Curing Agent | Frequency | Dielectric Constant (ε') | Dielectric Loss (tan δ) | Breakdown Strength (kV/mm) | Reference |
| DGEBA | m-phenylenediamine (mPDA) | 2.45 GHz | Decreases with cure | Decreases with cure | Not Reported | [5] |
| DGEBA | 4,4′-diaminodiphenylmethane (DDM) | 10 GHz | 3.40 | 0.044 | Not Reported | [6][7] |
| Liquid Crystalline Epoxy (LCE) | 4,4′-diaminodiphenylmethane (DDM) | Not Specified | Not Reported | Not Reported | Not Reported | [6][7] |
| Liquid Crystalline Epoxy (LCE) | Bisphenol AF (BPAF) | 10 GHz | 2.72 | 0.038 | Not Reported | [6][7] |
| DGEBA | Maleic Anhydride (0.5 wt%) | Not Specified | 30% decrease vs. neat | Not Reported | 73.4 | [1] |
| DGEBA | Ethylene Diamine | Not Specified | Varies with TiO2 content | Not Reported | Varies with TiO2 content | [8] |
Table 2: General Dielectric Properties of Epoxy Adhesives
| Property | Typical Value | Test Standard |
| Volume Resistivity | ≥ 0.1 teraohm-meter at 25°C | ASTM D257 |
| Dielectric Constant (Dk) | ≤ 6.0 at 1 kHz and 1 MHz | ASTM D150 |
| Dissipation Factor (Df) | ≤ 0.03 at 1 kHz; ≤ 0.05 at 1 MHz | ASTM D150 |
| Dielectric Strength | ~500 volts/mil at 23°C | Application Dependent |
Source: [9]
Experimental Protocols
Synthesis of Epoxy-Amine-Diamine Monomer Adduct (EADMA)
This protocol describes the synthesis of a generic EADMA by reacting a diepoxide with a diamine in a stoichiometric excess of the amine.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., D.E.R. 331, EEW 182-192 g/mol )
-
Diamine curing agent (e.g., 4,4′-diaminodiphenylmethane - DDM)
-
Solvent (e.g., Toluene or Xylene, if necessary to control viscosity)
-
Reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet
-
Heating mantle
Procedure:
-
Reactor Setup: Assemble the reaction vessel with the stirrer, thermometer, and nitrogen inlet. Ensure the setup is clean and dry.
-
Charging Reactants: Charge the DGEBA epoxy resin into the reaction vessel. If using a solvent to reduce viscosity, add it at this stage.
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a gentle nitrogen blanket throughout the reaction to prevent oxidation.
-
Heating: Begin stirring and heat the epoxy resin to the desired reaction temperature (typically 60-80 °C).
-
Amine Addition: Slowly add the diamine curing agent to the heated epoxy resin over a period of 30-60 minutes. A stoichiometric ratio with an excess of amine is often used to ensure the adduct has amine functionality. For example, a molar ratio of 2:1 (diamine to diepoxide) can be targeted.
-
Reaction: Maintain the reaction temperature and continue stirring for 2-4 hours. Monitor the reaction progress by measuring the viscosity or by analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to observe the decrease in the epoxy group peak.
-
Cooling and Storage: Once the desired level of adduction is achieved, cool the mixture to room temperature. The resulting EADMA can be stored in a sealed container in a cool, dark place.
Fabrication of EADMA-Based Dielectric Material
This protocol outlines the process of curing the synthesized EADMA to form a solid dielectric material.
Materials:
-
Synthesized EADMA
-
Additional epoxy resin (if needed to adjust the final stoichiometry)
-
Mold (e.g., glass plates with spacers, silicone mold)
-
Mold release agent
-
Vacuum oven
-
Curing oven
Procedure:
-
Mold Preparation: Clean the mold thoroughly and apply a thin, uniform layer of mold release agent.
-
Formulation: In a disposable container, weigh the required amount of the synthesized EADMA. If necessary, add more epoxy resin to achieve the desired final stoichiometric ratio of epoxy to amine hydrogens for full curing.
-
Mixing: Mix the components thoroughly until a homogeneous mixture is obtained. Be careful to avoid introducing excessive air bubbles.
-
Degassing: Place the mixture in a vacuum oven at a moderate temperature (e.g., 40-50 °C) and apply a vacuum to remove any entrapped air bubbles.
-
Casting: Carefully pour the degassed mixture into the prepared mold.
-
Curing: Transfer the filled mold to a curing oven. The curing schedule will depend on the specific epoxy-amine system. A typical curing cycle might be:
-
Initial cure at a lower temperature (e.g., 80-100 °C) for 1-2 hours.
-
Post-cure at a higher temperature (e.g., 120-150 °C) for 2-4 hours to ensure complete cross-linking.[2]
-
-
Demolding: After the curing cycle is complete, allow the mold to cool down to room temperature slowly to avoid thermal stress. Carefully demold the cured dielectric material.
Characterization of Dielectric Properties
This protocol describes the standard methods for measuring the key dielectric properties of the fabricated material.
Equipment:
-
Dielectric spectrometer or LCR meter
-
High-voltage breakdown tester
-
Sample holder with electrodes
-
Micrometer for thickness measurement
Procedure:
-
Sample Preparation: Cut the cured dielectric material into samples of appropriate dimensions for the test equipment. Ensure the surfaces are flat and parallel.
-
Dielectric Constant and Loss Tangent Measurement:
-
Measure the thickness of the sample using a micrometer.
-
Place the sample in the dielectric spectrometer's sample holder.
-
Perform measurements over a desired frequency range (e.g., 1 kHz to 1 MHz) at room temperature.
-
The instrument will provide values for capacitance (C) and dissipation factor (tan δ).
-
Calculate the dielectric constant (ε') using the formula: ε' = (C * d) / (ε₀ * A), where d is the sample thickness, A is the electrode area, and ε₀ is the vacuum permittivity (8.854 x 10⁻¹² F/m).
-
-
Dielectric Breakdown Strength Measurement:
-
Place the sample between the electrodes of the high-voltage breakdown tester.
-
Apply an increasing AC or DC voltage at a specified ramp rate until the material fails (a sudden drop in resistance).
-
Record the voltage at which breakdown occurs.
-
Calculate the dielectric breakdown strength by dividing the breakdown voltage by the sample thickness.
-
It is recommended to test multiple samples to obtain a statistically significant average.
-
Visualizations
Caption: Workflow for the synthesis of EADMA.
Caption: Fabrication process for EADMA-based dielectric material.
Caption: Workflow for dielectric characterization.
References
- 1. Optimizing dielectric, mechanical, and thermal properties of epoxy resin through molecular design for multifunctional performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pcimag.com [pcimag.com]
- 4. kinampark.com [kinampark.com]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of the Structure of Epoxy Monomers and Curing Agents: Toward Making Intrinsically Highly Thermally Conductive and Low-Dielectric Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epotek.com [epotek.com]
Spin Coating Protocols for EADMA-Based Photoresists: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
EADMA (2-ethyl-2-adamantyl methacrylate) is a key monomer incorporated into advanced photoresist formulations, particularly for 193 nm (ArF) lithography. Its bulky, acid-labile adamantyl group provides a high etch resistance and a significant change in polarity upon exposure to acid, enabling the high-resolution patterning required in semiconductor manufacturing and microfabrication. This document provides detailed application notes and protocols for the spin coating of EADMA-based photoresists, offering a comprehensive guide from substrate preparation to post-exposure processing.
Photoresist Formulation
EADMA-based photoresists are chemically amplified resists (CARs). The formulation is a multi-component system, and its performance is highly dependent on the interplay between these components.
Table 1: Typical Components of an EADMA-Based Photoresist Formulation
| Component | Example Material(s) | Function | Typical Concentration (wt% of solids) |
| Polymer Resin | Copolymer of EADMA, lactone-containing methacrylate (e.g., GBLMA), and a polar methacrylate (e.g., HAMA) | Forms the film, provides etch resistance, and contains the acid-labile group. | 90 - 99% |
| Photoacid Generator (PAG) | Triphenylsulfonium (TPS) salts (e.g., TPS nonaflate, TPS triflate) | Generates a strong acid upon exposure to UV radiation.[1] | 1 - 10% |
| Quencher (Base) | Amines (e.g., trioctylamine), amides, or photo-decomposable bases (PDBs) | Controls acid diffusion, improves contrast, and enhances post-exposure delay stability.[2] | 5 - 30% of PAG loading |
| Solvent | Propylene glycol monomethyl ether acetate (PGMEA), ethyl lactate | Dissolves all components and allows for the formation of a thin, uniform film. | Varies to achieve desired viscosity and film thickness. |
Spin Coating Protocols
Spin coating is the standard method for applying a thin, uniform layer of photoresist onto a substrate. The final film thickness is primarily controlled by the spin speed and the viscosity of the photoresist solution.
Substrate Preparation
Proper substrate preparation is critical for good photoresist adhesion.
-
Cleaning: The substrate (e.g., silicon wafer) should be thoroughly cleaned to remove any organic and particulate contamination. Standard cleaning procedures such as sonication in acetone and isopropyl alcohol, followed by a deionized (DI) water rinse and nitrogen drying, are recommended.
-
Dehydration Bake: To remove any adsorbed moisture from the substrate surface, a dehydration bake is essential. Heating the substrate on a hotplate at 150-200°C for at least 5 minutes is a common practice.[3]
-
Adhesion Promotion: For silicon substrates, applying an adhesion promoter like hexamethyldisilazane (HMDS) is highly recommended. This can be done through vapor priming or by spin-coating the adhesion promoter.
Spin Coating Parameters
The following table provides a starting point for achieving various film thicknesses. The exact parameters may need to be optimized based on the specific photoresist formulation and equipment.
Table 2: Spin Coating Parameters for EADMA-Based Photoresists
| Target Film Thickness | Spin Speed (rpm) | Spin Time (s) | Acceleration (rpm/s) | Notes |
| 100 - 200 nm | 2000 - 4000 | 30 - 60 | >1000 | Higher speeds lead to thinner films.[4][5] |
| 200 - 500 nm | 1000 - 2000 | 30 - 60 | >1000 | A common range for many lithography applications. |
| > 500 nm | < 1000 | 60 | 500 - 1000 | Lower spin speeds can lead to a more pronounced edge bead.[4] |
A general rule of thumb is that doubling the spin speed will decrease the film thickness by a factor of approximately the square root of two.[6]
Baking Protocols
Baking steps are crucial for removing residual solvent and driving the chemical reactions in the photoresist.
Soft Bake (Pre-bake)
The soft bake is performed immediately after spin coating to remove the bulk of the solvent from the photoresist film. This step is critical for preventing the photoresist from sticking to the photomask and for ensuring reproducible lithographic performance.
Table 3: Soft Bake Parameters
| Temperature (°C) | Time (s) | Purpose |
| 90 - 115 | 60 - 90 | Removal of residual solvent, densification of the film. |
An insufficient soft bake can lead to issues during subsequent processing steps, while an excessive bake can degrade the photoactive components.[7]
Post-Exposure Bake (PEB)
For chemically amplified resists like those based on EADMA, the PEB is a critical step where the photo-generated acid catalyzes the deprotection of the adamantyl group. The temperature and time of the PEB directly impact the extent of this reaction and, consequently, the final pattern definition.
Table 4: Post-Exposure Bake Parameters
| Temperature (°C) | Time (s) | Purpose |
| 110 - 130 | 60 - 90 | Catalytic deprotection of the EADMA polymer by the photo-generated acid.[8] |
The PEB temperature is a sensitive parameter that influences resolution, sensitivity, and line-edge roughness. Higher temperatures can increase the diffusion of the acid, which can impact the final feature size.[9]
Experimental Workflows and Chemical Mechanisms
Spin Coating and Baking Workflow
Chemical Mechanism of EADMA-Based Photoresists
The lithographic process for EADMA-based photoresists relies on a chemically amplified, positive-tone mechanism.
Upon exposure to 193 nm light, the photoacid generator (PAG) produces a strong acid. During the subsequent post-exposure bake (PEB), this acid catalyzes the cleavage of the acid-labile ethyl adamantyl ester group from the polymer backbone. This deprotection reaction converts the nonpolar, insoluble polymer into a polar, carboxylic acid-containing polymer that is soluble in an aqueous alkaline developer, such as tetramethylammonium hydroxide (TMAH).
Development
After the PEB, the substrate is immersed in a developer solution. For positive-tone resists, the exposed regions are removed by the developer.
-
Developer: 2.38 wt% tetramethylammonium hydroxide (TMAH) in water is the industry standard developer.
-
Development Time: Typically 30-60 seconds. The optimal time depends on the film thickness and exposure dose.
-
Rinse and Dry: Following development, the substrate should be thoroughly rinsed with DI water and dried with nitrogen.
Troubleshooting
Table 5: Common Issues and Solutions in Spin Coating EADMA-Based Photoresists
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Adhesion | - Incomplete substrate cleaning.- Insufficient dehydration bake.- No adhesion promoter used. | - Reclean the substrate.- Increase dehydration bake time or temperature.- Use an adhesion promoter like HMDS. |
| Film Defects (Comets, Streaks) | - Particulate contamination on the substrate or in the photoresist.- Air bubbles in the dispensed photoresist. | - Filter the photoresist.- Ensure a clean processing environment.- Degas the photoresist before use. |
| Inconsistent Film Thickness | - Variation in spin speed or time.- Changes in photoresist viscosity (solvent evaporation).- Fluctuations in ambient temperature and humidity.[4] | - Calibrate the spin coater.- Keep the photoresist bottle tightly capped.- Control the processing environment. |
| Edge Bead Formation | - High photoresist viscosity.- Low spin speed. | - Use an edge bead removal (EBR) step.- Optimize the spin coating recipe (e.g., higher final spin speed). |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6. What are the optimum coating parameters for photoresists in order to achieve good film images? - Allresist EN [allresist.com]
- 5. microchemicals.com [microchemicals.com]
- 6. web.mit.edu [web.mit.edu]
- 7. microchemicals.com [microchemicals.com]
- 8. microchemicals.com [microchemicals.com]
- 9. stanford.edu [stanford.edu]
Troubleshooting & Optimization
preventing premature polymerization of adamantyl methacrylate monomers
Welcome to the Technical Support Center for Adamantyl Methacrylate (AdMA) Monomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing the premature polymerization of AdMA during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of adamantyl methacrylate (AdMA)?
A1: Premature polymerization of AdMA is a free-radical chain reaction primarily initiated by:
-
Elevated Temperatures: Heat is a significant catalyst for polymerization.
-
Light Exposure: Ultraviolet (UV) light can trigger the formation of free radicals.[1]
-
Contamination: Contact with incompatible materials such as peroxides, strong acids, strong bases, or other radical initiators can start the polymerization process.[1]
-
Inhibitor Depletion: Over time or due to improper storage, the inhibitor concentration can decrease, leaving the monomer unprotected.
-
Lack of Oxygen: Common inhibitors, like MEHQ, require the presence of dissolved oxygen to function effectively.[2]
Q2: What is the recommended inhibitor for AdMA and at what concentration is it typically used?
A2: Adamantyl methacrylate is commonly stabilized with the monomethyl ether of hydroquinone (MEHQ). While the exact concentration can vary by supplier, typical levels for methacrylate monomers range from 10 to 100 ppm. It is crucial to consult the Certificate of Analysis (CoA) provided by the manufacturer for the specific concentration in your batch.
Q3: Why is oxygen necessary for the storage of inhibited AdMA?
A3: Phenolic inhibitors like MEHQ function by reacting with and neutralizing free radicals. This process requires the presence of dissolved oxygen to regenerate the inhibitor and continue scavenging free radicals. Storing AdMA under an inert atmosphere (e.g., nitrogen or argon) will render the MEHQ inhibitor ineffective and can lead to rapid, uncontrolled polymerization.[2] The vapor space above the monomer should always contain air (with at least 5% oxygen).[2]
Q4: What are the ideal storage conditions for AdMA monomers?
A4: To maximize shelf life and prevent premature polymerization, AdMA should be stored under the following conditions:
-
Temperature: Refrigerated, typically between 0°C and 10°C.
-
Light: In a dark location, protected from direct sunlight and UV sources.[1]
-
Atmosphere: In a tightly sealed container with a headspace of air. Do not store under an inert gas.
-
Environment: In a dry, clean, and well-ventilated area.[3]
Q5: How can I tell if my AdMA monomer has started to polymerize?
A5: Signs of polymerization can include:
-
Visual Changes: The appearance of solid precipitates, haziness, or an increase in viscosity if the monomer is in a liquid state. Since AdMA can be a solid or lump at room temperature, any change in its typical appearance upon melting should be noted.
-
Solubility Issues: The monomer is soluble in solvents like THF, chloroform, and toluene, while the polymer is less soluble and may precipitate out of these solvents.[4][5]
-
Thermal Behavior: The presence of an exothermic peak at a lower temperature than expected during thermal analysis (like DSC) can indicate the presence of polymer.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of AdMA monomers.
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Monomer appears cloudy, hazy, or contains solid particles after melting. | Premature polymerization has likely occurred. | 1. Do not use the monomer for your experiment, as the presence of polymer can significantly affect reaction kinetics and final polymer properties. 2. Perform a solubility test (see Experimental Protocols) to confirm the presence of insoluble polymer. 3. If polymerization is confirmed, dispose of the batch according to your institution's safety guidelines. 4. Review your storage and handling procedures to identify potential causes (e.g., exposure to heat or light). |
| Inconsistent or poor results in polymerization reactions. | 1. Partial polymerization of the monomer stock. 2. Inhibitor was not removed prior to a controlled polymerization technique (e.g., anionic polymerization). | 1. Test the monomer for the presence of polymer using the methods described in the Experimental Protocols section. 2. If your polymerization is sensitive to inhibitors, ensure complete removal using the provided protocol. 3. Always use fresh monomer from a properly stored batch for best results. |
| Monomer solidifies or becomes highly viscous during a reaction setup (before initiator is added). | Exposure to excessive heat or incompatible materials during setup. | 1. Ensure all glassware is clean and free of contaminants. 2. Avoid heating the monomer for extended periods to dissolve it. Use gentle warming and stir until just melted. 3. Check for compatibility with all solvents and reagents being used. |
Data Summary
The following tables provide a summary of key quantitative data related to AdMA and its polymer.
Table 1: Storage and Inhibitor Information for Adamantyl Methacrylate
| Parameter | Recommended Value | Source |
| Storage Temperature | 0°C - 10°C | |
| Common Inhibitor | Monomethyl Ether of Hydroquinone (MEHQ) | |
| Typical Inhibitor Concentration | 10 - 100 ppm (Consult Supplier CoA) | General Methacrylate Data |
| Required Headspace Gas | Air (minimum 5% Oxygen) | [2] |
Table 2: Thermal Properties of Poly(1-adamantyl methacrylate)
| Property | Value | Source |
| Glass Transition Temperature (Tg) | 195°C - 228°C | [4][6] |
| Decomposition Temperature | > 320°C | [7] |
Experimental Protocols
1. Protocol for Inhibitor Removal from AdMA Monomer
This protocol is for applications where the presence of an inhibitor would interfere with the polymerization, such as in living anionic polymerization.
Materials:
-
Adamantyl Methacrylate (AdMA) monomer
-
Basic activated alumina
-
Glass chromatography column with a stopcock
-
Anhydrous, inhibitor-free solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
-
Round-bottom flask for collection
-
Glass wool or cotton
Procedure:
-
Prepare the Column: Securely clamp the chromatography column in a vertical position. Insert a small plug of glass wool or cotton at the bottom of the column to retain the alumina.
-
Pack the Column: Add basic activated alumina to the column to create a packed bed of approximately 10-15 cm in height.
-
Prepare the Monomer Solution: Since AdMA can be a solid, dissolve it in a minimal amount of anhydrous, inhibitor-free solvent (e.g., THF or DCM) to create a concentrated solution.
-
Load the Column: Carefully pour the AdMA solution onto the top of the alumina bed.
-
Elution: Open the stopcock and allow the solution to pass through the alumina bed. Collect the purified, inhibitor-free monomer solution in a clean, dry round-bottom flask.
-
Solvent Removal (if necessary): If the solvent needs to be removed, do so under reduced pressure (rotary evaporation) at a low temperature (ideally below 30°C) to prevent polymerization.
-
Immediate Use: The inhibitor-free AdMA is now highly susceptible to polymerization and should be used immediately.[8] If short-term storage is absolutely necessary, it must be done at low temperatures (e.g., <-10°C) in the dark.
2. Protocol for Detecting Polymer in AdMA Monomer
This section provides two methods to quickly assess the purity of your monomer.
Method A: Solubility Test
-
Sample Preparation: Weigh approximately 100 mg of your AdMA monomer into a small glass vial.
-
Solvent Addition: Add 2 mL of a suitable solvent in which the monomer is known to be soluble (e.g., THF or chloroform).[4][5]
-
Dissolution: Cap the vial and agitate it at room temperature. The pure monomer should dissolve completely to form a clear solution.
-
Observation: If the solution remains hazy, cloudy, or if solid particles do not dissolve, it is a strong indication of the presence of poly(adamantyl methacrylate), which is insoluble or sparingly soluble in these solvents at room temperature.[4][5]
Method B: FTIR Spectroscopy
-
Acquire Spectra: Obtain an FTIR spectrum of your AdMA monomer and a reference spectrum of pure AdMA monomer (if available).
-
Analysis: The key indicator of polymerization is the disappearance or significant reduction of the carbon-carbon double bond (C=C) stretching vibration from the methacrylate group.
-
Monomer: A distinct peak around 1635 cm⁻¹ corresponding to the C=C stretch will be present.
-
Polymer: This peak at ~1635 cm⁻¹ will be absent or greatly diminished in the polymer spectrum.
-
-
Comparison: Compare your sample's spectrum to the reference. The presence of a sharp peak at ~1635 cm⁻¹ indicates the presence of the monomer. A weak or absent peak suggests a high degree of polymerization.
Visualizations
Caption: Troubleshooting workflow for AdMA monomer issues.
Caption: Workflow for removing inhibitor from AdMA monomer.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. petrochemistry.eu [petrochemistry.eu]
- 3. sinorawchemical.com [sinorawchemical.com]
- 4. polymersource.ca [polymersource.ca]
- 5. polymersource.ca [polymersource.ca]
- 6. polymersource.ca [polymersource.ca]
- 7. 1-Adamantyl methacrylate | 66786-62-7 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 2-Ethyl-2-adamantyl Methacrylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-Ethyl-2-adamantyl methacrylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the presence of starting materials.[1] - Extend reaction time: Some protocols specify reaction times of 6 to 20 hours.[1][2] Ensure the reaction has been allowed to proceed to completion. |
| Poor quality of starting materials | - Verify purity of 2-ethyl-2-adamantanol: Impurities in the starting alcohol can interfere with the reaction. Consider purification of the alcohol before use. - Check activity of the acylating agent: Methacryloyl chloride can degrade upon exposure to moisture. Use freshly opened or distilled methacryloyl chloride. For transesterification, ensure the vinyl methacrylate is of high purity. |
| Suboptimal reaction temperature | - Maintain low temperature for acylation: When using methacryloyl chloride, reactions are often initiated at 0°C or below to control the exothermic reaction and minimize side products.[1] - Control temperature for transesterification: One detailed protocol specifies cooling to -10°C before the addition of vinyl methacrylate.[2][3][4] |
| Ineffective base or catalyst | - Choice of base: For acylation with methacryloyl chloride, a combination of pyridine and 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to give good yields.[5] - Use of a basic ion exchange resin: In the transesterification with vinyl methacrylate, a basic ion exchange resin is used to drive the reaction.[2][3][4] Ensure the resin is active and used in the correct proportion. |
| Moisture contamination | - Use anhydrous conditions: Both 2-ethyl-2-adamantanol and the acylating agents are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] |
Issue 2: Presence of Significant Impurities in the Product
| Potential Cause | Troubleshooting Step |
| Side reactions | - Polymerization of methacrylate: The product and reagents can polymerize. Add a polymerization inhibitor like tetrachlorobenzoquinone or phenothiazine to the reaction mixture.[2][3] - Formation of byproducts from the base: If using pyridine, ensure it is of high purity to avoid colored impurities. |
| Incomplete work-up | - Thorough washing: During the work-up, wash the organic layer with water or a mild basic solution (e.g., sodium bicarbonate) to remove unreacted acid chloride and the hydrochloride salt of the base. - Efficient extraction: Ensure complete separation of the organic and aqueous layers to avoid contamination. |
| Ineffective purification | - Column chromatography: If simple extraction and washing are insufficient, purify the crude product using column chromatography on silica gel. - Recrystallization: The product is a solid at room temperature and can be purified by recrystallization from a suitable solvent system.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
There are two primary, well-documented routes for the synthesis of this compound:
-
Transesterification of 2-Ethyl-2-adamantanol with Vinyl Methacrylate: This method involves the reaction of 2-ethyl-2-adamantanol with vinyl methacrylate in the presence of a basic ion exchange resin and a polymerization inhibitor.[2][3][4] This route can achieve high yields (over 90%).[2][3][4]
-
Acylation of 2-Ethyl-2-adamantanol with Methacryloyl Chloride: This classic esterification involves reacting 2-ethyl-2-adamantanol with methacryloyl chloride in the presence of a base, such as pyridine, often with a catalyst like DABCO.[5]
A less common, one-pot synthesis from adamantanone has also been described, which involves the in-situ formation of 2-ethyl-2-adamantanol followed by reaction with methacryloyl chloride.[1]
Q2: How can I prepare the starting material, 2-Ethyl-2-adamantanol?
2-Ethyl-2-adamantanol can be synthesized by reacting adamantanone with an ethylating agent like ethyllithium or an ethyl Grignard reagent (e.g., ethylmagnesium bromide) in an appropriate solvent such as tetrahydrofuran (THF) or a mixture of THF and benzene.[6]
Q3: What is the role of the polymerization inhibitor?
Methacrylates are prone to polymerization, especially at elevated temperatures or in the presence of radical initiators. A polymerization inhibitor, such as tetrachlorobenzoquinone or phenothiazine, is added to prevent the undesired polymerization of the starting materials and the product, thereby maximizing the yield of the desired monomer.[2][3]
Q4: How do I monitor the progress of the reaction?
The progress of the reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin Layer Chromatography (TLC): This allows for a quick visualization of the disappearance of the starting materials and the appearance of the product.[1]
-
Gas Chromatography (GC): GC provides a more quantitative analysis of the reaction mixture composition.[2]
Q5: What are the key parameters to control for optimizing the yield?
To optimize the yield, it is crucial to control the following parameters:
-
Reaction Temperature: Low temperatures are often preferred, especially during the addition of reactive reagents, to control the reaction rate and minimize side reactions.[1][2]
-
Reaction Time: The reaction should be allowed to run to completion, which can be verified by reaction monitoring.[1][2]
-
Stoichiometry of Reagents: The molar ratios of the reactants and base/catalyst should be carefully controlled.
-
Anhydrous Conditions: The exclusion of moisture is critical to prevent the hydrolysis of reagents and intermediates.[1]
Experimental Protocols
Protocol 1: Synthesis via Transesterification with Vinyl Methacrylate [2][3][4]
-
To a 3L four-necked flask equipped with a stirrer, condenser, and thermometer, add 2175 mL of n-hexane.
-
With stirring, add 97 g of 2-ethyl-2-adamantanol to the flask.
-
Add 0.0072 g of tetrachlorobenzoquinone (polymerization inhibitor) and 72.5 g of a basic ion exchange resin.
-
Adjust the pH to 7-8.
-
Cool the reaction mixture to -10°C.
-
Slowly add 72.5 g of vinyl methacrylate dropwise to the reaction mixture.
-
Maintain the reaction at this temperature for 6 hours, monitoring the progress.
-
Upon completion, add 800 mL of water to the reaction mixture and perform an extraction.
-
Separate the organic phase, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the product. A yield of 93.45% has been reported for this method.[2][3]
Protocol 2: Synthesis via Acylation with Methacryloyl Chloride [5]
-
Dissolve 2-ethyl-2-adamantanol in pyridine, which acts as both the solvent and the base.
-
Add 1,4-diazabicyclo[2.2.2]octane (DABCO) as a co-base.
-
Cool the mixture in an ice bath.
-
Slowly add methacryloyl chloride to the cooled solution.
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method 1: Transesterification | Method 2: Acylation | Method 3: One-Pot from Adamantanone |
| Starting Materials | 2-Ethyl-2-adamantanol, Vinyl Methacrylate | 2-Ethyl-2-adamantanol, Methacryloyl Chloride | Adamantanone, Bromoethane, Methacryloyl Chloride |
| Key Reagents | Basic ion exchange resin, Polymerization inhibitor | Pyridine, DABCO | Metal (e.g., Lithium), Polymerization inhibitor |
| Solvent | n-Hexane | Pyridine | Anhydrous THF, Diethyl ether, Toluene, or Benzene |
| Reaction Temperature | -10°C | 0°C to room temperature | Below 0°C for additions, then room temperature |
| Reaction Time | ~6 hours | Varies, can be up to 10-20 hours | 10-20 hours for each step |
| Reported Yield | ~93%[2][3] | Good yields reported[5] | Not explicitly stated, but aims for high yield |
| Key Advantages | High yield, avoids corrosive acid chlorides | Well-established esterification method | One-pot procedure |
| Key Disadvantages | Requires specific ion exchange resin | Use of pyridine, potential for side reactions | Multi-step process within a single pot, requires careful control |
Visualizations
Caption: Transesterification Synthesis Workflow.
Caption: Troubleshooting Low Yield Issues.
References
- 1. CN104628561B - Preparation method for 2-ethyl-2-adamantanol methacrylate - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 209982-56-9 [chemicalbook.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. 2-Ethyl-2-adamantanol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 2-Ethyl-2-adamantyl methacrylate (EADMA) Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Ethyl-2-adamantyl methacrylate (EADMA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of EADMA.
Issue 1: Low Purity After Synthesis and Initial Work-up
-
Question: My crude this compound shows significant impurities after the initial extraction and solvent removal steps. How can I improve the purity?
-
Answer: Low purity after the initial work-up is common and can be addressed by employing more rigorous purification techniques such as recrystallization or distillation. The choice of method depends on the nature of the impurities. Unreacted starting materials and thermal degradation products are common culprits.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity EADMA.
-
Issue 2: Difficulty with Recrystallization
-
Question: I am having trouble getting this compound to crystallize effectively. What solvent system and conditions are recommended?
-
Answer: Successful recrystallization depends heavily on the choice of solvent. For EADMA, which is a solid at room temperature, a mixed solvent system can be effective.[1]
-
Recommended Solvent System: A mixture of isopropyl alcohol and methanol is a preferred solvent for recrystallization.[1] The ratio of these solvents can be optimized, with a suggested weight ratio range of 5:95 to 15:85 (isopropyl alcohol to methanol).[1]
-
Troubleshooting Steps:
-
Dissolution: Ensure the crude EADMA is fully dissolved in the minimum amount of the hot solvent mixture.
-
Cooling Rate: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to induce crystallization. Rapid cooling can lead to the formation of oils or very small crystals.
-
Seeding: If crystals do not form, try adding a seed crystal of pure EADMA to the cooled solution to initiate crystallization.
-
Solvent Polarity: If a mixed solvent of ethyl acetate and heptane is used, crystallization may not occur even upon cooling to 0°C.[1] It is advisable to use alcoholic solvent systems.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most commonly cited purification methods for EADMA and similar compounds are recrystallization and vacuum distillation.[1][3] These can be used in combination with preliminary purification steps like aqueous extraction and washing.[3][4]
Q2: What are the potential impurities in synthetically prepared this compound?
A2: Potential impurities can include:
-
Unreacted starting materials, such as 2-ethyl-2-adamantanol and methacryloyl chloride or vinyl methacrylate.[4][5]
-
Byproducts from side reactions.
-
Polymerization inhibitors (e.g., tetrachlorobenzoquinone or MEHQ) that are added during synthesis.[4][6]
-
Oligomers or polymers of EADMA if the monomer is exposed to heat or initiators. The product is known to be sensitive to heat.[3]
Q3: Is a polymerization inhibitor necessary during purification?
A3: Yes, it is highly recommended to have a polymerization inhibitor present, especially during distillation at elevated temperatures.[2] Methacrylates can undergo polymerization, and an inhibitor will help ensure the stability of the monomer.
Q4: What are the key physical properties of this compound relevant to its purification?
A4: Key physical properties are summarized in the table below. The fact that it is a solid at room temperature makes recrystallization a viable purification method.[1]
| Property | Value | Reference(s) |
| Melting Point | ~40 °C | [7][] |
| Boiling Point | 318.3 ± 11.0 °C (Predicted) | [7] |
| Appearance | White to off-white powder or lump | [7][9] |
| Solubility | Soluble in Methanol | [7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on the methodology described in patent literature for alkyl-adamantyl (meth)acrylates.[1]
-
Solvent Preparation: Prepare a mixed solvent of isopropyl alcohol and methanol. A starting weight ratio of 10:90 (isopropyl alcohol:methanol) is recommended.[1]
-
Dissolution: In a suitable flask, gently heat the solvent mixture and add the crude this compound in portions until it is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently cool the flask in an ice bath for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold methanol to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: General Purification Workflow Post-Synthesis
This protocol is a general guide based on common synthesis work-up procedures.[3][4][10]
-
Workflow Diagram:
Caption: General post-synthesis purification workflow for EADMA.
-
Quenching: After the reaction is complete, cool the reaction mixture and quench it by adding water.[3][4]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as n-hexane.[4] Separate the organic layer.
-
Washing: Wash the organic layer with water or a dilute basic solution to remove acidic impurities.[3]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.[4][10]
-
Final Purification: Subject the crude product to recrystallization (Protocol 1) or vacuum distillation for final purification.[1][3] For distillation, ensure a polymerization inhibitor is present.[2]
References
- 1. JP4171635B2 - Method for producing 2-alkyl-2-adamantyl (meth) acrylate - Google Patents [patents.google.com]
- 2. ç¾åº¦æåº [word.baidu.com]
- 3. CN104628561B - Preparation method for 2-ethyl-2-adamantanol methacrylate - Google Patents [patents.google.com]
- 4. This compound | 209982-56-9 [chemicalbook.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. 2-Ethyl-2-methacryloyloxyadamantane | 209982-56-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Sinomer® EADMA this compound | ArF Photoresist Monomer [sinocurechem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Mastering the Dissolution of Methacrylate-Based Photoresists
Welcome to the technical support center for methacrylate-based photoresists. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of photoresist dissolution behavior. Here, we move beyond simple protocols to provide in-depth, scientifically-grounded explanations and troubleshooting strategies to empower you in your experimental work. Our goal is to help you achieve predictable and reproducible results by understanding the causal relationships between material properties, process parameters, and dissolution outcomes.
Foundational Principles of Methacrylate Photoresist Dissolution
Methacrylate-based photoresists are a cornerstone of modern microfabrication, prized for their high resolution and compatibility with various lithographic techniques. The dissolution process is the critical step that translates a latent image, created during exposure, into a physical pattern. This selective dissolution is governed by a change in the polymer's solubility in an aqueous alkaline developer, typically tetramethylammonium hydroxide (TMAH).
In a positive-tone chemically amplified resist, the process begins with a photoacid generator (PAG) producing a strong acid upon exposure to UV radiation.[1] During the post-exposure bake (PEB), this acid catalyzes a deprotection reaction, converting hydrophobic groups on the methacrylate polymer into hydrophilic acidic groups.[1] This chemical change dramatically increases the polymer's solubility in the developer, allowing for the selective removal of the exposed regions. The dissolution process itself is a complex interplay of polymer chain deprotonation, swelling, and eventual untangling into the developer solution.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism driving the dissolution of a positive-tone methacrylate photoresist?
The dissolution of a positive-tone methacrylate photoresist is primarily driven by a change in the polarity of the polymer backbone. In its unexposed state, the polymer contains acid-labile protecting groups that make it insoluble in an aqueous alkaline developer. Upon exposure to UV light, a photoacid generator (PAG) releases a strong acid. During the subsequent post-exposure bake (PEB), this acid catalyzes the cleavage of the protecting groups, rendering the polymer soluble in the developer.[1] The "critical ionization model" suggests that a certain fraction of the polymer's monomer units must be deprotonated (ionized) by the developer to make the entire polymer chain soluble.[2]
Q2: How does the molecular weight of the methacrylate polymer affect its dissolution rate?
The molecular weight of the methacrylate polymer has a significant impact on its dissolution rate. Generally, lower molecular weight polymers dissolve faster than their higher molecular weight counterparts.[3] This is because shorter polymer chains can disentangle and diffuse into the developer more readily. After exposure, the process of chain scission reduces the molecular weight of the polymer, which in turn increases the dissolution rate.[3] It is important to note that the distribution of molecular weights within the polymer can also affect the local development rate, potentially influencing line edge roughness and critical dimension variations.[3]
Q3: What is the role of the developer concentration and how should I optimize it?
The developer concentration, typically a 0.26N TMAH aqueous solution for many industry standards, is a critical parameter that directly influences the dissolution rate.
-
Higher developer concentrations lead to faster dissolution rates. This can be advantageous for high-throughput processes. However, excessively high concentrations can lead to a loss of contrast and increased dark erosion (the undesired dissolution of unexposed resist).[4]
-
Lower developer concentrations provide higher contrast and better selectivity between exposed and unexposed regions.[4] This is often preferred for patterning fine features where precise control is paramount. The trade-off is a longer development time.
Optimization should be guided by your specific requirements for resolution, throughput, and process latitude. It is recommended to perform a dose-to-clear matrix with varying developer concentrations to determine the optimal conditions for your specific resist and process.
Q4: Why is the Post-Exposure Bake (PEB) step so critical?
The Post-Exposure Bake (PEB) is a crucial step for chemically amplified resists as it drives the acid-catalyzed deprotection reaction that changes the polymer's solubility.[1] The temperature and duration of the PEB directly control the extent of this reaction. Insufficient PEB will result in incomplete deprotection and slow or no dissolution in the developer. Conversely, an excessive PEB can lead to acid diffusion into unexposed areas, causing a loss of resolution and feature acuity. The PEB conditions must be tightly controlled to ensure reproducible results.
Troubleshooting Guide
This section addresses common problems encountered during the dissolution of methacrylate-based photoresists, providing potential causes and actionable solutions.
Problem 1: Incomplete or No Development of Exposed Areas
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Exposure Dose | The photoacid generator (PAG) did not produce enough acid to catalyze the deprotection reaction effectively. | Perform a dose matrix to determine the optimal exposure energy for your resist thickness and substrate. |
| Inadequate Post-Exposure Bake (PEB) | The temperature or time of the PEB was insufficient for the acid-catalyzed deprotection to proceed to completion.[5] | Optimize PEB temperature and time. A typical starting point is 120°C for 60 seconds, but this can vary depending on the resist.[6] |
| Expired or Improperly Stored Resist | The photoactive components in the resist may have degraded over time, leading to reduced sensitivity.[7] | Use fresh photoresist and ensure it is stored according to the manufacturer's recommendations. |
| Developer Concentration Too Low | The developer is not strong enough to dissolve the partially deprotected polymer.[4] | Increase the developer concentration or the development time. Verify the developer concentration if it was diluted. |
Problem 2: "T-topping" or Surface Inhibition
"T-topping" refers to the formation of a less soluble, overhanging layer at the surface of the resist profile.[8]
| Potential Cause | Explanation | Recommended Solution |
| Surface Contamination | Basic contaminants from the ambient environment can neutralize the photo-generated acid at the resist surface, inhibiting the deprotection reaction. | Use a top-coat or an amine filter in your exposure tool's environmental chamber. |
| Residual Casting Solvent Gradient | The spin coating and soft bake process can create a solvent-poor top layer that has a lower dissolution rate.[9] | Optimize your soft bake process to ensure uniform solvent removal. A longer, lower temperature bake may be beneficial. |
| Developer Properties | Certain developer characteristics can contribute to the formation of a surface inhibition layer. | Experiment with different developer formulations or additives if the problem persists. |
Problem 3: Excessive Dark Erosion (Thinning of Unexposed Areas)
| Potential Cause | Explanation | Recommended Solution |
| Developer Concentration Too High | A highly concentrated developer can attack the unexposed resist, causing it to thin.[4] | Reduce the developer concentration or the development time. |
| Insufficient Soft Bake | A high concentration of residual solvent in the unexposed resist can increase its dissolution rate in the developer.[7] | Optimize the soft bake temperature and time to reduce the residual solvent content. A recommended starting point is 100°C for 1 minute per µm of resist thickness.[7] |
| Incompatible Developer | Some developers have a higher intrinsic dark erosion rate for certain photoresists.[7] | Consult the photoresist manufacturer's datasheet for recommended developers. |
Problem 4: Swelling and Pattern Deformation
| Potential Cause | Explanation | Recommended Solution |
| Polymer Hydrophilicity | The interaction between the hydrophilic groups on the polymer and the aqueous alkaline developer can cause the resist to swell.[6][10] | Incorporate hydrophobic monomers, such as adamantyl methacrylate, into the polymer design to control solubility and reduce swelling.[6][11][12] |
| Developer Penetration | The developer can penetrate the polymer matrix, leading to swelling and potential pattern collapse, especially for high aspect ratio features. | Optimize the developer concentration and temperature. A lower concentration and temperature can mitigate swelling. |
Experimental Protocols
Protocol 1: Determining the Optimal Exposure Dose (Dose-to-Clear Matrix)
-
Prepare Substrates: Coat a series of silicon wafers with the methacrylate-based photoresist at a consistent thickness.
-
Soft Bake: Perform a soft bake on all wafers using the recommended temperature and time.
-
Exposure Matrix: Expose each wafer with a matrix of increasing UV doses.
-
Post-Exposure Bake (PEB): Apply a uniform PEB to all wafers.
-
Development: Develop each wafer for a fixed time in the target developer concentration.
-
Analysis: Measure the remaining resist thickness in the exposed areas. The optimal exposure dose is the minimum dose required to completely clear the resist.
Protocol 2: Optimizing Developer Concentration
-
Prepare Substrates: Coat several wafers with photoresist and perform a soft bake.
-
Uniform Exposure and PEB: Expose all wafers with the optimal dose determined in Protocol 1 and apply a uniform PEB.
-
Developer Dilution Series: Prepare a series of developer solutions with varying concentrations (e.g., from 0.20N to 0.30N TMAH).
-
Development: Develop one wafer in each developer concentration for a fixed time.
-
Analysis: Measure the critical dimensions (CD) and profile of the patterned features using a scanning electron microscope (SEM). Also, measure the thickness of the unexposed resist to quantify dark erosion. The optimal developer concentration will provide the desired feature size and profile with minimal dark erosion.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common dissolution issues.
Caption: Troubleshooting workflow for common dissolution issues.
The following diagram illustrates the key factors influencing the dissolution rate of methacrylate-based photoresists.
References
- 1. Willson Research Group - Research - Resist Modeling [willson.cm.utexas.edu]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. 10. Which developers are optimal for photoresist, and how do factors like developer concentration and temperature influence the result? - Allresist EN [allresist.com]
- 5. lithoguru.com [lithoguru.com]
- 6. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups [mdpi.com]
- 7. microchemicals.com [microchemicals.com]
- 8. web.mit.edu [web.mit.edu]
- 9. microchemicals.com [microchemicals.com]
- 10. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Meth)acrylate Photoresist Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to swelling in (meth)acrylate photoresist polymers during their experiments.
Troubleshooting Guide
Issue: My photoresist patterns are collapsing, distorting, or delaminating after development.
This is a common problem often caused by excessive swelling of the photoresist polymer when it comes into contact with the developer. The developer penetrates the polymer matrix, causing it to expand and leading to pattern failure. Here are several potential causes and solutions:
1. Q: Could the composition of my (meth)acrylate polymer be the cause of excessive swelling?
A: Yes, the chemical structure of your polymer plays a crucial role in its swelling behavior.
-
Size of Functional Groups: Large cycloaliphatic groups in the polymer backbone can increase the distance between polymer chains, allowing for greater penetration of the developer and increased swelling.[1][2][3] Polymers synthesized with smaller functional groups, such as cyclohexyl methacrylate (CHMA), have been shown to exhibit less swelling compared to those with larger groups like isobornyl acrylate (IBOA) or dicyclopentanyl methacrylate (TCDMA).[1][2][3]
-
Hydrophobicity: The hydrophobicity of the polymer can influence its interaction with aqueous alkaline developers like tetramethylammonium hydroxide (TMAH). Incorporating hydrophobic monomers, such as adamantyl methacrylate (AdMA), can reduce the polymer's solubility in the developer, thereby mitigating swelling.[4][5] Polymers with more than 50% hydrophobic groups can have their solubility in TMAH effectively controlled.[4][5]
Solution:
-
Consider synthesizing or using a (meth)acrylate polymer with smaller functional groups.
-
Increase the hydrophobicity of your polymer by incorporating hydrophobic monomers.
2. Q: How does the developer solution affect photoresist swelling?
A: The choice of developer is a critical factor in controlling photoresist swelling.
-
Developer Ion Size: Developers with larger cations, such as tetrabutylammonium hydroxide (TBAH), penetrate the polymer matrix less effectively than those with smaller cations like TMAH.[6] This can significantly reduce the extent of swelling.
-
Developer Type: Both aqueous alkaline developers and organic solvent-based developers can be used. For negative-tone resists, a nonpolar organic solvent mixture (e.g., acetone/hexane) can be used to develop the pattern, which may lead to different swelling characteristics compared to aqueous developers.[2][3]
Solution:
-
If using an aqueous alkaline developer, consider switching from TMAH to a developer with a larger cation, such as TBAH.
-
For negative-tone resists, explore the use of an organic solvent-based developer.
3. Q: Can my processing conditions, such as post-exposure bake (PEB), influence swelling?
A: Yes, the post-exposure bake (PEB) step is crucial for chemically amplified resists and can impact the final pattern fidelity.
-
Acid Diffusion: The PEB temperature and time control the diffusion of photo-generated acids and the subsequent catalytic deprotection or crosslinking reactions.[7][8] Excessive acid diffusion can lead to blurred pattern edges, while insufficient baking may result in incomplete deprotection and affect the dissolution behavior in the developer.[8] Optimizing PEB parameters is essential for achieving the desired solubility contrast between exposed and unexposed regions.[8]
Solution:
-
Carefully optimize the PEB temperature and time for your specific photoresist system. This often involves a delicate balance to ensure complete reaction in the exposed areas without causing excessive diffusion into the unexposed regions.[8]
Frequently Asked Questions (FAQs)
Q1: What is photoresist swelling and why is it a problem?
A1: Photoresist swelling is the expansion of the polymer film that occurs when it comes into contact with the developer solution. The developer penetrates the crosslinked polymer matrix, causing it to swell.[2] This swelling can lead to serious issues in high-resolution lithography, including pattern collapse, distortion, and delamination of the photoresist from the substrate.[1][2][3]
Q2: How can I quantitatively measure the swelling of my photoresist?
A2: A common method to quantify swelling is by measuring the change in weight of the photoresist film before and after development. The swelling ratio can be calculated using the following equation:
Swelling Ratio (%) = (W / W₀) * 100
Where:
-
W is the weight of the swollen photoresist film.
-
W₀ is the initial weight of the photoresist film.[2]
An experimental protocol for this measurement is provided in the "Experimental Protocols" section below.
Q3: Are there other strategies to reduce swelling besides changing the polymer or developer?
A3: Yes, increasing the crosslinking density of the polymer can help to prevent swelling during the development process.[2][3][4] In chemically amplified resists, the extent of crosslinking is influenced by the exposure dose and the post-exposure bake conditions.
Q4: Can surfactants be used to control swelling?
A4: While not directly preventing swelling, surfactants can be used in the remover solution to aid in the complete and clean removal of the photoresist after etching. In some cases, the addition of a surfactant to a solvent system can influence the swelling and subsequent dewetting and removal of the photoresist film.[9][10][11]
Quantitative Data Summary
The following tables summarize quantitative data from studies on reducing photoresist swelling.
Table 1: Effect of Polymer Functional Group Size on Swelling Ratio in TMAH Developer
| Polymer Monomer | Functional Group | Swelling Ratio (%) | Outcome |
| Cyclohexyl Methacrylate (CHMA) | Smallest | 109 | Excellent patterning |
| Dicyclopentanyl Methacrylate (TCDMA) | Large | 112 | Delaminated |
| Isobornyl Acrylate (IBOA) | Largest | 114 | Delaminated |
Data sourced from studies on ArF photoresist polymers.[1][2][3]
Table 2: Effect of Developer Type on Swelling Ratio
| Developer | Maximum Swelling Ratio (%) |
| TMAH | ~150 |
| TBAH | ~120 |
Data from a study using a Quartz Crystal Microbalance (QCM) to observe swelling behavior.[6]
Experimental Protocols
Protocol 1: Measurement of Photoresist Swelling Ratio
This protocol describes how to determine the swelling ratio of a photoresist film.
Materials:
-
Silicon wafer
-
(Meth)acrylate photoresist solution
-
Spin coater
-
Hot plate
-
UV exposure tool
-
Developer solution (e.g., TMAH)
-
High-precision analytical balance
-
Nitrogen gun
Methodology:
-
Clean a silicon wafer.
-
Spin-coat the photoresist onto the wafer at a specified speed (e.g., 1000 rpm) for a set duration (e.g., 4 minutes).[2]
-
Soft-bake the coated wafer on a hot plate at a specified temperature (e.g., 90 °C) to evaporate the solvent.[2]
-
Carefully weigh the coated wafer to determine the initial weight of the photoresist film (W₀).
-
Expose the photoresist film to UV light for a specific duration (e.g., 3 minutes).[2]
-
Perform a post-exposure bake (PEB) at the appropriate temperature for your resist (e.g., 1 minute).[2]
-
Immerse the wafer in the developer solution for a set time (e.g., 1 minute).[2]
-
Gently blow-dry the surface of the wafer with a nitrogen gun to remove excess developer.[3]
-
Immediately weigh the swollen photoresist film to determine the final weight (W).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = (W / W₀) * 100.
Visualizations
Caption: Experimental workflow for measuring photoresist swelling ratio.
Caption: Key factors influencing (meth)acrylate photoresist swelling.
References
- 1. researchgate.net [researchgate.net]
- 2. Swelling Behavior of Acrylate-Based Photoresist Polymers Containing Cycloaliphatic Groups of Various Sizes [mdpi.com]
- 3. Swelling Behavior of Acrylate-Based Photoresist Polymers Containing Cycloaliphatic Groups of Various Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Willson Research Group The University of Texas at Austin [willson.cm.utexas.edu]
- 8. Understanding post-exposure bake (PEB) and its role in resist chemistry [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhanced Removal of Photoresist Films through Swelling and Dewetting Using Pluronic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Adamantyl Methacrylate Photoresist Coatings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the adhesion of adamantyl methacrylate photoresist coatings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor adhesion of adamantyl methacrylate photoresists?
A1: Adamantyl methacrylate-based photoresists are inherently hydrophobic. Poor adhesion often stems from a mismatch in surface energy with the typically hydrophilic substrate surfaces, such as silicon wafers with a native oxide layer.[1][2] The presence of moisture or contaminants on the substrate can further impede proper adhesion.[2][3]
Q2: How does Hexamethyldisilazane (HMDS) improve photoresist adhesion?
A2: HMDS is an adhesion promoter that modifies the substrate surface. It reacts with the hydroxyl (-OH) groups present on the surface of silicon wafers, replacing them with trimethylsilyl groups.[2][3] This transformation converts the hydrophilic surface to a hydrophobic one, making it more compatible with the hydrophobic adamantyl methacrylate photoresist and promoting better adhesion.[1][3]
Q3: What is the difference between vapor priming and spin-coating HMDS?
A3: Vapor priming involves exposing the substrate to HMDS vapor in a vacuum-sealed chamber, which typically results in a more uniform and controlled monolayer of the adhesion promoter.[3] Spin-coating is a liquid application where HMDS is dispensed onto the substrate and spun at high speed. While simpler, it can sometimes lead to a less uniform coating.[4]
Q4: Can plasma treatment improve the adhesion of my photoresist?
A4: Yes, plasma treatment can enhance photoresist adhesion. An oxygen plasma treatment, for instance, can clean the substrate surface by removing organic contaminants and can also activate the surface.[5] For some applications, plasma treatment is used to create a more reactive surface that can then be treated with an adhesion promoter.[6]
Troubleshooting Guides
Issue 1: Photoresist Dewetting or Beading
Symptom: After spin-coating, the photoresist film is not uniform and has formed beads or bare patches on the substrate.
Possible Causes and Solutions:
-
Cause: The substrate surface is too hydrophobic or contaminated with low surface energy residues (e.g., oils, grease).
-
Solution: Thoroughly clean the substrate using a standard cleaning procedure such as an RCA clean or a piranha etch followed by a deionized water rinse and nitrogen blow-dry.
-
-
Cause: The surface energy mismatch between the photoresist and the substrate is too high.
-
Cause: The photoresist solvent has a high surface tension.
-
Solution: While less common, ensuring the correct and non-expired photoresist formulation is being used is important.
-
Issue 2: Photoresist Peeling or Lifting During Development or Etching
Symptom: The photoresist patterns or sections of the film detach from the substrate during the development or a subsequent wet-etching step.
Possible Causes and Solutions:
-
Cause: Inadequate surface preparation leading to poor adhesion.
-
Solution 1 (Dehydration): Perform a dehydration bake of the substrate on a hotplate at 150°C for at least 2 minutes before applying the adhesion promoter to remove any adsorbed moisture.[4]
-
Solution 2 (Adhesion Promoter): Ensure proper application of an adhesion promoter like HMDS. For critical applications, vapor priming is generally recommended for a more uniform coating.[3]
-
-
Cause: Stress in the photoresist film.
-
Solution: Optimize the soft bake temperature and time. A bake that is too hot or too long can cause stress in the film.[4] A typical starting point is 100°C for 60 seconds.
-
-
Cause: Aggressive development or etching conditions.
-
Solution: Use a developer with the correct concentration and temperature. Agitation during development should be gentle. For wet etching, ensure the etchant does not aggressively attack the photoresist-substrate interface.
-
Issue 3: Undercutting of Photoresist Features
Symptom: During wet etching, the etchant removes material under the photoresist pattern, resulting in features that are smaller than intended at the base.
Possible Causes and Solutions:
-
Cause: Poor adhesion at the edges of the photoresist pattern.
-
Solution: Implement a robust surface preparation and adhesion promotion protocol as described above. A well-adhered photoresist will better protect the underlying substrate from the etchant.
-
-
Cause: Isotropic nature of the wet etchant.
-
Solution: If significant undercutting persists despite good adhesion, consider using an anisotropic etching method (e.g., reactive ion etching - RIE) if the process allows.
-
-
Cause: Over-etching.
-
Solution: Carefully calibrate the etch time to ensure the desired depth is achieved without excessive lateral etching.
-
Data Presentation
The effectiveness of surface treatments to improve adhesion can be quantified by measuring the water contact angle on the substrate. A higher contact angle indicates a more hydrophobic surface, which is generally more favorable for the adhesion of adamantyl methacrylate photoresists.
| Surface Treatment | Typical Water Contact Angle | Expected Adhesion Improvement |
| Untreated Silicon Wafer | ~40° (Hydrophilic) | Poor |
| After Dehydration Bake (150°C) | ~50-60° | Minor |
| After HMDS Vapor Priming | 65° - 80° (Hydrophobic) | Significant |
| After O2 Plasma Treatment | <20° (Highly Hydrophilic) | Poor (without subsequent treatment) |
Experimental Protocols
Protocol 1: Substrate Cleaning (Standard)
-
Rinse the silicon wafer with acetone to remove organic residues.
-
Rinse the wafer with isopropyl alcohol (IPA) to remove the acetone.
-
Rinse the wafer thoroughly with deionized (DI) water.
-
Dry the wafer using a stream of filtered nitrogen gas.
Protocol 2: HMDS Application via Vapor Priming (Recommended)
-
Dehydration Bake: Place the clean, dry substrate into a vapor prime oven.
-
Initiate the dehydration cycle, which typically involves heating the substrate to 140-160°C under vacuum for approximately 20 minutes to remove adsorbed water.
-
HMDS Introduction: Following the dehydration, HMDS vapor is introduced into the chamber. The substrate is held at a temperature of 130-160°C for a set duration (e.g., 5 minutes) to allow the HMDS to react with the surface.
-
Purge and Cool: The chamber is purged with an inert gas like nitrogen to remove excess HMDS. The substrate is then allowed to cool to room temperature before removal.
Protocol 3: HMDS Application via Spin-Coating
-
Dehydration Bake: Place the clean, dry substrate on a hotplate at 150°C for at least 2 minutes. Allow the substrate to cool to room temperature.
-
HMDS Dispense: Center the substrate on a spin coater chuck. Dispense a small amount of liquid HMDS to cover about two-thirds of the substrate diameter.
-
Spin Coat: Spin the substrate at 3000-4000 rpm for 30-45 seconds to spread the HMDS and spin off the excess.
-
Post-Application Bake: Transfer the substrate to a hotplate set at 100-110°C for 90 seconds to evaporate any remaining solvent and unreacted HMDS.[5]
Visualizations
Caption: Standard experimental workflow for adamantyl methacrylate photoresist processing.
Caption: Troubleshooting logic for photoresist peeling and lifting issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The Impact of HMDS Baking on Photoresist Adhesion - GMS INDUTRIAL [gms-industrial.com]
- 3. brighton-science.com [brighton-science.com]
- 4. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
- 5. Photolithography - Improving Adhesion Photoresist Adhesion - UCSB Nanofab Wiki [wiki.nanofab.ucsb.edu]
- 6. confer.cz [confer.cz]
managing moisture sensitivity in adamantyl methacrylate synthesis
Welcome to the technical support center for adamantyl methacrylate (ADMA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to managing moisture sensitivity during the synthesis of this critical monomer.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of adamantyl methacrylate, with a focus on problems related to moisture.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture in Reaction: Methacryloyl chloride is highly sensitive to moisture and will readily hydrolyze to methacrylic acid, which will not react with 1-adamantanol under these conditions.[1][2] | - Ensure all glassware is oven-dried or flame-dried immediately before use. - Use anhydrous solvents. Consider distilling solvents over a suitable drying agent (e.g., CaH2 for THF). - Use freshly opened or properly stored anhydrous reagents. 1-adamantanol can also absorb moisture. |
| Inefficient Stirring: A heterogeneous reaction mixture can lead to poor contact between reactants. | - Use a magnetic stirrer and a stir bar of appropriate size to ensure vigorous mixing. | |
| Incorrect Temperature: The reaction may be too slow at low temperatures or side reactions may occur at excessively high temperatures. | - Maintain the recommended reaction temperature. For the reaction with methacryloyl chloride, this is often performed at room temperature or slightly below.[3] | |
| Product is Contaminated with 1-Adamantanol | Incomplete Reaction: The reaction may not have gone to completion. | - Increase the reaction time. - Consider a slight excess of methacryloyl chloride or the amine base. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Hydrolysis of Product During Workup: The ester linkage in adamantyl methacrylate can be hydrolyzed under acidic or basic conditions, especially in the presence of water.[2] | - Use a mild aqueous workup, such as washing with a saturated sodium bicarbonate solution and brine.[3] - Minimize the contact time with aqueous solutions. - Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[3] | |
| Product is Contaminated with Methacrylic Acid | Hydrolysis of Methacryloyl Chloride: As mentioned, any moisture present will convert methacryloyl chloride to methacrylic acid.[1] | - Follow stringent anhydrous reaction conditions. |
| Ineffective Purification: The aqueous wash may not have been sufficient to remove all the methacrylic acid. | - Perform multiple washes with a saturated sodium bicarbonate solution until gas evolution (CO2) ceases. | |
| Spontaneous Polymerization of Product | Presence of Radical Initiators: Impurities or exposure to light and heat can initiate radical polymerization of the methacrylate group.[4][5] | - Store the purified adamantyl methacrylate in a cool, dark place.[4] - Consider adding a radical inhibitor, such as hydroquinone or MEHQ, if the product is to be stored for an extended period.[5][6] |
| Cloudy Organic Layer After Workup | Incomplete Phase Separation or Emulsion Formation | - Allow the separatory funnel to stand for a longer period to allow the layers to separate fully. - If an emulsion persists, adding a small amount of brine can help to break it. |
| Insufficient Drying | - Add more anhydrous drying agent until the organic layer is clear and no clumping of the drying agent is observed. |
Experimental Protocols
Synthesis of Adamantyl Methacrylate via Acylation with Methacryloyl Chloride[3]
This method involves the reaction of 1-adamantanol with methacryloyl chloride in the presence of a tertiary amine base.
Materials:
-
1-Adamantanol
-
Methacryloyl chloride
-
Triethylamine (or another suitable tertiary amine)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, dissolve 1-adamantanol and triethylamine in anhydrous THF.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add methacryloyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction to completion by TLC or GC.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Frequently Asked Questions (FAQs)
Q1: Why is it so critical to exclude moisture from my adamantyl methacrylate synthesis?
A1: The key reagent, methacryloyl chloride, is extremely sensitive to moisture.[1][5][7][8][9] Water will rapidly hydrolyze it to methacrylic acid.[1] This side reaction not only consumes your starting material, leading to a lower yield of the desired product, but the resulting methacrylic acid can also complicate the purification process.
Q2: How can I ensure my glassware and reagents are sufficiently dry?
A2: All glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours or flame-dried under vacuum and then cooled under an inert atmosphere (nitrogen or argon). Solvents should be of anhydrous grade and can be further dried using appropriate drying agents. Solid reagents like 1-adamantanol should be stored in a desiccator.
Q3: What is the purpose of the triethylamine in the reaction?
A3: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between 1-adamantanol and methacryloyl chloride.[3] This prevents the HCl from protonating the reactants or catalyzing unwanted side reactions.
Q4: My final product is a viscous oil that solidifies over time. Is this normal?
A4: Adamantyl methacrylate is a white solid at room temperature.[3] If you obtain a viscous oil that later solidifies, it may indicate the presence of impurities. However, it could also be due to slow crystallization. If the product is pure by NMR or GC analysis, you can induce crystallization by scratching the side of the flask with a glass rod or by adding a seed crystal.
Q5: I see some solid precipitate forming during the reaction. What is it?
A5: The solid precipitate is likely triethylamine hydrochloride, the salt formed from the reaction of triethylamine with the HCl byproduct.[3] This is a good indication that the reaction is proceeding. This salt is typically removed by filtration at the end of the reaction.
Q6: How should I store my purified adamantyl methacrylate?
A6: Adamantyl methacrylate should be stored in a tightly sealed container in a cool, dark, and dry place to prevent polymerization and hydrolysis.[4][10] For long-term storage, refrigeration is recommended.[8]
Q7: What analytical techniques are best for confirming the purity of my product?
A7: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is an excellent technique for confirming the structure and purity of adamantyl methacrylate.[3][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to assess purity and identify any volatile impurities.[12][13] Fourier-Transform Infrared (FT-IR) spectroscopy can confirm the presence of the key functional groups (ester carbonyl, C=C double bond).[11]
Q8: Can I use a different base instead of triethylamine?
A8: Other non-nucleophilic tertiary amines, such as pyridine or diisopropylethylamine (DIPEA), can potentially be used. In some protocols, pyridine is used as both the base and the solvent.[14][15] However, the reaction conditions may need to be re-optimized.
Visualizations
Adamantyl Methacrylate Synthesis Workflow
Caption: A flowchart of the experimental procedure for synthesizing adamantyl methacrylate.
Troubleshooting Moisture-Related Issues
Caption: A decision tree for troubleshooting common moisture-related problems.
Chemical Reaction Pathway
References
- 1. vandemark.com [vandemark.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of adamantane-containing methacrylate polymers: Charact...: Ingenta Connect [ingentaconnect.com]
- 4. sinorawchemical.com [sinorawchemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 1-Adamantyl Methacrylate synthesis - chemicalbook [chemicalbook.com]
- 7. abdurrahmanince.net [abdurrahmanince.net]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
selection of polymerization inhibitors for EADMA synthesis
Technical Support Center: EADMA Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of polymerization inhibitors for the synthesis of N,N-diethylaminoethyl methacrylate (EADMA). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on common inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are polymerization inhibitors and why are they crucial for EADMA synthesis?
A1: Polymerization inhibitors are chemical compounds added to reactive monomers like EADMA to prevent spontaneous polymerization.[1] EADMA synthesis, typically a transesterification reaction conducted at elevated temperatures, creates conditions ripe for thermally-initiated free-radical polymerization.[2] This unwanted polymerization can lead to significant product loss, fouling of reactor and distillation equipment, and potentially hazardous runaway reactions due to the exothermic nature of polymerization.[2][3] Inhibitors work by scavenging the initial free radicals, thus introducing an "induction period" during which the desired synthesis can proceed without premature polymerization.[4]
Q2: What are the main types of polymerization inhibitors used for methacrylate synthesis?
A2: The most common inhibitors fall into two main categories: phenolic inhibitors and non-phenolic inhibitors.
-
Phenolic Inhibitors: This group includes compounds like the monomethyl ether of hydroquinone (MEHQ), butylated hydroxytoluene (BHT), and hydroquinone (HQ).[5] They are excellent for storage and transport at ambient temperatures but have a critical dependency on the presence of dissolved oxygen to be effective radical scavengers.[3][5]
-
Non-Phenolic Inhibitors: This category includes compounds like phenothiazine (PTZ) and stable nitroxide radicals such as TEMPO (2,2,6,6-tetramethyl-1-piperidinooxy).[3][5] PTZ and its derivatives are particularly effective at high temperatures, such as those encountered during distillation, and do not require oxygen to function, making them ideal as "process" inhibitors.[3][6]
Q3: What is the difference between a "true inhibitor" and a "retarder"?
A3: A true inhibitor provides a distinct induction period during which polymerization is completely suppressed. It is consumed during this period, and once depleted, polymerization proceeds at its normal rate. A retarder , on the other hand, does not provide a clear induction period but works by consistently slowing down the rate of polymerization.[2] In industrial settings, a combination is often used: a true inhibitor for process control and a retarder as a safety measure.[2]
Q4: Do I need to remove the inhibitor from the final EADMA product?
A4: Yes, for most downstream polymerization applications (e.g., creating a polymer for drug delivery), the inhibitor must be removed from the purified EADMA monomer. If present, the inhibitor will interfere with the initiation of the intended polymerization, leading to failed reactions, low yields, or polymers with inconsistent properties.[7]
Q5: What are the standard methods for removing inhibitors from methacrylate monomers?
A5: The most common lab-scale methods for removing phenolic inhibitors like MEHQ or HQ are:
-
Caustic Washing: Washing the monomer with an aqueous solution of sodium hydroxide (e.g., 5% NaOH) in a separatory funnel. The weakly acidic phenolic inhibitor will be deprotonated and extracted into the aqueous phase.[8]
-
Column Chromatography: Passing the monomer through a column packed with basic activated alumina. The inhibitor is adsorbed onto the alumina, allowing the purified monomer to be collected.[9]
-
Vacuum Distillation: This method separates the monomer from less volatile inhibitors. However, it carries a risk of inducing thermal polymerization if not properly controlled.[7]
Troubleshooting Guide
Issue 1: Premature polymerization or gelation occurs during synthesis/distillation.
| Possible Cause | Troubleshooting Step |
| Insufficient inhibitor concentration. | Increase the concentration of the process inhibitor (e.g., PTZ) in the reaction mixture. The required amount depends on temperature and reaction time. |
| Incorrect inhibitor type for the process. | Phenolic inhibitors (e.g., MEHQ) are less effective at high temperatures and in the absence of oxygen.[3] For high-temperature distillation, use an oxygen-independent inhibitor like phenothiazine (PTZ).[5][6] |
| Localized "hot spots" in the reactor. | Ensure uniform heating and efficient stirring to prevent localized areas of high temperature that can accelerate radical formation beyond the capacity of the inhibitor. |
| Oxygen depletion (when using phenolic inhibitors). | If using a phenolic inhibitor like MEHQ at moderate temperatures, ensure a source of air (oxygen) is available, as its mechanism depends on it.[3][5] |
Issue 2: Low yield of EADMA product.
| Possible Cause | Troubleshooting Step |
| Side reaction: Transesterification with solvent. | If using an alcohol solvent (e.g., methanol) for polymerization studies, be aware that it can react with EADMA in a side transesterification reaction, especially at elevated temperatures.[10][11] It is best to avoid primary alcohol solvents during synthesis or subsequent processing where possible. |
| Incomplete reaction. | Ensure the catalyst is active and used at the correct concentration. Optimize reaction time and temperature. Use a large excess of the reactant methacrylate (e.g., methyl methacrylate) to drive the equilibrium toward product formation.[12] |
| Product loss during purification. | Premature polymerization during distillation can significantly reduce yield. Ensure an adequate amount of a high-temperature inhibitor (e.g., PTZ) is present in the distillation pot. |
| Hydrolysis of the ester group. | Ensure all reactants and equipment are dry, as water can lead to hydrolysis of the methacrylate ester. |
Issue 3: Product discoloration (yellowing).
| Possible Cause | Troubleshooting Step |
| Oxidation of the monomer at high temperatures. | High-temperature processing in the presence of oxygen can lead to oxidation and discoloration.[5] While some oxygen is needed for phenolic inhibitors to work, excessive oxygen at high temperatures should be avoided. Conducting distillation under a nitrogen atmosphere can help. |
| Inhibitor-related color formation. | Some inhibitors, like phenothiazine, or their byproducts can impart color to the final product.[5] This is a reason they are typically removed before the monomer is used in its final application. |
| Thermal degradation of reactants or product. | Avoid excessively high temperatures during synthesis and distillation. Ensure the vacuum is sufficient to lower the boiling point of the product during purification. |
Data on Common Polymerization Inhibitors
The selection of an inhibitor depends on whether it is for storage (ambient temperature, requires oxygen) or processing (high temperature, oxygen-independent).
| Inhibitor | Chemical Name | Type | Typical Concentration | Operating Conditions | Key Advantages/Disadvantages |
| MEHQ | Monomethyl Ether of Hydroquinone | Phenolic | 50-500 ppm (storage)[5] | Ambient temperature, requires O₂ | Advantage: Low cost, effective for storage.[7] Disadvantage: Ineffective at high temperatures and requires oxygen.[3] |
| BHT | Butylated Hydroxytoluene | Phenolic | 50-500 ppm (storage)[13] | Ambient temperature, requires O₂ | Advantage: Common and effective for storage. Disadvantage: Similar limitations to MEHQ. |
| HQ | Hydroquinone | Phenolic | 100-1000 ppm | Ambient temperature, requires O₂ | Advantage: Effective radical scavenger. Disadvantage: Can be more prone to sublimation than MEHQ. |
| PTZ | Phenothiazine | Aminic | 500-2000 ppm (process)[13] | High temperature, O₂-independent | Advantage: Excellent high-temperature inhibitor for distillation.[3][6] Disadvantage: Can cause discoloration.[5] |
| TEMPO | 2,2,6,6-Tetramethyl-1-piperidinooxy | Nitroxide Radical | 50-200 ppm | Broad temperature range, O₂-independent | Advantage: Very effective radical scavenger.[3] Disadvantage: Higher cost compared to phenolic inhibitors. |
Note: Optimal concentrations are highly dependent on the specific process conditions (temperature, pressure, presence of catalysts, etc.) and should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of EADMA via Transesterification
This protocol describes the synthesis of N,N-diethylaminoethyl methacrylate (EADMA) from methyl methacrylate (MMA) and N,N-diethylaminoethanol (DEAE) using a transesterification reaction.
Materials:
-
Methyl methacrylate (MMA), excess (e.g., 3-4 molar equivalents)
-
N,N-diethylaminoethanol (DEAE) (1 molar equivalent)
-
Transesterification catalyst (e.g., dibutyltin oxide, ~0.5-1.0 mol% relative to DEAE)
-
Process polymerization inhibitor (e.g., Phenothiazine, ~1000-2000 ppm of total reactant mass)
-
Storage polymerization inhibitor (e.g., MEHQ, for final product)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and heating mantle
-
Distillation column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Thermometer
-
Vacuum source for reduced pressure distillation
Procedure:
-
Reactant Charging: To the round-bottom flask, add MMA, DEAE, and the process inhibitor (Phenothiazine).
-
Reaction Setup: Assemble the distillation apparatus. Ensure all glassware is dry.
-
Initiate Reaction: Begin stirring and heating the mixture to reflux. The methanol byproduct will form an azeotrope with MMA and begin to distill.
-
Catalyst Addition: Once the reaction begins to reflux steadily, add the transesterification catalyst.
-
Removal of Byproduct: Continue heating and slowly distill off the MMA-methanol azeotrope. The removal of methanol drives the reaction equilibrium towards the formation of EADMA.[12] Monitor the temperature at the head of the distillation column; it should remain near the boiling point of the azeotrope (~65 °C at atmospheric pressure).
-
Reaction Completion: The reaction is typically complete when methanol is no longer being produced, which can be monitored by the volume collected or by analyzing samples of the reaction mixture via GC or NMR.
-
Purification:
-
Cool the reaction mixture.
-
Remove the excess unreacted MMA by distillation under reduced pressure.
-
Purify the EADMA product by vacuum distillation. Add a small amount of a storage inhibitor (e.g., MEHQ) to the receiving flask to prevent polymerization of the purified product. Collect the fraction boiling at the correct temperature and pressure for EADMA (approx. 80 °C at 10 mmHg).
-
-
Storage: Store the purified, inhibited EADMA in a cool, dark place, preferably refrigerated and under an atmosphere containing some oxygen (if using a phenolic inhibitor like MEHQ).
Protocol 2: Evaluation of Inhibitor Effectiveness (Induction Time)
This protocol can be used to compare the effectiveness of different inhibitors at a specific temperature.
Materials:
-
Purified, uninhibited EADMA monomer
-
Inhibitors to be tested (e.g., MEHQ, PTZ, TEMPO)
-
Free-radical initiator (e.g., AIBN - Azobisisobutyronitrile)
-
Small reaction vials or test tubes with screw caps
-
Constant temperature bath (e.g., oil bath)
Procedure:
-
Sample Preparation: Prepare stock solutions of each inhibitor in purified EADMA at various concentrations (e.g., 100 ppm, 500 ppm, 1000 ppm).
-
Initiator Addition: To each vial containing the monomer-inhibitor solution, add a fixed amount of initiator (e.g., 0.1 wt% AIBN).
-
Incubation: Place the sealed vials in the constant temperature bath set to the desired test temperature (e.g., 80 °C, 100 °C). Start a timer for each sample.
-
Monitoring: Observe the vials regularly for the first signs of polymerization, which is typically indicated by an increase in viscosity or the formation of a solid gel.
-
Determine Induction Time: The time from placing the vial in the bath until the onset of polymerization is the induction time.
-
Comparison: Compare the induction times for different inhibitors at various concentrations and temperatures. A longer induction time indicates a more effective inhibitor under those conditions.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in EADMA synthesis and inhibitor selection.
Caption: Workflow for the synthesis of EADMA via transesterification.
Caption: Decision tree for selecting a suitable polymerization inhibitor.
Caption: Troubleshooting flowchart for common issues in EADMA synthesis.
References
- 1. Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fluoryx.com [fluoryx.com]
- 6. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 7. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Diethylaminoethyl Methacrylate | C10H19NO2 | CID 61012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Transesterification - Wikipedia [en.wikipedia.org]
- 13. JP2534323B2 - Method for stabilizing methyl methacrylate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Spin Coating Uniformity for Polymer Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the uniformity of spin-coated polymer films. While the principles discussed are broadly applicable, the specific parameters may require optimization for your particular polymer system, such as EADMA.
Troubleshooting Guide
This guide addresses common issues encountered during the spin coating process, providing potential causes and solutions in a question-and-answer format.
Q1: What is causing pinholes or comet-like streaks in my film?
A: Pinholes and comet streaks are typically caused by particulate contamination on the substrate or in the coating solution.[1]
-
Cause 1: Contaminated Substrate: Dust or other particles on the substrate surface prevent the film from coating evenly.[1]
-
Solution: Ensure substrates are thoroughly cleaned and properly stored to avoid contamination. An effective cleaning procedure involves sonication in a sequence of solvents like acetone, then isopropyl alcohol, and finally deionized water.[2] A final nitrogen gas blow-dry can help remove residual particles.
-
-
Cause 2: Impure Solution: Particulates, undissolved polymer, or gel-like aggregates in the solution can be deposited onto the substrate, causing defects.
-
Cause 3: Dirty Spin Coater: Debris within the spin coater bowl can be dislodged during spinning and land on the substrate.
-
Solution: Regularly clean the spin coater bowl and chuck to remove any dried polymer flakes or other contaminants.[5]
-
Q2: Why is the film thicker at the edges (edge bead)?
A: The formation of a thicker rim of material, known as an edge bead, is a common spin coating artifact.
-
Cause: Surface tension effects make it difficult for the solution to detach cleanly from the substrate edge during spinning.[4] This causes a small volume of liquid to remain around the perimeter, resulting in a thicker coating in that region after the solvent evaporates.
-
Solution 1 (Two-Step Spin): Implement a two-step spin process. An initial low-speed step helps to spread the fluid, followed by a high-speed step to thin the film. The transition can help dislodge the edge bead.
-
Solution 2 (Edge Bead Removal): For some applications, particularly in photolithography, an automated edge bead removal (EBR) step can be employed, which uses a solvent stream to dissolve the thickened edge.
-
Solution 3 (Focus on Central Area): If the application allows, focus experiments on the uniform central area of the substrate, excluding the edge region from analysis. The width of the edge-bead effect is often a few millimeters.[6]
-
Q3: My film has radial streaks or striations. What is the cause?
A: Striations are radial lines in the film that can arise from several factors related to solvent evaporation and fluid flow.
-
Cause 1: Rapid Solvent Evaporation: Fast-evaporating solvents can cause rapid changes in viscosity and surface tension across the substrate as it spins, leading to unstable flow and striations.[4]
-
Solution: Use a solvent with a lower vapor pressure (slower evaporation rate) or a mixture of solvents. Performing the spin coating in a solvent-saturated atmosphere can also slow evaporation.
-
-
Cause 2: Airflow Disturbance: Turbulent airflow over the substrate surface can disrupt the uniform radial flow of the liquid, causing streaks.[6] This is especially a concern for larger or non-circular substrates.[7]
-
Solution: Ensure the lid of the spin coater is closed during operation. Optimize the exhaust settings if your system allows, as high exhaust rates can create turbulence.[8]
-
Q4: The center of my substrate has a hole or is thinner than the rest of the film. Why?
A: This "center-of-rotation" defect is often related to the initial dispensing of the solution.
-
Cause 1: Dynamic Dispensing at High Speed: If the solution is dispensed while the substrate is already spinning at a high speed, the fluid can be thrown off too quickly from the center before it has a chance to wet the surface.
-
Cause 2: Insufficient Solution Volume: If not enough solution is dispensed, it may not cover the entire substrate, especially the center, before the spreading stage is complete.
-
Solution: Increase the volume of the dispensed solution to ensure complete coverage. An excess of solution is typically required, as most of it is flung off during the process.[4]
-
Q5: The film is not uniform across the substrate, with random thick and thin patches. What should I check?
A: This type of non-uniformity can point to issues with the substrate, the solution, or the spin coater itself.
-
Cause 1: Poor Wetting: The polymer solution may not be properly wetting the substrate surface, causing it to retract into droplets or patches (a phenomenon called crawling).[11]
-
Solution: The substrate surface may need to be treated to improve its surface energy. Techniques like UV-ozone treatment or oxygen plasma can make surfaces more hydrophilic and improve wetting.[2]
-
-
Cause 2: Vacuum Warping: If a vacuum chuck is used to hold the substrate, excessive vacuum force can cause thin substrates to warp or bow.[1] This slight change in flatness leads to significant variations in film thickness.
-
Solution: Reduce the vacuum pressure to the minimum required to hold the substrate securely. If possible, use a mechanical chuck for very thin or flexible substrates.[12]
-
-
Cause 3: Inconsistent Acceleration: A spin coater with poor acceleration control may not provide a consistent ramp-up in speed, leading to irregularities in how the film thins.
-
Solution: Ensure the spin coater is properly maintained and calibrated. A stable and reproducible acceleration is critical for uniformity.[12]
-
Frequently Asked Questions (FAQs)
Q1: How do spin speed and time affect film thickness and uniformity?
A: Spin speed is the most significant parameter controlling film thickness. Film thickness is generally inversely proportional to the square root of the spin speed.[9] Higher speeds result in thinner films. Spin time primarily affects the solvent evaporation stage. The initial spinning period is for fluid removal, after which the film thickness stabilizes, and further spinning mainly serves to dry the film. A typical spin time is 30-60 seconds.[13]
Q2: What is the role of solution concentration and viscosity?
A: Solution concentration and viscosity are directly related to film thickness. A higher polymer concentration or a more viscous solution will result in a thicker film at a given spin speed.[13][14] These parameters are critical for achieving the desired thickness range.
Q3: What is the difference between a static and a dynamic dispense?
A:
-
Static Dispense: The solution is deposited onto the substrate while it is stationary. The spin cycle begins after the dispense is complete. This method is common and generally ensures the entire surface is wetted.[9]
-
Dynamic Dispense: The solution is deposited while the substrate is already rotating, typically at a low speed. This can sometimes help reduce defects by preventing the formation of a central bump.[9]
Q4: How important is the acceleration (ramp) rate?
A: While some studies suggest that ramp acceleration does not have a statistically significant effect on final film thickness or uniformity for certain polymer systems[14][15], it can be a critical factor in preventing defects. A very high acceleration can sometimes lead to "splash" or wave-like patterns. A slower, controlled ramp allows the fluid to spread more gently before being thinned at high speed.[16]
Data Presentation: Spin Coating Parameters
The following tables summarize the relationships between key spin coating parameters and their impact on film properties.
Table 1: Effect of Primary Spin Coating Parameters on Film Characteristics
| Parameter | Effect on Thickness | Effect on Uniformity | Typical Range |
| Spin Speed (RPM) | Increases -> Decreases | Higher speeds generally improve uniformity | 500 - 8000 RPM[9] |
| Solution Concentration | Increases -> Increases | Can decrease uniformity if too high | Polymer-dependent |
| Solution Viscosity | Increases -> Increases | High viscosity can lead to thicker edges | Solvent/Polymer-dependent |
| Spin Time | Minimal effect after initial thinning | Longer times ensure complete drying | 30 - 60 seconds[13] |
| Acceleration (Ramp) | Minimal direct effect | Very high ramps can introduce defects | 1000 - 30,000 RPM/s[12] |
Table 2: Example Spin Parameters for Photoresist Films
| Parameter | Process 1[8] | Process 2[10] |
| Substrate | 2x7 cm rectangular | Flat Substrate |
| Dispense Method | Static, 13s dispense @ 100 RPM | Static |
| Step 1 Speed | 700 RPM | 500-1000 RPM |
| Step 1 Time | 5 seconds | 5-10 seconds |
| Step 2 Speed | 4000 RPM | 1500-3000 RPM |
| Step 2 Time | 60 seconds | 15-60 seconds |
| Acceleration | 2000 RPM/s | Not Specified |
| Resulting Thickness | ~4.8 µm | 2-10 µm |
Experimental Protocols
Protocol 1: Substrate Cleaning
-
Place substrates in a substrate holder.
-
Load the holder into an ultrasonic bath.
-
Sonicate for 15 minutes in acetone.
-
Remove, rinse with deionized (DI) water, and replace the bath solution with isopropyl alcohol (IPA).
-
Sonicate for 15 minutes in IPA.[2]
-
Remove, rinse thoroughly with DI water, and check for hydrophilicity (water should sheet off the surface without beading).[2]
-
Dry the substrates using a stream of filtered nitrogen gas.
-
Optional: For enhanced cleaning and surface activation, treat with UV-ozone or oxygen plasma for 5-10 minutes immediately before use.
Protocol 2: Solution Preparation and Spin Coating
-
Prepare the polymer solution of the desired concentration in a suitable solvent.
-
Allow the solution to fully dissolve, using a magnetic stirrer if necessary, in a sealed vial to prevent solvent evaporation.
-
Immediately before use, draw the solution into a syringe and attach a syringe filter (e.g., 0.2 µm PTFE).
-
Center the cleaned substrate on the spin coater chuck and ensure it is held securely.
-
Program the desired spin recipe (speed, acceleration, and time for each step).
-
Static Dispense: Dispense the filtered solution onto the center of the stationary substrate. Use enough volume to cover about 2/3 of the surface.
-
Immediately start the spin program. Ensure the lid is closed to minimize airflow disturbances.[6]
-
Once the program is complete, carefully remove the substrate using tweezers.
-
Transfer the coated substrate to a hotplate for a post-spin bake to remove residual solvent and anneal the film, if required by your process.
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for spin coating and a logical troubleshooting path for common film defects.
References
- 1. coatingsystems.com [coatingsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lampz.tugraz.at [lampz.tugraz.at]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. davidlu.net [davidlu.net]
- 8. thaiscience.info [thaiscience.info]
- 9. ossila.com [ossila.com]
- 10. sps-polos.com [sps-polos.com]
- 11. specialchem.com [specialchem.com]
- 12. spincoating.com [spincoating.com]
- 13. Spin coating - Wikipedia [en.wikipedia.org]
- 14. "Method to Optimize Polymer Film Spin Coating for Polymer LED Displays" by M. Cecchi, H. Smith et al. [digitalcommons.calpoly.edu]
- 15. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 16. Optimizing Spin Coating Parameters for Uniform Photoresist Deposition on Silicon Wafers in Diffraction Grating Development | AIChE [proceedings.aiche.org]
Technical Support Center: Enhancing Etch Resistance of 2-Ethyl-2-adamantyl methacrylate (EAMA) Polymers
This technical support center provides researchers, scientists, and professionals in materials science and semiconductor development with troubleshooting guides and frequently asked questions (FAQs) to improve the etch resistance of 2-Ethyl-2-adamantyl methacrylate (EAMA) based polymers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound (EAMA) monomer in a photoresist polymer?
A1: this compound is a key monomer used in the formulation of photoresists, particularly for 193 nm argon fluoride (ArF) excimer laser lithography.[1] Its bulky, cage-like adamantyl group is incorporated into the polymer backbone to enhance the material's resistance to plasma etching processes.[2][3] This increased etch resistance is crucial for accurately transferring nanoscale patterns from the photoresist to the underlying substrate.
Q2: How does the adamantyl group in EAMA polymers improve etch resistance?
A2: The adamantyl group enhances etch resistance through several mechanisms. Its high carbon-to-hydrogen ratio contributes to the formation of a stable, graphite-like surface layer during plasma exposure.[4] This layer acts as a barrier, slowing down the etching process. The rigid and bulky structure of the adamantyl group also physically hinders the penetration of plasma ions and radicals, protecting the polymer backbone from chain scission and degradation.[2][3]
Q3: What are the common plasma chemistries used for etching EAMA-based photoresists?
A3: Common plasma chemistries for etching substrates with EAMA-based photoresist masks include fluorine-based plasmas (e.g., CF4, CHF3) for etching silicon-based materials like silicon dioxide and silicon nitride, and oxygen-based plasmas (O2) for etching organic underlayers or for resist stripping. Chlorine (Cl2) and bromine (HBr) based plasmas are often used for etching polysilicon and metals.[5][6]
Q4: Can the etch resistance of EAMA copolymers be further improved?
A4: Yes, the etch resistance can be further enhanced by copolymerizing EAMA with other monomers that possess high etch-resistant properties. Incorporating monomers with aromatic groups or other bulky alicyclic structures can increase the overall carbon density and rigidity of the polymer, leading to improved performance during plasma etching. Additionally, post-lithography treatments such as plasma curing or UV curing can cross-link the polymer, making it more resistant to the etching process.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the plasma etching of EAMA-based polymer photoresists.
| Problem | Potential Cause | Recommended Solution |
| High Etch Rate / Poor Etch Selectivity | Insufficient adamantyl content in the copolymer. | Increase the molar percentage of the EAMA monomer in the polymer synthesis to enhance the overall carbon density and etch resistance. |
| Non-optimized plasma etching parameters. | Optimize plasma conditions: decrease ion bombardment energy (bias voltage), adjust gas flow rates and pressure to favor chemical etching over physical sputtering where appropriate.[7] | |
| Inappropriate plasma chemistry for the substrate. | Select a plasma chemistry that provides high etch selectivity between the photoresist and the substrate material. For example, use fluorine-based plasmas for SiO2 with a high C/F ratio gas to promote polymer deposition on the resist surface. | |
| Increased Surface Roughness | Instability of the adamantyl structure in certain plasmas. | Employ a plasma pretreatment, such as an HBr or Ar plasma cure, to stabilize the resist surface before the main etch step.[4][5] This can create a hardened, cross-linked surface layer. |
| High ion bombardment energy. | Reduce the DC bias voltage to minimize physical sputtering, which can contribute to surface roughening.[7] | |
| Polymer aggregation during etching. | Optimize the etch gas mixture. The introduction of certain gases can terminate dangling bonds and suppress polymer aggregation.[7] | |
| Line-Edge Roughness (LER) | Transfer of initial resist roughness to the substrate. | Improve the lithography process to produce smoother initial resist patterns. Plasma treatments (e.g., HBr plasma) can also be used to smooth the resist sidewalls before the main etch.[5][8] |
| Formation of a stiff, brittle layer during etching. | Adjust plasma conditions to control the properties of the modified surface layer. A less aggressive plasma at the beginning of the etch process can be beneficial.[9] | |
| Pattern Collapse or Deformation | Swelling of the polymer in the developer. | For negative-tone resists, ensure a high enough proportion of hydrophobic groups (like adamantyl methacrylate) to control solubility in the developer.[10][11][12] |
| Excessive heating during plasma etching. | Ensure proper wafer cooling during the etching process. High temperatures can cause the polymer to flow and deform. |
Quantitative Data
The incorporation of adamantyl groups significantly improves the etch resistance of polymers. The following table summarizes the etch rates of polystyrene (PS) modified with adamantyl groups compared to unmodified PS and polymethyl methacrylate (PMMA) under O2 reactive ion etching.
| Polymer | Degree of Adamantyl Modification | Etch Rate (nm/s) | Relative Etch Resistance (vs. PMMA) |
| PMMA | 0% | 1.85 | 1.0 |
| PS | 0% | 0.50 | 3.7 |
| Me₂Ad₀.₁₈-PS | 18% | 0.31 | 6.0 |
| Me₂Ad₀.₆₂-PS | 62% | 0.24 | 7.7 |
| Data sourced from a study on Friedel-Crafts alkylation for adamantyl group installation.[2] |
Experimental Protocols
Synthesis of this compound (EAMA)
A detailed synthesis procedure for EAMA is as follows:
-
To a 3L four-necked flask equipped with a stirrer, condenser, and thermometer, add 2175 ml of n-hexane.
-
With stirring, add 97g of 2-ethyladamantanol to the flask.
-
Slowly add 0.0072g of tetrachlorobenzoquinone (polymerization inhibitor) and 72.5g of a basic ion exchange resin.
-
Adjust the pH to 7-8 and cool the mixture to -10°C.
-
Slowly add 72.5g of vinyl methacrylate dropwise to the reaction mixture.
-
Maintain the reaction at -10°C for 6 hours, monitoring the progress by taking samples.
-
Once the reaction is complete, add 800 ml of water and perform extraction.
-
Dry the organic phase, concentrate it under reduced pressure, and evaporate to dryness to obtain the this compound product.
Oxygen Plasma Etching Protocol (General Purpose)
This protocol is a starting point for etching organic materials using an EAMA-based resist as a mask.
-
System Preparation: Ensure the plasma etching chamber is clean.
-
Sample Loading: Load the substrate with the patterned EAMA-based photoresist.
-
Process Parameters:
-
Gas: O₂
-
Pressure: 75 Pa
-
RF Power: 200 W
-
Frequency: 27.12 MHz
-
-
Etching: Initiate the plasma and etch for the desired time. The etch rate will depend on the specific polymer formulation and plasma conditions.[13][14]
-
Post-Etch Analysis: After etching, analyze the substrate to determine the etch depth and pattern fidelity.
CF₄ Plasma Etching Protocol (for SiO₂)
This protocol is a general guideline for etching silicon dioxide using an EAMA-based resist.
-
System Preparation: Use a reactive ion etching (RIE) system.
-
Sample Loading: Place the wafer with the patterned resist on the substrate electrode.
-
Process Parameters:
-
Gas: CF₄
-
Pressure: 10 mTorr
-
RF Power: 400 W
-
DC Bias: 150 V
-
-
Etching: Run the process for a predetermined time based on the desired etch depth.
-
Endpoint Detection: Use an appropriate endpoint detection method to stop the etch process accurately.
Visualizations
Caption: Mechanism of plasma interaction with an EAMA polymer surface.
Caption: A typical experimental workflow for photolithography and plasma etching.
Caption: A logical flowchart for troubleshooting poor etch resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Installation of the adamantyl group in polystyrene- block -poly(methyl methacrylate) via Friedel–Crafts alkylation to modulate the microphase-separate ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00113J [pubs.rsc.org]
- 3. Installation of the adamantyl group in polystyrene-block-poly(methyl methacrylate) via Friedel–Crafts alkylation to modulate the microphase-separated morphology and dimensions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mit.imt.si [mit.imt.si]
Technical Support Center: Enhancing Thermal Stability in EADMA Copolymerization
Welcome to the technical support center for the copolymerization of ethyl 2-(acetoacetoxy)ethyl methacrylate (EADMA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to enhancing the thermal stability of EADMA-containing copolymers.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of EADMA-based copolymers?
The thermal stability of copolymers containing EADMA can vary significantly depending on the comonomers, copolymer composition, and the polymerization method used. Generally, the degradation of methacrylate copolymers involves multiple stages. For instance, some methacrylate copolymers show initial decomposition around 350°C, with a second stage of carbonization at higher temperatures, around 550°C.[1] The specific thermal behavior of your EADMA copolymer should be determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Q2: How can I improve the thermal stability of my EADMA copolymer?
Several strategies can be employed to enhance the thermal stability of EADMA copolymers:
-
Comonomer Selection: Copolymerizing EADMA with monomers known for their high thermal stability can elevate the overall decomposition temperature of the resulting copolymer. Monomers containing aromatic or cyclic structures are often used for this purpose. For example, incorporating comonomers like N-phenylmaleimide (PMI) or N-cyclohexylmaleimide (CHMI) has been shown to improve the heat resistance of methacrylate-based copolymers.[2]
-
Crosslinking: Introducing a crosslinking agent can create a more robust polymer network with enhanced thermal resistance. The acetoacetoxy group in EADMA allows for crosslinking through reactions with diamines or dihydrazides, or through chelation with metal ions such as zinc, zirconium, or aluminum.[3]
-
Controlled Polymerization Techniques: Utilizing controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) can lead to well-defined polymer architectures with potentially improved thermal properties.[4]
Q3: Are there any specific handling precautions for EADMA to ensure optimal thermal performance of the final copolymer?
Yes, proper handling of the EADMA monomer is crucial. To prevent premature reactions and ensure the integrity of the monomer, it should be stored in a cool, dry, and well-ventilated area away from heat, ignition sources, and strong oxidizing agents.[5][6] During emulsion copolymerization, it is advisable to add EADMA in the later stages of the process.[3] Also, maintaining a neutral or slightly alkaline pH can help prevent hydrolysis of the acetoacetoxy group and reduce the potential for yellowing in the final product.[3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Decomposition Temperature in TGA Analysis | - Inherent thermal instability of the comonomer.- Presence of weak links in the polymer backbone.- Residual initiator or other impurities. | - Select comonomers with higher thermal stability (e.g., aromatic or cyclic monomers).- Optimize polymerization conditions to ensure complete monomer conversion and minimize side reactions.- Purify the copolymer to remove any unreacted monomers or initiator fragments. |
| Discoloration (Yellowing) of the Copolymer Upon Heating | - Thermal degradation of the EADMA moiety.- Contamination with iron.- Low pH environment during synthesis or processing. | - Avoid excessive processing temperatures.- Ensure all reaction vessels and reagents are free from iron contamination.- Maintain a neutral or slightly alkaline pH during emulsion polymerization.[3] |
| Poor Mechanical Properties at Elevated Temperatures | - The operating temperature is above the glass transition temperature (Tg) of the copolymer.- Insufficient crosslink density. | - Incorporate comonomers that increase the Tg of the copolymer.- Increase the amount of crosslinking agent or optimize the crosslinking reaction conditions to enhance the network structure. |
Experimental Protocols
General Protocol for Free Radical Copolymerization of EADMA
This protocol provides a general framework. The specific amounts, temperatures, and times should be optimized for your particular comonomer and desired polymer properties.
-
Monomer and Initiator Preparation:
-
Dissolve the desired amounts of EADMA and the chosen comonomer in a suitable solvent (e.g., toluene, ethyl acetate).
-
Separately, dissolve the free radical initiator (e.g., azobisisobutyronitrile - AIBN) in the same solvent.
-
-
Polymerization Reaction:
-
Add the monomer solution to a reaction vessel equipped with a condenser, nitrogen inlet, and magnetic stirrer.
-
Purge the system with nitrogen for at least 30 minutes to remove oxygen.
-
Heat the reaction mixture to the desired polymerization temperature (typically 60-80°C for AIBN).
-
Add the initiator solution to the reaction vessel.
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by pouring the solution into a non-solvent (e.g., methanol, hexane).
-
Filter the precipitated polymer and wash it with the non-solvent to remove unreacted monomers and initiator residues.
-
Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
-
Thermal Characterization
-
Thermogravimetric Analysis (TGA):
-
Use a TGA instrument to heat a small sample of the copolymer (5-10 mg) under a controlled atmosphere (e.g., nitrogen or air).
-
Program a heating rate of 10°C/min from room temperature to a final temperature of around 600°C.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of maximum weight loss.
-
-
Differential Scanning Calorimetry (DSC):
-
Use a DSC instrument to determine the glass transition temperature (Tg) of the copolymer.
-
Heat a small sample (5-10 mg) under a nitrogen atmosphere, typically through a heat-cool-heat cycle to erase the thermal history. A heating rate of 10°C/min is common.
-
Quantitative Data Summary
The following tables summarize typical thermal properties for methacrylate-based copolymers. Note that these are examples, and the properties of EADMA copolymers will depend on the specific comonomers and synthesis conditions.
Table 1: Glass Transition Temperatures (Tg) of Methacrylate Copolymers
| Copolymer System | Tg (°C) | Reference |
| Poly(methyl methacrylate-co-styrene-co-acrylamide) with N-cyclohexylmaleimide (PMSAm-CHMI) | 122.54 | [2] |
| p-nitrophenyl methacrylate (PNPMA) homopolymer | 151.8 | [7] |
| pentafluorophenyl methacrylate (PPFPMA) homopolymer | 117.6 | [7] |
Table 2: Thermal Decomposition Temperatures of Methacrylate Copolymers (from TGA)
| Copolymer System | 5% Weight Loss Temperature (T5d) (°C) | Temperature of Maximum Decomposition (Td, max) (°C) | Reference |
| PMSAm-CHMI | 343.40 | - | [2] |
| PNPMA homopolymer | - | 336 (max1), 431 (max2) | [7] |
| PPFPMA homopolymer | - | 257 (max1), 368 (max2) | [7] |
| Copolymer of p-nitrophenyl methacrylate and pentafluorophenyl methacrylate (copo1N2F) | - | 350 | [7] |
Visualizations
Caption: Experimental workflow for EADMA copolymerization and thermal analysis.
Caption: Troubleshooting logic for low thermal stability in EADMA copolymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Poly(methyl methacrylate)-Based Copolymers with Improved Heat Resistance and Reduced Moisture Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gantrade.com [gantrade.com]
- 4. researchgate.net [researchgate.net]
- 5. 3.imimg.com [3.imimg.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Copolymers Derived from Two Active Esters: Synthesis, Characterization, Thermal Properties, and Reactivity in Post-Modification - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Ethyl-2-adamantyl methacrylate (EAMA) and 2-Methyl-2-adamantyl methacrylate (MAMA) for Advanced Lithography
In the landscape of advanced materials for semiconductor manufacturing, 2-ethyl-2-adamantyl methacrylate (EAMA) and 2-methyl-2-adamantyl methacrylate (MAMA) have emerged as critical building blocks for the synthesis of photoresist polymers.[1] These specialty monomers, distinguished by their bulky, diamondoid adamantyl groups, are instrumental in formulating chemically amplified resists (CARs) for deep-ultraviolet (DUV) and extreme-ultraviolet (EUV) lithography.[2] The incorporation of these adamantyl moieties into polymer backbones imparts a unique combination of high thermal stability, significant etch resistance, and precise, acid-catalyzed deprotection capabilities, which are essential for fabricating next-generation microelectronics with ever-shrinking feature sizes.[2][3]
This guide provides an objective comparison of EAMA and MAMA, focusing on their performance in photoresist applications, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two pivotal monomers and their impact on polymer properties and lithographic performance.
Physicochemical Properties of Monomers
EAMA and MAMA share a common methacrylate functional group, enabling their polymerization, but differ in the alkyl substituent at the 2-position of the adamantyl cage—an ethyl group in EAMA and a methyl group in MAMA. This seemingly minor structural variation can influence the physical properties of the monomers and the resulting polymers.
| Property | This compound (EAMA) | 2-Methyl-2-adamantyl methacrylate (MAMA) |
| CAS Number | 209982-56-9 | 177080-67-0 |
| Molecular Formula | C16H24O2 | C15H22O2 |
| Molecular Weight | 248.36 g/mol [] | 234.33 g/mol [5] |
| Appearance | White to almost white powder or lump[] | Off-white powder |
| Boiling Point | 318.253 °C at 760 mmHg[] | ~301.3 °C (Predicted) |
| Melting Point | 40 °C[] | Not specified |
| Density | 1.047 g/cm³[] | ~1.06 g/cm³ (Predicted) |
Performance in Photoresist Applications: A Comparative Analysis
The primary application for both EAMA and MAMA is in the formulation of 193 nm photoresists. In these systems, the adamantyl group serves as an acid-labile protecting group. Upon exposure to light, a photoacid generator (PAG) produces a strong acid, which then catalyzes the cleavage of the bulky adamantyl group during a post-exposure bake (PEB) step. This deprotection reaction transforms the polymer from a nonpolar, developer-insoluble state to a polar, developer-soluble state, enabling the formation of a positive-tone image.[2]
While direct, comprehensive comparative studies with extensive quantitative data are limited in publicly available literature, a key study by Furukawa et al. evaluated terpolymers containing EAMA and MAMA for ArF, EUV, and electron beam exposures, providing valuable insights into their relative performance.[1]
Acid-Catalyzed Deprotection and Reactivity
Thermal and Mechanical Properties of Polymers
The incorporation of the rigid adamantyl structure into a polymer backbone is known to enhance its thermal stability and mechanical properties.[3] Polymers containing adamantyl groups generally exhibit high glass transition temperatures (Tg), which is crucial for maintaining pattern fidelity during processing. While specific Tg values for the homopolymers of EAMA and MAMA are not provided in the compared literature, it is established that adamantane-containing polymers have significantly higher thermal stability than conventional methacrylates like poly(methyl methacrylate) (PMMA).[3]
The mechanical properties of the resulting polymers are also enhanced by the adamantyl groups, contributing to improved pattern collapse resistance. However, a direct comparison of the Young's modulus or other mechanical metrics for EAMA- and MAMA-based polymers is not available in the reviewed literature.
Lithographic Performance
The ultimate measure of a photoresist monomer's performance lies in its lithographic capabilities, including sensitivity, resolution, and line-edge roughness (LER). The work by Furukawa et al. suggests that the choice of the adamantyl derivative can influence these parameters. Their research on terpolymers for various exposure sources indicates that subtle changes in the chemical structure of the acid-labile group, such as the difference between a methyl and an ethyl group, can impact the overall lithographic performance.[1] However, specific quantitative data on sensitivity (mJ/cm²) and resolution (nm) from this direct comparison is not detailed in the available abstracts.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible synthesis and evaluation of these materials. Below are representative procedures for the synthesis of the monomers and a general workflow for the preparation and characterization of photoresist polymers.
Synthesis of 2-Alkyl-2-adamantyl methacrylates
A common method for the synthesis of both EAMA and MAMA involves the esterification of the corresponding 2-alkyl-2-adamantanol with methacryloyl chloride in the presence of a base.[6]
Materials:
-
2-methyl-2-adamantanol or 2-ethyl-2-adamantanol
-
Methacryloyl chloride
-
Triethylamine
-
Methylene chloride (anhydrous)
-
Nitrogen gas
-
Silica gel for chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a dry, nitrogen-purged flask cooled to between -30 °C and 0 °C, dissolve an equimolar amount of the respective 2-alkyl-2-adamantanol and an excess of triethylamine in anhydrous methylene chloride.
-
Slowly add methacryloyl chloride dropwise to the stirred solution while maintaining the low temperature.
-
Continue stirring the reaction mixture for several hours at the lowered temperature.
-
After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the pure monomer.[6]
General Workflow for Photoresist Formulation and Evaluation
The following diagram illustrates a typical workflow for the formulation of a chemically amplified photoresist using either EAMA or MAMA and its subsequent evaluation.
Caption: A general workflow for the synthesis, formulation, and evaluation of photoresists based on adamantyl methacrylate monomers.
Mechanism of Action in Chemically Amplified Resists
The functionality of both EAMA and MAMA in positive-tone photoresists is predicated on the acid-catalyzed deprotection mechanism. The following diagram illustrates this process.
Caption: The mechanism of a chemically amplified resist using adamantyl methacrylate monomers.
Conclusion
Both this compound and 2-methyl-2-adamantyl methacrylate are high-performance monomers that enable the production of advanced photoresist materials with desirable properties such as high thermal stability and etch resistance. The choice between EAMA and MAMA may depend on the specific requirements of the lithographic process, including the exposure source and desired performance metrics. While the available literature suggests that even the subtle difference between an ethyl and a methyl group on the adamantyl cage can influence lithographic performance, a comprehensive, publicly available dataset for a direct, quantitative comparison is still needed to fully elucidate their respective advantages and disadvantages. Further research directly comparing the thermal, mechanical, and detailed lithographic performance of polymers derived from EAMA and MAMA under identical conditions would be highly valuable to the scientific community and the semiconductor industry.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Methyl-2-adamantyl methacrylate | High Purity [benchchem.com]
- 3. Synthesis of adamantane-containing methacrylate polymers: Charact...: Ingenta Connect [ingentaconnect.com]
- 5. 2-Methyl-2-adamantyl methacrylate | C15H22O2 | CID 9837566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spie.org [spie.org]
comparison of EADMA and adamantyl methacrylate (MAdMA) in photoresists
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of smaller feature sizes in microelectronics, the composition of photoresists plays a pivotal role. Chemically amplified resists (CARs) designed for 193 nm (ArF) lithography rely on a delicate balance of properties, including transparency, etch resistance, and precise, acid-catalyzed deprotection. Within the family of alicyclic methacrylates, which are incorporated into photoresist polymers to enhance etch resistance, 1-ethyl-2-adamantyl methacrylate (EADMA) and 1-adamantyl methacrylate (MAdMA) have emerged as critical building blocks. This guide provides an in-depth technical comparison of these two monomers, drawing upon experimental data to elucidate their respective impacts on photoresist performance.
At a Glance: EADMA vs. MAdMA
| Feature | EADMA (1-ethyl-2-adamantyl methacrylate) | MAdMA (1-adamantyl methacrylate) |
| Structure | Adamantyl cage with an ethyl substituent at a bridgehead position, linked to a methacrylate group. | Adamantyl cage linked directly to a methacrylate group at a bridgehead position. |
| Deprotection Reactivity | Higher; approximately 2.5 times greater than MAdMA.[1] | Lower.[1] |
| Resolution | Potentially higher resolution capabilities. | Good resolution, but may be outperformed by EADMA. |
| Etch Resistance | High, characteristic of adamantyl-containing polymers. | High, comparable to novolak resists in certain plasma chemistries.[1] |
| Primary Application | Advanced ArF photoresists requiring high sensitivity and resolution. | A widely used monomer for enhancing etch resistance in ArF photoresists.[2] |
Delving Deeper: A Structural and Mechanistic Comparison
The performance differences between EADMA and MAdMA in a photoresist system are fundamentally rooted in their molecular structures. Both monomers feature the bulky, diamondoid structure of adamantane, which is key to their function. This rigid, polycyclic aliphatic group increases the carbon-to-hydrogen ratio in the polymer, significantly enhancing its resistance to plasma etching, a critical step in transferring the patterned image to the underlying substrate.[1][3]
The key differentiator lies in the substitution on the adamantyl cage. MAdMA has a methyl group at the tertiary carbon where the methacrylate is attached, while EADMA possesses an ethyl group at the same position. This seemingly minor difference has a profound impact on the acid-catalyzed deprotection reaction that is central to the function of chemically amplified resists.
The Deprotection Mechanism: A Tale of Two Carbocations
In a positive-tone chemically amplified resist, exposure to light generates a strong acid from a photoacid generator (PAG). During the subsequent post-exposure bake (PEB), this acid catalyzes the cleavage of the bulky adamantyl group, converting the insoluble polymer into a more soluble form in the aqueous developer (typically tetramethylammonium hydroxide, TMAH).[4][5] This process hinges on the stability of the carbocation intermediate formed upon protonation of the ester carbonyl.
Caption: Acid-catalyzed deprotection mechanism for EADMA and MAdMA.
The ethyl group in EADMA is more electron-donating than the methyl group in MAdMA. This increased inductive effect stabilizes the resulting tertiary carbocation to a greater extent. Consequently, the activation energy for the cleavage of the adamantyl group is lower for EADMA. Experimental evidence supports this, showing the deprotection conversion of the EADMA group to be approximately 2.5 times higher than that of the MAdMA group under the same conditions.[1] This higher reactivity can translate to a higher photosensitivity for the resist, requiring a lower exposure dose to achieve the desired deprotection.
Performance Metrics: A Head-to-Head Comparison
Resolution
The ultimate goal of a photoresist is to resolve fine features with high fidelity. The choice between EADMA and MAdMA can influence this critical parameter. Studies have shown that in electron beam lithography, resists incorporating EADMA can achieve higher resolution than those with MAdMA. For example, a poly(vinylphenol) based resist with EADMA resolved 98 nm hole patterns, whereas a similar resist with MAdMA resolved 104 nm patterns. This suggests that the subtle difference in the leaving group can impact the precision of the patterned features.
Etch Resistance
A key motivation for incorporating adamantyl-containing monomers is to improve the plasma etch resistance of methacrylate-based photoresists, which are inherently less robust than the aromatic polymers used in older lithography generations.[3] The rigid, cage-like structure of adamantane provides a high carbon density, which is crucial for withstanding plasma etching environments.
Experimental data for a polymer containing MAdMA and mevalonic lactone methacrylate (MLMA) shows etch rates that are significantly better than poly(methyl methacrylate) (PMMA) and approach that of a conventional novolak resist in CF4 and Ar plasmas.[1]
Table 1: Relative Dry-Etch Rates [1]
| Polymer | Relative Etch Rate in Ar | Relative Etch Rate in CF4 | Relative Etch Rate in Cl2 |
| Novolak | 1.00 | 1.00 | 1.00 |
| Poly(MAdMA-co-MLMA) | 1.03 | 1.05 | 1.25 |
| PMMA | 1.70 | 1.45 | 1.23 |
Line Edge Roughness (LER) and Dissolution Kinetics
Line edge roughness is a critical parameter in advanced lithography, representing the deviation of a feature edge from a smooth, ideal shape. While no direct comparative studies on the LER of EADMA versus MAdMA resists were identified, we can infer potential differences based on their deprotection kinetics. The higher reactivity of EADMA could lead to a more defined and sharper deprotection front, which is generally associated with lower LER. However, factors such as acid diffusion length and the homogeneity of the polymer also play significant roles.
The dissolution of the exposed resist in the developer is a complex process. The incorporation of bulky, hydrophobic adamantyl groups generally serves to inhibit the dissolution of the unexposed polymer.[4][5] The significant change in polarity upon deprotection leads to a high dissolution contrast between exposed and unexposed regions. The faster and more complete deprotection of EADMA-containing polymers could lead to more favorable dissolution kinetics, potentially contributing to cleaner patterns and lower defectivity.
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following section outlines the key experimental workflows, synthesized from methodologies described in the scientific literature.[1][6][7]
Monomer Synthesis: EADMA and MAdMA
The synthesis of both EADMA and MAdMA typically involves the esterification of the corresponding adamantyl alcohol with methacryloyl chloride in the presence of a base.[1]
Caption: General workflow for the synthesis of adamantyl methacrylate monomers.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the respective adamantyl alcohol (2-ethyl-2-adamantanol for EADMA or 1-adamantanol for MAdMA) and triethylamine in anhydrous methylene chloride, cooled to 0°C under a nitrogen atmosphere, add methacryloyl chloride dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure monomer.[1]
Polymer Synthesis: Copolymerization
For use in photoresists, EADMA and MAdMA are typically copolymerized with other monomers to achieve a balance of properties. A common approach is to create a terpolymer with a lactone-containing methacrylate (e.g., γ-butyrolactone methacrylate, GBLMA) for adhesion and dissolution modification, and a hydroxyl-containing methacrylate (e.g., 3-hydroxy-1-adamantyl methacrylate, HAMA) for polarity and aqueous developer compatibility.
Step-by-Step Protocol:
-
Monomer Solution: Dissolve the desired molar ratio of EADMA or MAdMA, GBLMA, and HAMA in a suitable solvent such as dioxane.
-
Initiator: Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN).
-
Polymerization: Heat the solution under a nitrogen atmosphere at a temperature appropriate for the initiator (e.g., 60-80°C) for a specified time.
-
Precipitation: After polymerization, cool the solution and precipitate the polymer by pouring the solution into a non-solvent like methanol or a hexane/isopropanol mixture.
-
Purification: Collect the precipitated polymer by filtration and purify by re-precipitation to remove unreacted monomers and low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven.
Photoresist Formulation and Lithographic Evaluation
Caption: Standard workflow for photoresist formulation and lithographic evaluation.
Step-by-Step Protocol:
-
Formulation: Dissolve the synthesized polymer in a casting solvent such as propylene glycol methyl ether acetate (PGMEA). Add a photoacid generator (PAG) and a quencher (a base to control acid diffusion).
-
Coating: Spin-coat the photoresist formulation onto a silicon wafer, typically treated with an anti-reflective coating.
-
Soft Bake (PAB): Bake the coated wafer to remove the casting solvent.
-
Exposure: Expose the wafer to 193 nm light through a patterned mask using an ArF exposure tool.
-
Post-Exposure Bake (PEB): Bake the wafer to drive the acid-catalyzed deprotection reaction.
-
Development: Immerse the wafer in an aqueous solution of 2.38% TMAH to dissolve the exposed regions.
-
Analysis: Rinse the wafer with deionized water, dry, and analyze the resulting patterns using a scanning electron microscope (SEM) to determine resolution, line width, and LER.
Conclusion and Future Outlook
The choice between EADMA and MAdMA in a photoresist formulation represents a classic trade-off in materials science. EADMA offers the potential for higher sensitivity and resolution due to its more reactive leaving group, which could be advantageous for pushing the limits of lithography. MAdMA, being a well-established and effective monomer, provides a robust solution for enhancing etch resistance.
For researchers developing next-generation photoresists, the selection will depend on the specific performance targets. For applications demanding the highest possible resolution and sensitivity, EADMA is a compelling candidate. For processes where etch resistance is the primary concern and a wider process window is desired, MAdMA remains a strong choice.
Further research directly comparing the LER and dissolution kinetics of resists that differ only in their EADMA or MAdMA content would provide invaluable data for the rational design of advanced photoresist materials. As the industry moves towards even smaller nodes and new lithographic techniques such as Extreme Ultraviolet (EUV) lithography, the fundamental understanding of how subtle molecular changes in monomers like EADMA and MAdMA impact the entire lithographic process will continue to be of paramount importance.
References
- 1. fujitsu.com [fujitsu.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups | MDPI [mdpi.com]
- 5. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polymersource.ca [polymersource.ca]
- 7. US7399806B2 - Synthesis of photoresist polymers - Google Patents [patents.google.com]
A Comparative Guide to the Acid Reactivity of 2-Ethyl-2-adamantyl Methacrylate and Other Monomers
For Researchers, Scientists, and Drug Development Professionals
The acid-labile nature of specific methacrylate monomers is a cornerstone of advanced materials science, particularly in the formulation of chemically amplified photoresists for microlithography and the development of pH-responsive drug delivery systems. Among these, 2-Ethyl-2-adamantyl methacrylate (EAdMA) has emerged as a critical component due to its unique reactivity profile. This guide provides an objective comparison of the acid-catalyzed deprotection of EAdMA against other commonly used bulky methacrylate monomers, supported by experimental data and detailed protocols.
Introduction to Acid-Labile Methacrylates
Acid-catalyzed deprotection is a chemical reaction where a protecting group is removed from a molecule in the presence of an acid. In the context of methacrylate polymers, this reaction is crucial for altering the polymer's solubility. For instance, in photoresist technology, the insoluble polymer becomes soluble in a developer solution upon deprotection, allowing for the creation of intricate patterns. The efficiency of this process is dictated by the acid reactivity of the monomer's ester group. A key factor in this reactivity is the stability of the carbocation formed during the acid-catalyzed hydrolysis of the ester. Monomers that form more stable tertiary carbocations will undergo deprotection more readily.
Comparative Analysis of Acid Reactivity
The acid reactivity of methacrylate monomers is primarily determined by the structure of the ester side chain. Bulky substituents that can form stable carbocations upon cleavage are more susceptible to acid-catalyzed hydrolysis. This section compares the reactivity of this compound (EAdMA) with other adamantyl and non-adamantyl methacrylates.
A key study directly compared the acid reactivity of this compound (EAdMA) and 2-Methyl-2-adamantyl methacrylate (MAdMA). It was found that the ethyl group in EAdMA, being more electron-donating than the methyl group in MAdMA, enhances the stability of the resulting tertiary carbocation, thereby increasing the acid-catalyzed deprotection rate. This makes EAdMA a more reactive monomer under acidic conditions.
While direct quantitative comparisons across a wide range of monomers under identical conditions are scarce in publicly available literature, the general order of reactivity can be inferred from the stability of the carbocation formed from the leaving group.
Table 1: Comparison of Acid Reactivity and Properties of Various Methacrylate Monomers
| Monomer | Structure | Leaving Group Carbocation Stability | Relative Acid Reactivity | Key Properties & Applications |
| This compound (EAdMA) | C(=C)(C)C(=O)OC(CC)(C1CC2CC(C1)CC2C3)C3 | Tertiary, stabilized by ethyl and adamantyl groups | High | High etch resistance, used in advanced photoresists. |
| 2-Methyl-2-adamantyl methacrylate (MAdMA) | C(=C)(C)C(=O)OC(C)(C1CC2CC(C1)CC2C3)C3 | Tertiary, stabilized by methyl and adamantyl groups | Moderate to High | High etch resistance, common in photoresist formulations. |
| 1-Adamantyl methacrylate (1-AdMA) | C(=C)(C)C(=O)OC1C2CC3CC(C2)CC1C3 | Tertiary | Moderate | Good etch resistance. |
| tert-Butyl methacrylate (tBMA) | C(=C)(C)C(=O)OC(C)(C)C | Tertiary | Moderate | Widely used in photoresists and as a protecting group. |
| Isobornyl methacrylate (IBOMA) | CC1(C)C2CCC1(C)C2OC(=O)C(=C)C | Secondary (rearranges to tertiary) | Lower than tertiary adamantyls | Good thermal stability, used in coatings and adhesives. |
Note: The relative acid reactivity is a qualitative assessment based on carbocation stability principles. Quantitative rate constants are highly dependent on specific experimental conditions (acid strength, temperature, solvent, and polymer matrix effects).
Experimental Protocols
The standard method for determining the acid reactivity of these monomers involves monitoring the deprotection reaction in a polymer film using Fourier Transform Infrared (FTIR) Spectroscopy.
Experimental Protocol: Monitoring Deprotection Kinetics by FTIR Spectroscopy
1. Materials and Sample Preparation:
- Polymer Synthesis: Synthesize copolymers of the methacrylate monomer to be tested with a non-reactive co-monomer (e.g., methyl methacrylate) to create a film-forming polymer. The acid-labile monomer content is typically in the range of 30-50 mol%.
- Photoacid Generator (PAG): A thermally stable PAG (e.g., triphenylsulfonium triflate) is blended with the polymer in a suitable solvent (e.g., propylene glycol methyl ether acetate - PGMEA). The PAG concentration is typically 1-5% by weight of the polymer.
- Film Preparation: The polymer/PAG solution is spin-coated onto an infrared-transparent substrate, such as a silicon wafer, to form a thin film of uniform thickness (typically 100-200 nm).
- Post-Apply Bake (PAB): The coated substrate is baked on a hot plate (e.g., at 110°C for 60 seconds) to remove the casting solvent.
2. FTIR Measurement:
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a transmission sample compartment and a programmable heating stage.
- Initial Spectrum: An initial FTIR spectrum of the polymer film is recorded before acid generation.
- Acid Generation: The film is exposed to a UV light source (e.g., a 248 nm or 193 nm excimer laser or a broad-band UV lamp) to photolytically generate acid from the PAG. The exposure dose should be sufficient to generate a known concentration of acid.
- Post-Exposure Bake (PEB) and In-situ Monitoring: The sample is then heated to a specific temperature on the heating stage inside the FTIR spectrometer. A series of FTIR spectra are collected at regular time intervals during this post-exposure bake.
3. Data Analysis:
- Spectral Changes: The acid-catalyzed deprotection of the methacrylate ester results in the formation of a carboxylic acid group and the corresponding alkene. This chemical change is monitored by observing the decrease in the absorbance of a characteristic vibrational band of the protecting group (e.g., the C-O-C stretch of the ester) and the increase in the absorbance of the O-H stretch of the carboxylic acid.
- Quantification: The extent of deprotection at each time point is calculated by integrating the area of the disappearing or appearing peaks and normalizing it to the initial peak area.
- Kinetic Analysis: The deprotection data is then plotted as a function of time. The initial phase of the reaction often follows first-order kinetics, and the rate constant (k) can be determined from the slope of a plot of ln(1 - deprotection fraction) versus time.
Reaction Mechanism and Logical Relationships
The acid-catalyzed deprotection of a tertiary alkyl methacrylate, such as EAdMA, proceeds through a well-established AAL1-type mechanism. This involves the protonation of the carbonyl oxygen, followed by the cleavage of the alkyl-oxygen bond to form a stable tertiary carbocation and a carboxylic acid.
Caption: Acid-catalyzed deprotection mechanism of a tertiary alkyl methacrylate.
Conclusion
The acid reactivity of this compound is a critical parameter influencing its performance in applications such as advanced photoresists. The presence of the electron-donating ethyl group enhances the stability of the tertiary carbocation formed during deprotection, making EAdMA more reactive than its methyl-substituted counterpart, MAdMA. Understanding the relative reactivity of EAdMA compared to other monomers like tBMA is essential for the rational design of new materials with tailored properties. The provided experimental protocol using FTIR spectroscopy offers a robust method for quantifying these reactivity differences, enabling researchers and developers to make informed decisions in the selection of monomers for their specific applications. Further research providing direct quantitative comparisons of the deprotection kinetics of a wider range of bulky methacrylates under standardized conditions would be highly valuable to the scientific community.
Adamantane-Based Methacrylates Show Superior Etch Resistance for Advanced Lithography
For researchers, scientists, and drug development professionals at the forefront of microfabrication and nanotechnology, the choice of photoresist material is critical. The ability of a resist to withstand plasma etching processes directly impacts the fidelity of pattern transfer and the ultimate performance of the fabricated device. Adamantane-based methacrylates have emerged as a key component in advanced photoresist formulations, offering enhanced plasma etch resistance compared to conventional methacrylate polymers.
This guide provides a comparative analysis of the etch rates of various adamantane-containing methacrylate polymers, supported by experimental data from peer-reviewed studies. It is designed to assist in the selection of optimal materials for demanding lithographic applications.
Enhanced Etch Resistance Through Adamantane Incorporation
The bulky, three-dimensional cage structure of the adamantane molecule is the primary reason for its effectiveness in improving the etch resistance of methacrylate-based polymers. This rigid, carbon-rich moiety enhances polymer backbone stability and reduces the rate of chain scission and material removal during plasma exposure.
The incorporation of adamantane into a polymer matrix increases its carbon density, a key factor in resisting plasma etching. The relationship between the adamantane structure and the resulting etch resistance can be visualized as a logical progression:
EADMA in 193 nm vs. EUV Lithography: A Clarification on Materials and Performance
A direct comparison of the performance of a material designated as EADMA (epoxy-anhydride-dimethacrylate) in 193 nm and EUV (Extreme Ultraviolet) lithography is not feasible based on publicly available scientific literature and technical documentation. Extensive searches have not identified "EADMA" as a standard or recognized photoresist material used in these advanced semiconductor manufacturing processes. The components mentioned—epoxy, anhydride, and dimethacrylate—are common in polymer chemistry, but their specific combination as a photoresist for 193 nm or EUV applications is not documented in the provided search results. Epoxy and anhydride resins are, however, widely used in semiconductor packaging due to their excellent adhesion and thermal stability.[1][2][3]
While a direct comparison of EADMA is not possible, this guide will provide a comparative overview of the typical photoresist materials and their performance characteristics in 193 nm immersion and EUV lithography, which are the current workhorses for advanced microchip fabrication.[4]
General Comparison of Photoresists for 193 nm and EUV Lithography
Modern lithography relies heavily on Chemically Amplified Resists (CARs) for both 193 nm and EUV wavelengths.[5] A CAR typically consists of a polymer resin, a photoacid generator (PAG), and a quencher dissolved in a solvent.[6] The fundamental principle involves the PAG generating a strong acid upon exposure to light, which then catalyzes a change in the polymer's solubility during a subsequent heating step. This catalytic nature provides the high sensitivity required for high-volume manufacturing.
The primary differences in photoresist performance between 193 nm and EUV lithography stem from the vast difference in the energy of the photons used (6.4 eV for 193 nm vs. 92.5 eV for 13.5 nm EUV).[7][8]
Key Performance Metrics
| Performance Metric | 193 nm Immersion Lithography | EUV Lithography | Rationale for Difference |
| Resolution | Down to ~38 nm half-pitch (multi-patterning enables smaller features) | Down to ~13 nm half-pitch and beyond (approaching 8 nm with High-NA)[7][9] | EUV's much shorter wavelength (13.5 nm vs. 193 nm) fundamentally allows for the printing of smaller features, as resolution is proportional to wavelength.[7] |
| Sensitivity (Dose) | Typically 10-50 mJ/cm² | Typically 20-80 mJ/cm² (can be higher) | EUV sources are less powerful than 193 nm lasers. Also, the high energy of EUV photons leads to stochastic effects (randomness in photon absorption and secondary electron generation), requiring a trade-off between dose, resolution, and noise. |
| Line-Edge Roughness (LER) | Generally lower and well-controlled | A major challenge due to stochastic effects and smaller feature sizes.[4] | The random nature of EUV photon absorption and the generation of secondary electrons create variability at the resist-developer interface, leading to rougher lines. |
| Outgassing | Less critical concern | Critical concern | The high-energy EUV photons can break down resist components, which can then outgas and contaminate the vacuum optics of the EUV scanner. Materials must be designed to minimize this. |
| Photoresist Material | Acrylate-based polymers are common.[6] | Metal-oxide resists (MORs) are emerging alongside organic CARs to improve EUV absorption and etch resistance.[10][11] | EUV photons are absorbed differently than 193 nm photons. Materials with higher EUV absorbance are needed for better sensitivity. MORs offer higher absorption and etch durability.[10] |
Experimental Protocols: A General Overview
While specific protocols for "EADMA" are unavailable, a typical lithography process for evaluating a new photoresist (for either 193 nm or EUV) would follow these general steps:
-
Wafer Preparation: A silicon wafer is cleaned and primed with an adhesion promoter (e.g., HMDS).
-
Underlayer/ARC Coating: An anti-reflective coating (ARC) or other underlayer is spin-coated onto the wafer and baked to minimize reflections during exposure.
-
Photoresist Coating: The photoresist is spin-coated on top of the underlayer to a precise thickness (e.g., 30-100 nm).
-
Soft Bake (Post-Apply Bake - PAB): The wafer is baked to remove the solvent from the photoresist film.
-
Exposure: The wafer is exposed to either a 193 nm immersion scanner or an EUV scanner. A focus-exposure matrix (FEM) is typically performed to determine the optimal process window.
-
Post-Exposure Bake (PEB): The wafer is baked again to drive the acid-catalyzed chemical reaction within the resist.[5]
-
Development: The wafer is treated with a developer solution (typically an aqueous base like TMAH) to dissolve either the exposed (positive-tone) or unexposed (negative-tone) regions of the photoresist.
-
Hard Bake: A final bake may be performed to further stabilize the patterned resist.
-
Metrology: The patterned features are measured using a scanning electron microscope (SEM) to determine critical dimension (CD), LER, and pattern fidelity.
Visualization of the Chemically Amplified Resist (CAR) Mechanism
The following diagram illustrates the fundamental workflow of a positive-tone Chemically Amplified Resist, which is a core technology for both 193 nm and EUV lithography.
References
- 1. Six Specialty Resin Materials Commonly Used in the Semiconductor Field [honyplastic.com]
- 2. pcimag.com [pcimag.com]
- 3. resonac.com [resonac.com]
- 4. semiengineering.com [semiengineering.com]
- 5. Advancements in Lithography Techniques and Emerging Molecular Strategies for Nanostructure Fabrication | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. drpress.org [drpress.org]
- 8. wisdomtree.com [wisdomtree.com]
- 9. asml.com [asml.com]
- 10. Advances in metal-based photoresist materials for EUV lithography and lithographic mechanisms - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. semiengineering.com [semiengineering.com]
A Comparative Guide to Adamantane-Based Photoresist Monomers: EADMA, IPAMA, and MADMA
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of ever-smaller feature sizes in microelectronics and advanced drug delivery systems, the choice of photoresist monomer is paramount. Adamantane-based methacrylate monomers have emerged as critical components in advanced photoresist formulations, particularly for 193 nm (ArF) lithography, owing to their unique combination of properties. This guide provides a detailed comparison of three key adamantane-based monomers: 2-Ethyl-2-adamantyl methacrylate (EADMA), 2-Isopropyl-2-adamantyl methacrylate (IPAMA), and 2-Methyl-2-adamantyl methacrylate (MADMA). This objective analysis, supported by experimental data, will assist researchers in selecting the optimal monomer for their specific application.
Chemical Structures
The fundamental structures of EADMA, IPAMA, and MADMA are based on an adamantyl cage functionalized with a methacrylate group. The key difference lies in the alkyl substituent at the 2-position of the adamantyl cage, which significantly influences the monomer's and resulting polymer's properties.
Figure 1: Chemical structures of EADMA, IPAMA, and MADMA.
Performance Comparison
The performance of a photoresist is primarily evaluated based on its resolution, sensitivity, and etch resistance. The bulky, alicyclic adamantyl group in EADMA, IPAMA, and MADMA contributes favorably to etch resistance. However, the nature of the alkyl substituent (ethyl, isopropyl, or methyl) influences the polymer's dissolution characteristics and its response to exposure, thereby affecting resolution and sensitivity.
A comparative study of terpolymers containing these adamantyl methacrylate derivatives provides insights into their relative performance. The polymers were composed of the adamantyl methacrylate (the acid-labile group), 3-hydroxy-1-adamantyl methacrylate (HAdMA, the polar group), and γ-butyrolactone methacrylate (GBLMA, the lactone group).
| Monomer | Polymer Composition (molar ratio) | Resolution (nm) | Sensitivity (Eth, mJ/cm²) |
| MADMA | MAdMA/HAdMA/GBLMA (35/21/44) | 100 | 10.5 (ArF) |
| EADMA | EAdMA/HAdMA/GBLMA (32/13/55) | 90 | 9.8 (ArF) |
| IPAMA | PAdMA/HAdMA/GBLMA (23/29/49) | 110 | 11.2 (ArF) |
Table 1: Comparative lithographic performance of terpolymers based on EADMA, IPAMA (PAdMA), and MADMA under ArF exposure. Data extracted from Furukawa et al.[1]
Key Observations:
-
Resolution: The terpolymer incorporating EADMA exhibited the highest resolution (90 nm), suggesting that the ethyl group may provide a better balance of dissolution properties for finer patterning compared to the methyl and isopropyl groups under the tested conditions.[1]
-
Sensitivity: The EADMA-containing polymer also demonstrated the highest sensitivity (lowest Eth value), indicating a more efficient deprotection reaction upon exposure.[1]
Experimental Protocols
To ensure reproducible and comparable results, detailed experimental protocols are crucial. The following sections outline typical methodologies for evaluating the performance of photoresists based on these monomers.
Lithographic Evaluation
This workflow outlines the typical steps for patterning a photoresist and evaluating its resolution and sensitivity.
Figure 2: A typical experimental workflow for lithographic evaluation of photoresists.
Detailed Steps:
-
Substrate Preparation: Silicon wafers are cleaned and treated with an adhesion promoter like hexamethyldisilazane (HMDS).
-
Photoresist Formulation: The adamantyl methacrylate monomer is copolymerized with other functional monomers (e.g., lactone-containing and polar monomers) via free-radical polymerization. The resulting polymer is dissolved in a suitable solvent (e.g., propylene glycol methyl ether acetate - PGMEA) along with a photoacid generator (PAG) and a base quencher to form the photoresist solution.
-
Spin Coating and Soft Bake: The photoresist solution is spin-coated onto the silicon wafer to achieve a uniform film of desired thickness (typically 100-300 nm). A soft bake is then performed to remove the solvent.
-
Exposure: The coated wafer is exposed to a 193 nm ArF excimer laser through a photomask.
-
Post-Exposure Bake (PEB): A PEB step is crucial for chemically amplified resists to drive the acid-catalyzed deprotection of the adamantyl group.
-
Development: The wafer is immersed in a developer solution, typically a 2.38 wt% aqueous solution of tetramethylammonium hydroxide (TMAH), to dissolve the exposed (for positive-tone) or unexposed (for negative-tone) regions.
-
Analysis: The patterned resist is examined using a scanning electron microscope (SEM) to determine the resolution and line-edge roughness (LER). Sensitivity (Eth) is determined by measuring the dose-to-clear for a large exposed area.
Plasma Etch Resistance Evaluation
This process details how the durability of the patterned photoresist is tested against plasma etching, a critical step in transferring the pattern to the underlying substrate.
Figure 3: Workflow for evaluating the plasma etch resistance of a photoresist film.
Detailed Steps:
-
Sample Preparation: A uniform film of the photoresist is coated onto a silicon wafer. The initial thickness is measured using an ellipsometer.
-
Plasma Etching: The coated wafer is placed in a reactive ion etching (RIE) chamber. The etching process is carried out using a specific gas chemistry (e.g., a mixture of CF4 and O2, or Cl2 and O2), RF power, pressure, and time.
-
Final Thickness Measurement: After etching, the final thickness of the photoresist film is measured again using an ellipsometer.
-
Etch Rate Calculation: The etch rate is calculated by dividing the difference between the initial and final thickness by the etch time. This rate is often compared to that of a standard photoresist (e.g., a novolac-based resist) or the substrate material to determine the etch selectivity.
Conclusion
The choice between EADMA, IPAMA, and MADMA for photoresist formulations depends on the specific performance requirements of the application. The available data suggests that EADMA may offer a superior balance of high resolution and sensitivity in ArF lithography. MADMA provides a solid baseline performance and is widely studied. IPAMA , with its bulkier isopropyl group, may offer advantages in certain formulations but appears to have slightly lower resolution and sensitivity based on the compared terpolymers.
The inherent etch resistance imparted by the adamantyl cage is a common advantage of all three monomers. Further optimization of the polymer platform, including the choice of co-monomers, photoacid generators, and processing conditions, is crucial to fully exploit the potential of each of these adamantyl-based building blocks. This guide provides a foundational understanding to aid researchers in their material selection and process development for next-generation lithographic applications.
References
A Comparative Guide to Poly(2-Ethyl-2-adamantyl methacrylate) for Advanced Lithographic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-property relationships of poly(2-Ethyl-2-adamantyl methacrylate) (PEMA), a key polymer in advanced photoresist formulations. We will delve into its performance characteristics, supported by experimental data, and compare it with alternative polymers used in the semiconductor and microfabrication industries. Detailed experimental protocols for key characterization techniques are also provided to aid in reproducing and expanding upon these findings.
The Role of Adamantane in Photoresist Polymers
The adamantyl group, a bulky, diamondoid hydrocarbon, is a critical component in many modern photoresist polymers. Its incorporation into a polymer backbone, such as in PEMA, imparts several desirable properties essential for high-resolution lithography. The rigid and voluminous nature of the adamantyl moiety enhances the polymer's thermal stability, increases its glass transition temperature (Tg), and significantly improves its resistance to plasma etching processes used to transfer the patterned image to the underlying substrate.[1][2][3][4]
The 2-alkyl-2-adamantyl ester functionality, as seen in PEMA, also plays a crucial role in the chemical amplification process of photoresists. This acid-labile group can be cleaved in the presence of a photo-generated acid, leading to a significant change in the polymer's solubility in the developer solution. This sharp solubility switch is fundamental to achieving high-resolution patterns in chemically amplified resists.
Chemical Structure and Synthesis
Poly(this compound) is synthesized through the polymerization of the this compound monomer. The monomer itself can be synthesized via the esterification of 2-ethyl-2-adamantanol with methacryloyl chloride or through transesterification with vinyl methacrylate.[1]
Caption: Synthesis of PEMA from its monomer.
Comparative Performance Data
To objectively evaluate the performance of PEMA, it is essential to compare its key physical and lithographic properties with those of other relevant photoresist polymers. The following tables summarize available data for PEMA, the widely used poly(methyl methacrylate) (PMMA), and another adamantyl-containing polymer, poly(2-methyl-2-adamantyl methacrylate) (PMAdMA).
Table 1: Physical Properties of Photoresist Polymers
| Property | Poly(this compound) (PEMA) | Poly(methyl methacrylate) (PMMA) | Poly(2-methyl-2-adamantyl methacrylate) (PMAdMA) |
| Glass Transition Temperature (Tg) | ~170-190 °C (estimated) | 105-128 °C[5] | High (specific value not found)[1] |
| Thermal Decomposition Temperature (Td) | High (specific value not found) | ~280-420 °C[6] | High[1] |
| Young's Modulus (E) | Not Found | 1.8 - 3.3 GPa[1] | Not Found |
Table 2: Lithographic Performance Comparison
| Parameter | PEMA-based Resist | PMMA-based Resist | PMAdMA-based Resist |
| Primary Application | 193 nm (ArF) Lithography | E-beam, Deep UV Lithography | 193 nm (ArF) Lithography |
| Resolution | High (sub-100 nm features achievable in copolymers) | High (down to 10 nm with e-beam) | High (sub-100 nm features achievable in copolymers) |
| Sensitivity | High (in chemically amplified formulations) | Low | High (in chemically amplified formulations) |
| Etch Resistance | High | Poor[8] | High[1] |
Structure-Property Relationship Analysis
The data, although incomplete for the PEMA homopolymer, highlights a clear structure-property relationship. The incorporation of the bulky ethyl-adamantyl group in PEMA is expected to significantly increase the glass transition temperature compared to PMMA, which lacks this rigid side group. This is a direct consequence of the restricted chain mobility imposed by the adamantane cage. This higher Tg is advantageous for lithographic processing as it prevents pattern deformation during thermal steps like post-exposure bake.
Furthermore, the adamantane structure contributes to a higher carbon-to-hydrogen ratio, which is a known factor for improving plasma etch resistance.[1] This is a critical advantage of PEMA and other adamantyl-containing polymers over PMMA, which is known for its poor etch resistance.
Experimental Protocols
To ensure the reproducibility and further investigation of the properties of PEMA and its alternatives, detailed experimental protocols for key characterization techniques are provided below.
Synthesis of this compound Monomer
A common method for the synthesis of the PEMA monomer is through the transesterification of 2-ethyladamantanol with vinyl methacrylate.[1]
Caption: Workflow for monomer synthesis.
Polymer Characterization
Glass Transition Temperature (Tg) Determination by Differential Scanning Calorimetry (DSC)
-
A small sample (5-10 mg) of the polymer is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is subjected to a heat-cool-heat cycle, typically from room temperature to a temperature above the expected Tg (e.g., 250°C) at a controlled heating and cooling rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Thermal Decomposition Temperature (Td) by Thermogravimetric Analysis (TGA)
-
A small sample (5-10 mg) of the polymer is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen) to a high temperature (e.g., 600°C).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The Td is often reported as the temperature at which 5% weight loss occurs (Td5).
Young's Modulus of Thin Films
The Young's modulus of thin polymer films, crucial for understanding the mechanical stability of photoresist patterns, can be measured using various techniques such as nanoindentation or wrinkling-based metrology.
Lithographic Performance Evaluation
The lithographic performance of a photoresist formulated with PEMA can be evaluated through the following workflow:
Caption: Lithographic evaluation workflow.
This process allows for the quantitative measurement of critical lithographic parameters:
-
Resolution: The smallest feature size that can be reliably printed.
-
Sensitivity: The exposure dose required to fully develop the resist.
-
Line Edge Roughness (LER): The deviation of a printed line edge from a perfectly smooth line.
Conclusion
Poly(this compound) stands as a promising polymer for advanced photoresist formulations, particularly for 193 nm ArF lithography. The incorporation of the ethyl-adamantyl group is key to enhancing thermal stability and etch resistance, crucial properties for fabricating next-generation semiconductor devices. While specific quantitative data for the PEMA homopolymer requires further investigation, the established structure-property relationships within adamantyl-containing methacrylates provide a strong foundation for its continued development and application. This guide provides a framework for comparing PEMA with other polymers and outlines the necessary experimental protocols to further elucidate its performance advantages.
References
- 1. 2-Methyl-2-adamantyl methacrylate | High Purity [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of adamantane-containing methacrylate polymers: Charact...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Poly(ethyl methacrylate) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
A Comparative Guide to the Kinetic Studies of EADMA Copolymerization
For researchers, scientists, and drug development professionals, understanding the kinetic behavior of 2-(N,N-diethylamino)ethyl methacrylate (EADMA) in copolymerization is crucial for designing polymers with tailored properties for applications such as gene delivery, smart hydrogels, and controlled drug release. This guide provides an objective comparison of EADMA copolymerization with various comonomers, supported by experimental data, detailed protocols, and visual workflows.
Performance Comparison: Reactivity Ratios
The copolymerization behavior of two monomers is described by their reactivity ratios (r1 and r2). These ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (homopolymerization) versus the other monomer (copolymerization).[1][2][3] This section summarizes the reactivity ratios for EADMA (M1) with different comonomers (M2) from various studies.
| Comonomer (M2) | r(EADMA) (r1) | r(Comonomer) (r2) | Solvent | Temperature (°C) | Polymerization Method | Reference |
| Poly(ethylene glycol) methyl ether methacrylate (PEGMA500) | 0.81 ± 0.20 | 0.73 ± 0.18 | Ethanol | 70 | Free Radical | [4] |
| Poly(ethylene glycol) methyl ether methacrylate (PEGMA9) | 0.91 ± 0.12 | 0.75 ± 0.09 | p-dioxane | 70 | Free Radical | [4] |
| Poly(ethylene glycol) methyl ether methacrylate (PEGMA9) | 0.96 ± 0.13 | 0.81 ± 0.11 | Tetrahydrofuran | 66 | Free Radical | [4] |
| N',N'-dimethylaminopropyl methacrylamide-Epi (DMAPMA-Epi) | 0.03 | 1.73 | Solution | Not Specified | Free Radical | [5] |
| 2,3-dihydroxypropyl methacrylate (DHPMA) | 0.11 | 3.09 | Not Specified | Not Specified | Free Radical | [6][7][8] |
Interpretation of Reactivity Ratios:
-
r1 > 1, r2 < 1: The copolymer is enriched in monomer 1 relative to the feed.[2]
-
r1 < 1, r2 > 1: The copolymer is enriched in monomer 2 relative to the feed.[2]
-
r1 ≈ r2 ≈ 1: An ideal random copolymer is formed, with the copolymer composition matching the feed composition.[2][3]
-
r1 ≈ r2 ≈ 0: An alternating copolymer is formed.[3]
-
r1r2 = 1: Ideal copolymerization.[1]
The data indicates that the copolymerization of EADMA with PEGMA results in a nearly ideal random copolymer, as the reactivity ratios are close to one.[4] In contrast, the copolymerization with DMAPMA-Epi and DHPMA shows a strong preference for the incorporation of the comonomer.[5][6][7][8] The choice of solvent also influences the reactivity ratios, as seen in the EADMA-PEGMA9 system.[4]
Experimental Protocols
The following are generalized experimental protocols for the free radical and controlled radical copolymerization of EADMA, based on methodologies reported in the literature.
Free Radical Polymerization
This method is commonly used for the synthesis of EADMA copolymers.
Materials:
-
2-(N,N-diethylamino)ethyl methacrylate (EADMA), comonomer (e.g., PEGMA, MMA)
-
Initiator (e.g., 2,2'-azobis(2-methylpropionitrile) - AIBN)
-
Solvent (e.g., ethanol, p-dioxane, tetrahydrofuran)
-
Nitrogen or Argon gas
-
Precipitating solvent (e.g., hexane)
Procedure:
-
Monomer and Initiator Preparation: The required amounts of EADMA, the comonomer, and the initiator are dissolved in the chosen solvent in a reaction vessel.
-
Degassing: The solution is purged with an inert gas (nitrogen or argon) for a sufficient time to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: The reaction vessel is sealed and placed in a thermostatically controlled bath at the desired temperature (e.g., 70 °C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time.
-
Termination and Precipitation: The polymerization is terminated, often by rapid cooling. The resulting polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomers and initiator, and dried under vacuum to a constant weight.
-
Characterization: The copolymer composition is determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The molecular weight and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC).
Controlled Radical Polymerization (RAFT)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the synthesis of well-defined EADMA copolymers with controlled molecular weights and low polydispersity.[9][10][11]
Materials:
-
EADMA, comonomer (e.g., N-isopropylacrylamide)
-
RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate - CPADB)
-
Initiator (e.g., 4,4'-azobis(4-cyanopentanoic acid) - ACPA)
-
Solvent (e.g., 1,4-dioxane)
-
Nitrogen or Argon gas
-
Precipitating solvent
Procedure:
-
Reactant Preparation: EADMA, the comonomer, the RAFT agent (CPADB), and the initiator (ACPA) are dissolved in the solvent in a reaction vessel. The molar ratios of monomer to RAFT agent and RAFT agent to initiator are crucial for controlling the polymerization.
-
Degassing: The reaction mixture is deoxygenated by purging with an inert gas.
-
Polymerization: The reaction is carried out at a specific temperature (e.g., 70 °C) for a set time.
-
Purification: The resulting polymer is purified, typically by precipitation.
-
Characterization: The molecular weight, PDI, and composition of the copolymer are determined using GPC and NMR. Kinetic analysis involves monitoring monomer conversion over time.
Visualizing the Process
To better understand the workflow of a kinetic study for EADMA copolymerization, the following diagrams illustrate the key steps.
Caption: Experimental workflow for free radical copolymerization of EADMA.
Caption: Logical relationship in EADMA copolymerization kinetic studies.
References
- 1. Copolymer overview [copoldb.jp]
- 2. fiveable.me [fiveable.me]
- 3. Mayo–Lewis equation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Investigating the Effect of End-Group, Molecular Weight, and Solvents on the Catalyst-Free Depolymerization of RAFT Polymers: Possibility to Reverse the Polymerization of Heat-Sensitive Polymers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanical Properties of EADMA-Containing Polymers for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of polymers containing ethyl acrylate and dodecyl methacrylate (EADMA) against a common alternative, Poly(lactic-co-glycolic acid) (PLGA). The information presented is intended to assist in the selection of appropriate polymeric carriers for drug delivery systems, where mechanical performance is a critical attribute for device integrity and functionality.
Executive Summary
Polymers based on ethyl acrylate and dodecyl methacrylate, particularly when copolymerized with hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA), offer a versatile platform with tunable mechanical properties. These materials can range from soft and rubber-like to leathery, providing a spectrum of options for various drug delivery applications. In comparison, PLGA, a widely used biodegradable polymer, exhibits a more rigid profile. The choice between these systems will depend on the specific requirements for flexibility, strength, and degradation kinetics of the intended application.
Data Presentation: Comparative Mechanical Properties
The following table summarizes the key mechanical properties of a representative EADMA-containing terpolymer (p(HEMA-co-EA-co-DMA)) and PLGA. It is important to note that the properties of these polymers can be significantly influenced by factors such as monomer ratio, molecular weight, and processing conditions.
| Mechanical Property | p(HEMA-co-EA-co-DMA) Terpolymer | Poly(lactic-co-glycolic acid) (PLGA) |
| Tensile Modulus (E) | 12 - 32 MPa (leathery state)[1] | 1.02 ± 0.13 GPa to 2.0 GPa[2][3] |
| Tensile Strength (σu) | 3 - 4 MPa (leathery state)[1] | 5.31 - 16.7 MPa[4][5] |
| Elongation at Break (εu) | High (not explicitly quantified in the leathery state) | 3 - 10%[3] |
| Hardness (Shore) | Data not available | Data not available |
Note: The data for the p(HEMA-co-EA-co-DMA) terpolymer is for a specific composition range where the dodecyl methacrylate content is between 0.30 and 0.62 weight fraction, resulting in a "leathery" state.[1] At lower (<0.2) or higher (>0.8) dodecyl methacrylate content, the polymer is in a "rubberlike" state with a much lower tensile modulus.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of mechanical properties.
Tensile Testing (based on ASTM D638)
Objective: To determine the tensile properties of the polymer, including tensile strength, tensile modulus, and elongation at break.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Pneumatic or mechanical grips with serrated faces to securely hold the specimen.
-
Extensometer for precise strain measurement.
-
Micrometer for measuring specimen dimensions.
Specimen Preparation:
-
Prepare dumbbell-shaped test specimens by injection molding or machining from a sheet of the polymer. The most common specimen is the Type I tensile bar.[6]
-
Ensure the specimens are free of voids, sink marks, and other defects.
-
Condition the specimens at a standard temperature (e.g., 23 ± 2°C) and humidity for a specified period before testing.[7]
Procedure:
-
Measure the width and thickness of the narrow section of the dumbbell specimen.
-
Mount the specimen into the grips of the UTM, ensuring it is aligned vertically.
-
Attach the extensometer to the gauge length of the specimen.
-
Set the crosshead speed of the UTM. The speed is determined by the material specification and can range from 0.05 to 20 inches per minute.[8]
-
Initiate the test, pulling the specimen at a constant rate until it fractures.
-
Record the force and displacement data throughout the test.
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area.
-
Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
Hardness Testing (based on ISO 7619-1, Shore Durometer)
Objective: To determine the indentation hardness of the polymer.
Apparatus:
-
Shore Durometer (Type A for soft materials, Type D for harder materials).
-
A stand for the durometer to ensure vertical application of the indentor is recommended for better precision.[9]
Specimen Preparation:
-
The test specimen should have a minimum thickness of 6 mm for Type A and D durometers.[10]
-
The surface of the specimen must be flat and smooth.
-
Condition the specimens at a standard temperature (e.g., 23 ± 2 K) for at least one hour before testing.[11]
Procedure:
-
Place the specimen on a flat, hard surface.
-
Hold the durometer in a vertical position with the indentor at least 12 mm from any edge of the specimen.
-
Press the durometer firmly and quickly, without shock, onto the specimen, ensuring the presser foot is in full contact with the surface.
-
Read the hardness value from the dial or digital display after a specified time (typically 15 seconds for polymers).[11]
-
Take at least five measurements at different positions on the specimen, at least 6 mm apart, and calculate the median value.[9]
Mandatory Visualization
pH-Responsive Drug Release from Amine-Containing Acrylate Polymer Micelles
The following diagram illustrates the mechanism of pH-responsive drug release from micelles formed by amphiphilic block copolymers containing a pH-sensitive block with amine groups. This is a common strategy in drug delivery systems utilizing functionalized acrylate/methacrylate polymers.
Caption: pH-triggered drug release from polymer micelles.
Experimental Workflow for Mechanical Testing of Polymers
The following diagram outlines the general workflow for characterizing the mechanical properties of a polymer sample.
Caption: Workflow for polymer mechanical property testing.
References
- 1. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Poly(lactic-co-glycolic) Acid (PLGA)-Based Biomaterials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of tensile strength of poly(lactic-coglycolic acid) (PLGA) membranes used for guided tissue regeneration [revodonto.bvsalud.org]
- 5. researchgate.net [researchgate.net]
- 6. Relationships between mechanical properties and drug release from electrospun fibers of PCL and PLGA blends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties of Poly (Lactic-co-Glycolic Acid) and Progress of Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Materials in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Time-dependent mechanical characterization of poly(2-hydroxyethyl methacrylate) hydrogels using nanoindentation and unconfined compression | Journal of Materials Research | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Poly(2-hydroxyethyl methacrylate-co-dodecyl methacrylate-co-acrylic acid): synthesis, physico-chemical characterisation and nafcillin carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DMAEMA-Based Polymers for Biomedical Applications
Introduction
In the landscape of biomedical research, the development of advanced polymeric materials is crucial for innovating drug delivery systems, tissue engineering scaffolds, and diagnostic agents.[1] Among these, "smart" polymers, which respond to specific physiological stimuli, have garnered significant attention.[2] This guide provides a comparative analysis of polymers based on 2-(dimethylamino)ethyl methacrylate (DMAEMA) , a well-known pH-responsive monomer, against two widely used alternatives: the synthetic biodegradable polymer Poly(lactic-co-glycolic acid) (PLGA) and the natural biopolymer Chitosan .
DMAEMA-based polymers are particularly valued for their ability to change structure in response to pH variations, making them ideal for targeted drug release in acidic microenvironments like tumors or endosomes.[3] In contrast, PLGA is an FDA-approved polymer celebrated for its excellent biocompatibility and tunable degradation rates, which allow for sustained drug release over extended periods.[4][5] Chitosan, derived from chitin, offers unique advantages such as biocompatibility, biodegradability, and inherent antimicrobial and mucoadhesive properties.[6][7]
This guide offers researchers, scientists, and drug development professionals an objective comparison of these polymers, supported by experimental data and detailed protocols, to aid in the selection of the most suitable material for their specific biomedical application.
Comparative Analysis of Polymer Properties
The selection of a polymer is dictated by its intrinsic properties and performance in a biological system. The following tables provide a summary of the general characteristics and drug delivery performance metrics for DMAEMA-based polymers, PLGA, and Chitosan.
Table 1: General Properties of Selected Biomedical Polymers
| Property | DMAEMA-Based Polymers | Poly(lactic-co-glycolic acid) (PLGA) | Chitosan |
| Source/Type | Synthetic, Polyacrylate | Synthetic, Aliphatic Polyester | Natural, Polysaccharide |
| Key Feature | pH-Responsive ("Smart" Polymer)[3] | Biodegradable, Biocompatible[4] | Biocompatible, Biodegradable, Mucoadhesive[7] |
| Biomedical Applications | Targeted Drug Delivery (Cancer), Gene Delivery, Biosensors[1][3] | Controlled/Sustained Drug Delivery, Tissue Engineering Scaffolds[5][8] | Drug Delivery, Wound Healing, Antimicrobial Coatings[6][9] |
| Advantages | Tunable pH sensitivity, targeted release in acidic environments. | FDA-approved, well-documented safety profile, tunable degradation rate (via monomer ratio).[4][10] | Abundant natural source, inherent antimicrobial and hemostatic activity.[6] |
| Limitations | Potential for cytotoxicity at high concentrations, not inherently biodegradable.[11][12] | Acidic degradation byproducts can cause local inflammation.[8] | Poor solubility at neutral/basic pH, requires chemical modification for many applications.[6] |
Table 2: Comparative Performance Metrics in Drug Delivery Systems
| Performance Metric | DMAEMA-Based Systems | PLGA-Based Systems | Chitosan-Based Systems |
| Drug Loading Capacity | Moderate to High (dependent on copolymer composition and drug properties). | Moderate (dependent on polymer MW, drug-polymer interaction, and formulation method).[4] | Variable (can be high, influenced by cross-linking and drug properties). |
| Encapsulation Efficiency | Generally high, especially for hydrophobic drugs in copolymer micelles.[3] | 50-90%, highly dependent on the formulation process (e.g., emulsion solvent evaporation).[4] | Variable, often improved by derivatization or combination with other polymers. |
| Primary Release Mechanism | Stimuli-Responsive: pH-triggered swelling or disassembly of the carrier ("burst" release in target environment).[3] | Sustained Release: Bulk erosion and hydrolysis of the polymer backbone.[10][13] | Diffusion, swelling, and polymer degradation; can be pH-responsive.[14] |
| Biocompatibility | Good, but dose-dependent cytotoxicity is a concern that requires careful evaluation.[11][12] | Excellent, though acidic byproducts can lower local pH.[8] | Excellent, generally considered non-toxic and non-immunogenic.[7][9] |
| Degradation Profile | Generally non-biodegradable unless copolymerized with degradable segments. | Biodegradable; rate is tunable from weeks to months by altering the lactide:glycolide ratio.[13] | Biodegradable by enzymes (e.g., lysozyme) into non-toxic oligosaccharides.[9] |
Experimental Protocols
Reproducibility and standardization are critical in polymer science. The following are generalized methodologies for key experiments cited in the evaluation of polymer-based biomedical systems.
Protocol 1: Synthesis and Characterization of Polymer Nanoparticles
Objective: To formulate drug-loaded nanoparticles and characterize their physicochemical properties.
Methodology:
-
Polymer Synthesis/Selection:
-
DMAEMA Copolymers: Synthesize via controlled radical polymerization (e.g., RAFT) to create block copolymers with hydrophobic segments (e.g., methyl methacrylate).[3]
-
PLGA/Chitosan: Procure from commercial sources with specified molecular weight, monomer ratio (for PLGA), or degree of deacetylation (for Chitosan).
-
-
Nanoparticle Formulation (Example: Emulsion-Solvent Evaporation for PLGA):
-
Dissolve PLGA and the hydrophobic drug in a volatile organic solvent (e.g., dichloromethane).
-
Emulsify this organic phase in an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) using high-speed homogenization or sonication.
-
Allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and lyophilize for storage.
-
-
Physicochemical Characterization:
-
Size and Zeta Potential: Measure hydrodynamic diameter, polydispersity index (PDI), and surface charge using Dynamic Light Scattering (DLS).[15]
-
Morphology: Visualize the shape and surface of nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[3][15]
-
Drug Loading and Encapsulation Efficiency: Dissolve a known amount of lyophilized nanoparticles and quantify the entrapped drug using UV-Vis Spectroscopy or HPLC. Calculate using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Protocol 2: In Vitro Drug Release Study
Objective: To evaluate the drug release kinetics from nanoparticles under different pH conditions.
Methodology:
-
Prepare release media: Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions) and an acetate buffer at pH 5.5 (simulating tumor or endosomal environments).
-
Disperse a known quantity of drug-loaded nanoparticles in a dialysis bag (with a molecular weight cut-off appropriate to retain nanoparticles but allow free drug diffusion).
-
Immerse the sealed dialysis bag into a known volume of the release medium at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the drug concentration in the collected aliquots using UV-Vis Spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released versus time to determine the release profile.[1]
Protocol 3: In Vitro Biocompatibility Assessment (MTT Assay)
Objective: To assess the cytotoxicity of the polymer formulations on a relevant cell line.
Methodology:
-
Cell Culture: Seed a suitable cell line (e.g., HeLa for cancer studies, fibroblasts for tissue engineering) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the polymer nanoparticles in the cell culture medium. Remove the old medium from the wells and add the nanoparticle-containing medium. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the cells with the treatments for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.[11][12]
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, adhering to specified design constraints for clarity and contrast.
Caption: Experimental workflow for developing polymer-based drug delivery systems.
Caption: pH-responsive drug release from a DMAEMA-based nanocarrier.
Caption: Logical comparison of key polymer features and applications.
References
- 1. biomedres.us [biomedres.us]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. Recent Applications of PLGA in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biomedical Applications of Chitosan and Its Derivative Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Chitosan-Based Materials for Biomedical, Food, and Water Treatment Applications | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-Ethyl-2-adamantyl Methacrylate: A Guide for Laboratory Professionals
For researchers at the forefront of drug development and material science, the synthesis and application of novel compounds like 2-Ethyl-2-adamantyl methacrylate are pivotal. This specialty monomer, with its unique adamantane structure, is instrumental in creating polymers with tailored properties for advanced applications, including drug delivery systems and high-performance photoresists.[1][][3] However, beyond its synthesis and utility, the responsible management of its waste is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
The Critical First Step: Waste Characterization
Before any disposal procedures can be initiated, a thorough characterization of the waste is paramount. While a complete, publicly available Safety Data Sheet (SDS) with exhaustive toxicological and environmental hazard data for this compound is not readily accessible in the provided search results, we can infer its likely hazardous characteristics based on available information and data from structurally related methacrylate compounds.
This compound is identified as a skin and eye irritant.[4] Furthermore, methacrylate esters as a class of compounds often exhibit properties of flammability and a potential for uncontrolled, rapid polymerization, which can generate significant heat and pressure, posing an explosion risk in sealed containers.[5][6] Therefore, it is prudent and essential to manage all waste containing this compound as hazardous waste .
This initial determination dictates the entire disposal workflow, ensuring that this chemical waste does not enter regular trash or sewer systems, which is strictly prohibited for hazardous materials.[5]
A Step-by-Step Protocol for Disposal
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste, from the point of generation to its final removal from the laboratory.
Waste Segregation: The Foundation of Safe Disposal
Proper segregation of chemical waste is fundamental to preventing dangerous reactions. Waste containing this compound should be collected in a dedicated waste container and not mixed with other waste streams, particularly:
-
Incompatible Chemicals: Avoid mixing with strong acids, strong bases, peroxides, and reducing agents.
-
Aqueous Waste: Keep separate from non-hazardous aqueous waste streams.
-
Solid Waste: Do not dispose of contaminated labware (e.g., pipette tips, gloves) in the same container as liquid waste. Solid waste should be collected separately.
Container Selection and Labeling: Clarity is Key
The choice of waste container is crucial for safety and compliance.
-
Container Material: Use a chemically compatible container. For many organic solvents and monomers like methacrylates, a high-density polyethylene (HDPE) or glass container is suitable. Ensure the container has a secure, leak-proof screw-top cap.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The approximate concentration and volume of the waste.
-
The date when the first drop of waste was added to the container.
-
The name of the principal investigator and the laboratory location.
-
Appropriate hazard pictograms (e.g., irritant, flammable).
-
Temporary Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA). This area must be under the control of the laboratory personnel.
-
Storage Conditions: Store the waste container in a cool, well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
Arranging for Waste Pickup and Disposal
Once the waste container is full or has been in the SAA for a designated period (check your institution's specific guidelines, but it is often recommended to dispose of methacrylate waste within one year of opening the original container), it is time to arrange for its removal.[6][7]
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is responsible for the collection and disposal of hazardous waste. Follow their specific procedures for requesting a waste pickup.
-
Licensed Hazardous Waste Contractor: The EHS office will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). Under no circumstances should laboratory personnel attempt to transport hazardous waste off-site.
Summary of Disposal Procedures
| Step | Action | Key Considerations |
| 1. Characterization | Classify as hazardous waste. | Based on known irritant properties and the general hazards of methacrylates (flammability, reactivity). |
| 2. Segregation | Collect in a dedicated container. | Do not mix with incompatible chemicals, aqueous waste, or solid waste. |
| 3. Containerization | Use a compatible, labeled container. | HDPE or glass with a secure cap. Label with "Hazardous Waste," full chemical name, and other required information. |
| 4. Storage | Store in a designated SAA. | Cool, well-ventilated area, away from ignition sources, with secondary containment. |
| 5. Disposal | Arrange for pickup by EHS. | Follow institutional procedures for waste removal by a licensed contractor. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. nbinno.com [nbinno.com]
- 3. This compound | 209982-56-9 [chemicalbook.com]
- 4. CAS # 209982-56-9, this compound - chemBlink [chemblink.com]
- 5. petrochemistry.eu [petrochemistry.eu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Mixed Waste and Individual Chemical Forms | SUNY Geneseo [geneseo.edu]
Essential Safety and Logistical Information for Handling 2-Ethyl-2-adamantyl methacrylate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemicals is paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 2-Ethyl-2-adamantyl methacrylate.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, crucial for safe handling and experimental planning.
| Property | Value |
| Chemical Formula | C₁₆H₂₄O₂ |
| Molecular Weight | 248.36 g/mol |
| Boiling Point | 318.3 ± 11.0 °C at 760 mmHg[1] |
| Density | 1.0 ± 0.1 g/cm³[1] |
| Flash Point | 130.9 ± 16.7 °C[1] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C[1] |
| Occupational Exposure Limits (OEL) | No specific OEL has been established. It is recommended to handle it in a well-ventilated area and adhere to the general safety precautions for methacrylate esters. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2][3]
-
Use a certified chemical fume hood for all procedures that may generate vapors, mists, or aerosols.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Wear chemically resistant gloves, such as butyl rubber or polyvinyl alcohol. Nitrile gloves may offer short-term protection against splashes, but should be replaced immediately upon contamination.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure that skin is not exposed.
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
3. Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Keep the container tightly closed when not in use.[3]
-
Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[4]
-
Store away from incompatible materials such as oxidizing agents, acids, bases, and halogens.[4]
-
Do not store for prolonged periods, as some methacrylates can undergo hazardous polymerization.[5]
4. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][6]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.
Disposal Plan: Step-by-Step Guide
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
The waste container must be compatible with the chemical.
-
Do not mix with incompatible wastes.
2. Disposal of Liquid Waste:
-
Liquid waste of methacrylate esters should be disposed of as hazardous waste.[2]
-
Incineration at a licensed waste disposal facility is a recommended method.[4]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.
3. Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be collected in a sealed bag or container and disposed of as hazardous waste.
4. Disposal of Empty Containers:
-
Empty containers may still contain hazardous residues.[4]
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate for disposal as hazardous waste.[5]
-
After thorough cleaning, the container can be disposed of according to local regulations, which may allow for recycling or disposal as regular trash. Deface the label on the container before disposal.[5]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. petrochemistry.eu [petrochemistry.eu]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. Exposure to Methacrylates Technical Summary | Explore Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
